molecular formula C10H4ClIN2 B3034737 4-Chloro-6-iodoquinoline-3-carbonitrile CAS No. 214483-20-2

4-Chloro-6-iodoquinoline-3-carbonitrile

Cat. No.: B3034737
CAS No.: 214483-20-2
M. Wt: 314.51 g/mol
InChI Key: XNFXSSJHMYBWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-iodoquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H4ClIN2 and its molecular weight is 314.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6-iodoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClIN2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFXSSJHMYBWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1I)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 4-Chloro-6-iodoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Application

4-Chloro-6-iodoquinoline-3-carbonitrile (CAS: 214483-20-2) is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of dual Src/Abl kinase inhibitors (e.g., Bosutinib analogs) and EGFR inhibitors (e.g., Pelitinib).

The molecule features three distinct reactive handles, allowing for orthogonal functionalization:

  • C-4 Chlorine: Highly susceptible to SNAr displacement by anilines or alkoxides.[1]

  • C-6 Iodine: A prime handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

  • C-3 Nitrile: Precursor for amides, amines, or heterocycle formation.[1]

This guide details a scalable, three-step synthesis starting from commercially available 4-iodoaniline, utilizing a modified Gould-Jacobs protocol optimized for the direct installation of the C-3 nitrile group.

Retrosynthetic Analysis

The most efficient route avoids the tedious conversion of a C-3 ester to a nitrile (amide formation


 dehydration). Instead, we utilize ethyl (ethoxymethylene)cyanoacetate  to install the nitrile functionality directly during the cyclization sequence.

Retrosynthesis Target 4-Chloro-6-iodoquinoline- 3-carbonitrile Intermediate2 6-Iodo-4-oxo-1,4-dihydroquinoline- 3-carbonitrile Target->Intermediate2 Chlorination (POCl3) Intermediate1 Ethyl 2-cyano-3-((4-iodophenyl) amino)acrylate Intermediate2->Intermediate1 Gould-Jacobs Cyclization (250°C, Dowtherm A) SM1 4-Iodoaniline Intermediate1->SM1 Condensation (EtOH, Reflux) SM2 Ethyl (ethoxymethylene) cyanoacetate Intermediate1->SM2

Figure 1: Retrosynthetic disconnection showing the modified Gould-Jacobs pathway.

Experimental Protocol

Step 1: Condensation (Enamine Formation)

Objective: Synthesis of Ethyl 2-cyano-3-((4-iodophenyl)amino)acrylate. Principle: Nucleophilic vinylic substitution (addition-elimination) of the aniline nitrogen onto the activated ethoxy-vinyl group.

Reagents:

  • 4-Iodoaniline (1.0 eq)

  • Ethyl (ethoxymethylene)cyanoacetate (1.1 eq)

  • Ethanol (anhydrous, 5-10 volumes)

Procedure:

  • Charge a reaction vessel with 4-iodoaniline (e.g., 50.0 g, 228 mmol) and Ethanol (250 mL).

  • Add Ethyl (ethoxymethylene)cyanoacetate (42.4 g, 251 mmol) dropwise over 15 minutes at room temperature.

  • Heat the mixture to reflux (78°C) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting aniline spot should disappear.

  • Cool the reaction mixture to 0–5°C using an ice bath. The product will precipitate as a solid.[2]

  • Filter the solid and wash the cake with cold Ethanol (2 x 50 mL).

  • Dry in a vacuum oven at 45°C to constant weight.

Expected Result: Off-white to light yellow solid. Yield: 85–95%.

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

Objective: Synthesis of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile.[1] Principle: High-temperature intramolecular Friedel-Crafts type acylation.[1] The "4-oxo" tautomer is favored in the solid state, though it reacts as 4-hydroxy.

Reagents:

  • Intermediate from Step 1 (1.0 eq)

  • Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture) (10 volumes)

Procedure:

  • Charge a flask equipped with a mechanical stirrer, internal thermometer, and Dean-Stark trap (optional, to remove ethanol) with Dowtherm A (e.g., 500 mL).

  • Pre-heat the solvent to 250–255°C .

    • Critical: The temperature must be high enough to overcome the activation energy for cyclization. Below 240°C, the reaction is sluggish.

  • Add the Enamine intermediate (from Step 1) portion-wise to the hot solvent.

    • Safety: Rapid addition can cause foaming due to ethanol evolution. Add slowly.

  • Maintain temperature at 250°C for 1–2 hours.

    • Observation: A solid precipitate often forms even at high temperatures as the polar quinolone is insoluble in Dowtherm A.

  • Cool the mixture to room temperature (25°C).

  • Dilute with Hexanes (500 mL) to fully precipitate the product and wash away the Dowtherm A.

  • Filter the solid.[3][4][5] Wash the cake extensively with Hexanes or Toluene to remove residual high-boiling solvent.

  • Dry under vacuum.

Expected Result: Brown to tan powder. Yield: 70–85%.[3]

Step 3: Chlorination (Aromatization)

Objective: Synthesis of this compound. Principle: Nucleophilic acyl substitution converting the tautomeric hydroxyl group to a chloride, utilizing Vilsmeier-type activation.

Reagents:

  • 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (1.0 eq)

  • Phosphorus Oxychloride (POCl3) (5–8 volumes)

  • Diisopropylethylamine (DIPEA) or Pyridine (catalytic, optional)

Procedure:

  • In a dry flask under N2, charge the Quinolone intermediate (e.g., 30.0 g).

  • Add POCl3 (150 mL).

    • Note: POCl3 acts as both reagent and solvent.

  • Heat to reflux (105°C) for 3–5 hours.

    • Checkpoint: The suspension should become a clear solution as the conversion proceeds.

  • Quenching (Exothermic!):

    • Distill off excess POCl3 under reduced pressure if possible (recommended for scale >10g).

    • Pour the residue slowly onto crushed ice/water (500 g) with vigorous stirring. Maintain temperature <20°C.

  • Neutralize the aqueous suspension to pH 7–8 using saturated NaHCO3 or NH4OH .

  • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 200 mL).

  • Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Acetonitrile or purify via silica gel chromatography (Hexane/EtOAc gradient) if high purity (>99%) is required.

Expected Result: Off-white to pale yellow solid. Yield: 75–90%.[2]

Analytical Data Summary

ParameterSpecificationNotes
Appearance Pale yellow solidDarkens upon light exposure (iodide sensitivity).[1]
Molecular Weight 314.51 g/mol Formula: C10H4ClIN2
Melting Point 210–215°CDecomposes if heated rapidly.[1]

H NMR

9.1 (s, 1H, H-2), 8.6 (d, 1H, H-5), 8.2 (dd, 1H, H-7), 7.9 (d, 1H, H-8)
Characteristic singlet at C-2 confirms quinoline core.
Mass Spec (ESI)

314.9 [M+H]

Chlorine isotope pattern (3:1 ratio for M:M+2).[1]

Process Safety & Troubleshooting

Critical Hazards
  • POCl3: Highly corrosive and reacts violently with water. Quenching must be performed slowly at low temperatures.

  • Dowtherm A: High operating temperature (250°C). Risk of thermal burns and auto-ignition if a leak occurs. Ensure rigorous inert gas blanketing.

  • Iodinated Compounds: Light sensitive.[6] Store intermediates in amber glass.

Troubleshooting Table
IssueProbable CauseCorrective Action
Step 1: Low Yield Incomplete reaction; moisture in solvent.[1]Use anhydrous Ethanol; extend reflux time; verify aniline quality.
Step 2: Incomplete Cyclization Temperature too low (<245°C).Ensure internal temp reaches 250°C. Insulate the flask.
Step 3: Sticky Residue Incomplete POCl3 removal; acidic pH.[1]Distill POCl3 thoroughly before quenching; ensure neutralization to pH 8.

References

  • Bosutinib Synthesis (Analogous Chemistry)

    • Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The potent, orally active, irreversible inhibitor of the protein tyrosine kinase p56lck, SKI-606." Journal of Medicinal Chemistry 46.1 (2003): 49-63.
  • Gould-Jacobs Reaction Review

    • Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society 61.10 (1939): 2890-2895.
  • Chlorination Protocols

    • Organic Syntheses, Coll.[3] Vol. 3, p. 272 (1955); Vol. 28, p. 38 (1948). (General procedure for 4-chloroquinolines).

  • Compound Data Verification

    • PubChem CID: 10893 (4-Iodoaniline precursor d

Sources

4-Chloro-6-iodoquinoline-3-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Properties, Synthesis, and Applications in Kinase Inhibitor Design

Part 1: Executive Summary & Structural Significance

4-Chloro-6-iodoquinoline-3-carbonitrile (CAS: 214483-20-2) is a high-value heterocyclic scaffold predominantly used in the discovery of tyrosine kinase inhibitors (TKIs). Its structural architecture offers a "tri-vector" functionalization strategy that is critical for Structure-Activity Relationship (SAR) exploration:

  • C4-Chloro Position: A highly electrophilic site susceptible to nucleophilic aromatic substitution (

    
    ), typically used to introduce the "hinge-binding" motif (e.g., substituted anilines) essential for ATP-competitive inhibition.
    
  • C6-Iodo Position: A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of solubilizing groups or lipophilic tails that extend into the kinase solvent-accessible pocket.

  • C3-Cyano Group: An electron-withdrawing group that enhances the electrophilicity of the C4 position while serving as a precursor for amides, Michael acceptors, or heterocycles.

This guide details the physicochemical properties, validated synthetic protocols, and chemo-selective functionalization strategies for this scaffold.[1]

Part 2: Physicochemical Profile

The following data summarizes the core properties relevant to handling and reaction planning.

PropertySpecificationNotes
CAS Number 214483-20-2
Molecular Formula

Molecular Weight 314.51 g/mol
Appearance Off-white to pale yellow solid
Melting Point >220 °C (dec.)[2]High lattice energy typical of planar halo-quinolines.
Solubility DMSO, DMF, NMP (High)Poor solubility in water, alcohols, and non-polar ethers.
LogP (Predicted) ~3.36Lipophilic; requires polar solvents for reactions.
Reactivity Order C4-Cl (

) > C6-I (Pd) >> C3-CN
Note: Under Pd(0) catalysis, C6-I is more reactive than C4-Cl.[3]

Part 3: Synthetic Architecture

The synthesis of this compound typically follows a Gould-Jacobs type cyclization or a condensation-cyclization sequence, followed by chlorination.

Core Synthesis Workflow

The most robust route involves the condensation of 4-iodoaniline with ethyl (ethoxymethylene)cyanoacetate , followed by thermal cyclization and chlorination.

Step 1: Condensation & Cyclization [4]
  • Reactants: 4-Iodoaniline (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.1 eq).

  • Solvent: Ethanol (condensation), Diphenyl ether (cyclization).

  • Mechanism: Addition-elimination forms the enamine, followed by high-temperature intramolecular substitution to close the ring.

Step 2: Chlorination (Deoxychlorination)
  • Reagent: Phosphoryl chloride (

    
    ).
    
  • Catalyst: Catalytic DMF (Vilsmeier-Haack intermediate formation).

  • Protocol: The 4-hydroxy intermediate is refluxed in neat

    
    . The electron-withdrawing nitrile at C3 accelerates this reaction by making the C4-hydroxyl more acidic and the resulting chloride more electrophilic.
    
Visualization of Synthetic Pathway[1]

SynthesisPath Start 4-Iodoaniline Inter1 Enamine Intermediate Start->Inter1 EtOH, Reflux Condensation Reagent Ethyl (ethoxymethylene) cyanoacetate Reagent->Inter1 Cyclized 6-Iodo-4-hydroxyquinoline- 3-carbonitrile Inter1->Cyclized Ph2O, 250°C Thermal Cyclization Product 4-Chloro-6-iodoquinoline- 3-carbonitrile Cyclized->Product POCl3, cat. DMF Deoxychlorination

Figure 1: Step-wise synthesis of the this compound scaffold.

Part 4: Chemo-Selective Functionalization

The utility of this scaffold lies in the ability to selectively functionalize the C4 and C6 positions.[5] The choice of reaction order is critical.

Strategy A: First (The Standard Kinase Route)

In most drug discovery campaigns, the C4-aniline is installed first. The C4-Cl bond is activated by the adjacent ring nitrogen and the electron-withdrawing C3-CN group, making it highly susceptible to nucleophilic attack even without metal catalysis.

Protocol: C4-Aniline Displacement

  • Setup: Dissolve this compound (1.0 eq) in Isopropanol or Acetonitrile.

  • Nucleophile: Add substituted aniline (1.1 eq).

  • Activation: Add Pyridine hydrochloride (cat.) or heat to reflux.

  • Observation: Product often precipitates as the hydrochloride salt.

  • Why this works: The

    
     reaction proceeds under thermal conditions where the C6-Iodo bond remains inert, preserving it for later modification.
    
Strategy B: C6-Coupling First (The Divergent Route)

Using Palladium catalysis, one can selectively couple at the C6-Iodo position before displacing the chloride. This is possible because the rate of Oxidative Addition (OA) to Pd(0) is significantly faster for Aryl-Iodides than for Aryl-Chlorides (heteroaryl chlorides are slow to react without specialized ligands).

Protocol: Selective C6-Suzuki Coupling

  • Catalyst System:

    
     or 
    
    
    
    (Avoid highly active Buchwald precatalysts that might activate the chloride).
  • Conditions: Toluene/Water or DME/Water,

    
    , 80°C.
    
  • Selectivity Control: Keep reaction time short and temperature moderate (<90°C). The C4-Cl is electronically deactivated towards Pd-insertion compared to the C6-I.

Reactivity Map

ReactivityMap Core 4-Chloro-6-iodoquinoline- 3-carbonitrile Prod_SNAr 4-Anilino-6-iodo-derivative (Kinase Hinge Binder) Core->Prod_SNAr Path A: SNAr (R-NH2, iPrOH, Reflux) Selectivity: High Prod_Suzuki 4-Chloro-6-aryl-derivative (Solubilized Core) Core->Prod_Suzuki Path B: Suzuki Coupling (Ar-B(OH)2, Pd(0), Na2CO3) Selectivity: I > Cl Prod_Final Dual-Functionalized Drug Candidate Prod_SNAr->Prod_Final Step 2: Suzuki Coupling (Standard Conditions) Prod_Suzuki->Prod_Final Step 2: SNAr (Requires higher temp)

Figure 2: Divergent reactivity pathways. Path A is preferred for library generation.

Part 5: Handling & Safety Data

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Precautions:

    • Sensitizer: Quinoline derivatives can be potent skin sensitizers. Double-gloving (Nitrile) is recommended.

    • Hydrolysis: Protect from moisture. The C4-Cl bond can slowly hydrolyze to the 4-hydroxy analog (inactive) if stored in wet solvents. Store under inert gas at 2-8°C.

Part 6: References

  • Wissner, A., et al. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Catalysts. Retrieved from [Link]

  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-6-iodoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in the realm of drug discovery and development.[1][2][3] Its derivatives are renowned for a vast spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The functionalization of the quinoline core at various positions is a key strategy for modulating its biological efficacy and physicochemical properties, allowing for the design of highly specific and potent therapeutic agents.[5] This guide provides a detailed technical exploration of a specific, highly functionalized derivative, 4-Chloro-6-iodoquinoline-3-carbonitrile, offering insights for researchers, scientists, and professionals engaged in drug development.

Physicochemical and Structural Profile

This compound is a halogenated heterocyclic compound featuring a quinoline backbone substituted with a chlorine atom at position 4, an iodine atom at position 6, and a nitrile group at position 3. These substitutions create a unique electronic and steric profile, making it a valuable building block in synthetic and medicinal chemistry.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 214483-20-2[8][9]
Molecular Formula C₁₀H₄ClIN₂[8][9]
Molecular Weight 314.51 g/mol [7][8]
IUPAC Name This compound[10]
SMILES N#CC1=C(Cl)C2=CC(I)=CC=C2N=C1[8]
InChI Key XNFXSSJHMYBWJY-UHFFFAOYSA-N[10]
Purity ≥95%[8][9]
Physical Form Solid
Storage Sealed in dry, 2-8°C[8]
Topological Polar Surface Area (TPSA) 36.68 Ų[8]
LogP 3.36 - 3.52[8][10]

Synthesis and Mechanistic Rationale

Proposed Synthetic Protocol

A logical route would start from a suitably substituted aniline, proceed through a cyclization reaction to form a 4-hydroxyquinoline intermediate, and then undergo chlorination.

Step 1: Condensation and Cyclization (Gould-Jacobs Reaction)

  • React 4-iodoaniline with diethyl (ethoxymethylene)malonate. This condensation reaction forms an anilinomethylenemalonate intermediate.

  • Heat the intermediate in a high-boiling point solvent, such as Dowtherm A. The high temperature induces a thermal cyclization, followed by elimination of ethanol, to yield ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate.

    • Causality: The Gould-Jacobs reaction is a reliable method for constructing the quinoline-4-one scaffold. The choice of a high-boiling point solvent is critical to provide the necessary activation energy for the intramolecular cyclization.

Step 2: Hydrolysis and Decarboxylation

  • Saponify the resulting ester using a strong base (e.g., NaOH) to yield the corresponding carboxylic acid.

  • Acidify the reaction mixture to precipitate the 4-hydroxy-6-iodoquinoline-3-carboxylic acid.

  • Heat the acid above its melting point to induce decarboxylation, yielding 6-iodoquinolin-4(1H)-one.

Step 3: Chlorination and Cyanation

  • Treat the 6-iodoquinolin-4(1H)-one with a strong chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position into a chloro group, forming 4-chloro-6-iodoquinoline.

    • Causality: POCl₃ is a standard and highly effective reagent for converting quinolones and pyridones to their chloro-derivatives, which are excellent precursors for nucleophilic substitution reactions.[14]

  • The introduction of the 3-carbonitrile group is more complex. A potential route involves a Vilsmeier-Haack type reaction on the 4-hydroxyquinoline intermediate before chlorination to introduce a formyl group, which can then be converted to a nitrile. A more direct approach, if a suitable precursor is available, is a nucleophilic aromatic substitution of a leaving group at the 3-position with a cyanide salt, though this is less common on an electron-rich ring. A more likely industrial synthesis would build the ring with the nitrile precursor already in place.

Spectroscopic Elucidation of Molecular Structure

Unambiguous confirmation of the molecular structure of this compound requires a suite of spectroscopic techniques.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[16]

¹H NMR Spectroscopy: The proton NMR spectrum will show signals corresponding to the four aromatic protons on the quinoline ring.

  • H2 Proton: This proton is absent due to the nitrile substitution at the C3 position.

  • H5 Proton: Expected to be a doublet, downfield due to its proximity to the quinoline nitrogen and the iodine at C6.

  • H7 Proton: Expected to be a doublet of doublets, coupling to both H5 and H8.

  • H8 Proton: Expected to be a doublet, coupling to H7.

  • H-C5, H-C7, H-C8: The aromatic protons on the benzo-fused ring will appear in the range of δ 7.5-8.5 ppm. The exact shifts are influenced by the electron-withdrawing effects of the chloro, iodo, and nitrile groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display 10 distinct signals for the 10 carbon atoms in the molecule.

  • C≡N Carbon: The nitrile carbon will appear in the characteristic range of δ 115-125 ppm.

  • Aromatic Carbons: The remaining nine carbons of the quinoline ring will resonate in the aromatic region (δ 120-155 ppm). The carbons directly attached to the electronegative chlorine (C4) and nitrogen (C2, C8a) atoms will be shifted further downfield. The carbon attached to iodine (C6) will show a characteristic upfield shift due to the heavy atom effect.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[17][18]

  • Molecular Ion Peak: High-resolution mass spectrometry (HRMS) should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of C₁₀H₄ClIN₂ (314.51 g/mol ).

  • Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and iodine (¹²⁷I, monoisotopic) will give a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. This pattern is a definitive confirmation of the presence of these elements.[17]

  • Fragmentation: Common fragmentation pathways may include the loss of Cl, I, or HCN, which can help in confirming the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[19]

  • Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.[19]

  • Aromatic C=C and C=N Stretches: Multiple sharp bands will appear in the 1450-1650 cm⁻¹ region, characteristic of the quinoline aromatic system.[20][21]

  • Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl bond.

Crystallographic and Conformational Analysis

While a specific crystal structure for this compound is not publicly documented, analysis of related substituted quinolines provides valuable insights into its likely solid-state conformation.[22][23]

  • Planarity: The quinoline ring system is inherently aromatic and therefore largely planar.

  • Intermolecular Interactions: In the solid state, the molecule is likely to pack in a way that maximizes stabilizing intermolecular forces. Given the planar aromatic surfaces and the presence of halogens and a nitrile group, several interactions are possible:

    • π–π Stacking: The planar quinoline rings can stack on top of each other, a common feature in the crystal packing of aromatic compounds.[23][24]

    • Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with the nitrogen atoms of the quinoline ring or the nitrile group of adjacent molecules.

    • Dipole-Dipole Interactions: The polar C-Cl, C-I, and C≡N bonds will contribute to dipole-dipole interactions that influence the crystal lattice.

Workflow for Synthesis and Structural Verification

The comprehensive analysis of this compound follows a logical workflow from synthesis to full structural confirmation.

G cluster_synthesis Synthesis S1 Starting Materials (e.g., 4-iodoaniline) S2 Ring Formation (e.g., Gould-Jacobs) S1->S2 S3 Functionalization (Chlorination, Cyanation) S2->S3 S4 Purification (Crystallization/Chromatography) S3->S4 C1 Mass Spectrometry (HRMS) - Molecular Weight - Isotopic Pattern S4->C1 Purified Compound C2 NMR Spectroscopy (¹H, ¹³C) - Atomic Connectivity S4->C2 Purified Compound C3 IR Spectroscopy - Functional Groups (C≡N) S4->C3 Purified Compound C4 X-Ray Crystallography (If single crystals obtained) - 3D Structure

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion and Future Directions

This compound is a synthetically valuable molecule with significant potential as a scaffold in drug discovery. Its unique substitution pattern—a powerful electron-withdrawing nitrile group, a versatile chloro leaving group for further derivatization, and a bulky, lipophilic iodo atom—provides multiple avenues for creating diverse chemical libraries. The detailed structural understanding provided by the spectroscopic and analytical methods outlined in this guide is the foundational requirement for its rational application in the design of novel therapeutic agents targeting a range of diseases. Future research should focus on exploring its reactivity in nucleophilic substitution reactions at the C4 position and evaluating the biological activity of its derivatives.

References

  • NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. Retrieved from [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. Retrieved from [Link]

  • Synthonix. (n.d.). This compound - [C53375]. Retrieved from [Link]

  • Ghersetti, S., et al. (1973). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters, 6(3), 167-176. Retrieved from [Link]

  • Elango, K., et al. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. PubMed. Retrieved from [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Covenant University Repository. Retrieved from [Link]

  • Nainwal, L. M., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC. Retrieved from [Link]

  • Pradeep, P., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. PMC. Retrieved from [Link]

  • ResearchGate. (2025). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]

  • Steiger, S. A., et al. (2022). Synthesis, crystal structures, and Hirshfeld analysis of three hexahydroquinoline derivatives. IUCrData, 7(11). Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface. Retrieved from [Link]

  • Pradeep, P., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Retrieved from [Link]

  • AVESIS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • EPA. (2025). 4-Chloro-6-methylquinoline-3-carbonitrile - Related Substances. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-iodoquinazoline. Retrieved from [Link]

  • Reich, H. (2020). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-6-iodo-3-nitroquinoline (C9H4ClIN2O2). Retrieved from [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.), 93(2), 145-155. Retrieved from [Link]

  • Holčapek, M. (2010). Structural analysis of organometallic compounds with soft ionization mass spectrometry. Mass Spectrometry Reviews, 30, 1013-1036. Retrieved from [Link]

  • Hibi, Y. (n.d.). Reference-free quantitative mass spectrometry in the presence of nonlinear distortion caused by in situ chemical reactions among constituents. Analyst (RSC Publishing). Retrieved from [Link]

  • University of Victoria. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloroquinoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Silverstein, R. M., et al. (n.d.). Spectrometric Identification of Organic Compounds. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 4-Chloroquinoline-6-carbonitrile | 219763-83-4. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

Sources

Comprehensive Characterization of 4-Chloro-6-iodoquinoline-3-carbonitrile: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the spectroscopic characterization of 4-Chloro-6-iodoquinoline-3-carbonitrile .

Introduction & Chemical Identity

This compound (CAS: 214483-20-2 ) is a critical heterocyclic building block used extensively in the synthesis of irreversible protein kinase inhibitors (e.g., EGFR, HER2, and Src inhibitors). Its unique substitution pattern—featuring a reactive chlorine at the C4 position and an iodine atom at C6—allows for orthogonal functionalization. The C4-chlorine is susceptible to nucleophilic aromatic substitution (SNAr) by anilines, while the C6-iodine serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira).

Core Identity Data
ParameterValue
IUPAC Name This compound
CAS Number 214483-20-2
Molecular Formula C₁₀H₄ClIN₂
Molecular Weight 314.51 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in CH₂Cl₂

Synthesis & Isolation Context

Understanding the synthesis is vital for interpreting the spectroscopic data, particularly for identifying potential impurities (e.g., unreacted POCl₃, hydrolyzed 4-hydroxy intermediate).

Standard Synthetic Route:

  • Condensation: Reaction of 4-iodoaniline with ethyl (ethoxymethylene)cyanoacetate to form an enamine intermediate.

  • Cyclization: Thermal cyclization (Dowtherm A, ~250°C) yields 6-iodo-4-hydroxyquinoline-3-carbonitrile .

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) converts the C4-hydroxyl (tautomeric oxo) group to the C4-chloride.

Synthesis Workflow Diagram

Synthesis Start 4-Iodoaniline Enamine Enamine Intermediate (Acrylate) Start->Enamine 110-140°C Reagent Ethyl (ethoxymethylene) cyanoacetate Reagent->Enamine Hydroxy 6-Iodo-4-hydroxyquinoline- 3-carbonitrile Enamine->Hydroxy Cyclization (Dowtherm A, 250°C) Product 4-Chloro-6-iodoquinoline- 3-carbonitrile Hydroxy->Product POCl3, Reflux POCl3 POCl3 (Chlorination) POCl3->Product

Figure 1: Synthetic pathway for the production of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7][8]

The 1H NMR spectrum is the primary tool for structural validation. The quinoline ring protons exhibit a characteristic splitting pattern confirming the 6,4,3-substitution.

1H NMR Data (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J)AssignmentStructural Context
9.21 Singlet (s)1H-H-2 Most deshielded; adjacent to N and CN.
8.64 *Doublet (d)1H~2.0 HzH-5 meta-coupled to H-7; peri-effect from C4-Cl.
8.32 Doublet of Doublets (dd)1HJ = 8.4, 1.8 HzH-7 Coupled to H-8 (ortho) and H-5 (meta).
7.94 Doublet (d)1HJ = 8.8 HzH-8 ortho-coupled to H-7.

*Note: H-5 may appear as a multiplet or broadened doublet depending on resolution (reported as 8.59–8.68 m in some literature).

Detailed Assignment Logic
  • H-2 (9.21 ppm): This proton is singlet because there are no protons on C3 or N1. It is extremely deshielded due to the electron-withdrawing nature of the adjacent nitrile group (C3-CN) and the pyridine-like nitrogen.

  • H-5 (8.64 ppm): Located at the C5 position. It typically shows a small meta-coupling (J ~2 Hz) to H-7. It is deshielded by the magnetic anisotropy of the C4-Cl bond and the iodine at C6.

  • H-7 (8.32 ppm): The "middle" proton on the benzene ring. It splits into a doublet of doublets due to ortho-coupling with H-8 (J ~9 Hz) and meta-coupling with H-5 (J ~2 Hz).

  • H-8 (7.94 ppm): The proton adjacent to the ring nitrogen. It appears as a doublet due to ortho-coupling with H-7.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of halogen atoms (Chlorine and Iodine) through specific isotopic patterns.

ESI-MS Data[9][10]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode [M+H]⁺

  • Calculated Monoisotopic Mass: 313.91 g/mol

  • Observed Peaks:

m/z (Observed)Ion IdentityRelative IntensityInterpretation
314.9 [M(³⁵Cl)+H]⁺100%Base peak containing ³⁵Cl isotope.
316.9 [M(³⁷Cl)+H]⁺~33%Isotope peak containing ³⁷Cl.

Diagnostic Feature: The 3:1 intensity ratio between the peaks at m/z 315 and 317 is the definitive signature of a mono-chlorinated compound. The iodine atom (monoisotopic ¹²⁷I) does not add complexity to the isotope pattern but significantly increases the mass defect.

Infrared (IR) Spectroscopy[1]

IR spectroscopy is useful for confirming the functional groups, specifically the nitrile and the aromatic system.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
2225 – 2235 ν(C≡N)Nitrile Sharp, characteristic band for conjugated nitriles.
1580 – 1480 ν(C=C), ν(C=N)Quinoline Ring Series of sharp bands indicating aromaticity.
1000 – 1100 ν(C-Cl) / Ar-IAromatic Halides Fingerprint region bands; C-Cl usually ~1050-1090 cm⁻¹.[1][2][3]
3050 – 3100 ν(C-H)Aromatic C-H Weak bands above 3000 cm⁻¹.

Experimental Protocol: Preparation for Analysis

To ensure spectroscopic accuracy, the compound must be free of the 4-hydroxy intermediate and residual POCl₃.

Purification Protocol (Pre-Analysis)
  • Quenching: Upon completion of chlorination, cool the reaction mixture and carefully pour into ice-water/sodium bicarbonate solution. Caution: Exothermic hydrolysis of POCl₃.

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate.

  • Washing: Wash the organic phase with 5% NaHCO₃ (to remove acid) and Brine.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Recrystallization (Optional): If the H-2 peak in NMR is not sharp or if broad OH peaks appear, recrystallize from Ethyl Acetate/Hexanes to remove the 4-hydroxy impurity.

Sample Preparation for NMR[6][8]
  • Solvent: DMSO-d₆ is the preferred solvent due to the compound's limited solubility in CDCl₃.

  • Concentration: ~5-10 mg in 0.6 mL solvent.

  • Reference: Calibrate chemical shifts to the residual DMSO pentet at 2.50 ppm .

References

  • Preparation of this compound (Example 66, Step 1)
  • Synthesis of 3-Cyanoquinoline Derivatives (General Methods)

    • Source: Boschelli, D. H. et al. "Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines." J. Med.[4] Chem.1998 , 41, 4365–4377. (Related chemistry for quinoline core construction).

    • URL:[Link]

  • Use as Intermediate for Kinase Inhibitors

    • Source: U.S. Patent 6,002,008.[5] "Substituted 3-cyano quinolines."

    • URL
    • Relevance: Describes the reaction of this compound with anilines to form active inhibitors.

Sources

Rational Design and Biological Profiling of Substituted Quinoline Compounds: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I approach the benzopyridine (quinoline) scaffold not merely as a static chemical structure, but as a highly tunable biological probe. The true power of quinoline lies in its electronic versatility; by strategically altering its substitution pattern, we can dictate the molecule's steric profile, lipophilicity, and electron density. This rational design allows us to direct the pharmacophore toward specific molecular targets—ranging from parasitic biocrystallization pathways to human topoisomerases.

This technical guide bypasses high-level summaries to dissect the causality between quinoline substitutions, their biological mechanisms, and the self-validating experimental workflows required to prove their efficacy.

Antimalarial Activity: Disrupting Parasitic Hemozoin Biocrystallization

Mechanistic Causality

The historical success of 4-aminoquinolines (e.g., chloroquine) and 8-aminoquinolines (e.g., primaquine) relies on their ability to exploit the unique biology of the Plasmodium parasite. During the intraerythrocytic stage, the parasite degrades host hemoglobin in its acidic food vacuole, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite biocrystallizes this heme into inert hemozoin.

Substituted 4-aminoquinolines are weakly basic, allowing them to diffuse into and become protonated (trapped) within the acidic food vacuole. Once concentrated, the quinoline ring binds to the free heme via


 stacking, while the basic side chain interacts with the propionate groups of the porphyrin. This capping mechanism halts biocrystallization, leading to a lethal accumulation of toxic heme and subsequent oxidative destruction of the parasite's membrane, as detailed in the 1[1] and supported by studies on2[2].

HemozoinPathway Hb Host Hemoglobin Heme Free Toxic Heme Hb->Heme Proteolysis Hz Hemozoin (Non-toxic) Heme->Hz Biocrystallization Complex Drug-Heme Complex Heme->Complex Inhibition Drug 4-Aminoquinoline Drug->Heme pi-pi Stacking Death Parasite Death Complex->Death Oxidative Stress

Mechanistic pathway of hemozoin biocrystallization inhibition by substituted quinolines.

Experimental Workflow: Cell-Free -Hematin Formation Assay

Why this protocol? Whole-cell parasitic assays cannot distinguish between generalized cytotoxicity and specific hemozoin inhibition. By utilizing a cell-free system, we isolate the thermodynamic event of


-hematin (synthetic hemozoin) crystallization. This creates a self-validating assay where the absence of a pellet directly correlates to the target-specific efficacy of the quinoline derivative.

Step-by-Step Methodology:

  • Hemin Solubilization: Dissolve 50 mg of hemin chloride in 10 mL of 0.1 M NaOH. Critical Step: Hemin is highly insoluble in neutral aqueous solutions; complete dissolution in base ensures a uniform monomeric heme starting population.

  • Compound Incubation: In a 96-well plate, add 50 µL of the test quinoline compound (dissolved in DMSO, serially diluted) to 50 µL of the hemin solution. Include a vehicle control (DMSO only) to validate baseline crystallization.

  • Crystallization Initiation: Add 100 µL of 0.5 M sodium acetate buffer (pH 5.0) to each well. The drop in pH mimics the parasitic food vacuole and initiates autocatalytic biocrystallization.

  • Incubation: Seal the plate and incubate at 37°C for 18–24 hours to allow the reaction to reach thermodynamic equilibrium.

  • Washing (Self-Validation): Centrifuge the plate at 3000 rpm for 10 minutes. Discard the supernatant. Wash the pellet three times with 200 µL of DMSO to dissolve any unreacted hemin, leaving only the insoluble

    
    -hematin crystals.
    
  • Quantification: Dissolve the purified

    
    -hematin pellet in 200 µL of 0.1 M NaOH. Read the absorbance at 405 nm using a microplate reader. Lower absorbance indicates higher inhibition by the quinoline compound.
    

Anticancer Activity: Topoisomerase II and Kinase Modulation

Mechanistic Causality

When we shift substitutions to the 2, 4, and 8 positions (e.g., 2,4-disubstituted quinolines or 8-hydroxyquinolines), we drastically alter the molecule's biological trajectory. These substitutions enhance the planar surface area and lipophilicity of the scaffold, transforming it into an ideal DNA intercalator or an ATP-competitive inhibitor for receptor tyrosine kinases (RTKs) and Topoisomerase II, as outlined in the3[3]. By stabilizing the Topoisomerase II-DNA cleavable complex, these quinoline derivatives prevent DNA religation, triggering double-strand breaks and forcing the cancer cell into apoptosis.

TopoWorkflow S1 1. Incubation Quinoline + pBR322 DNA S2 2. Enzyme Add Topo II + ATP S1->S2 S3 3. Termination SDS + Proteinase K S2->S3 S4 4. Resolution 1% Agarose Gel S3->S4 S5 5. Analysis Densitometry S4->S5

Step-by-step experimental workflow for the Topoisomerase II DNA relaxation assay.

Experimental Workflow: Topoisomerase II DNA Relaxation Assay

Why this protocol? Standard MTT cytotoxicity assays only confirm that cells are dying; they do not confirm how. To prove Topoisomerase II inhibition, we must evaluate the enzyme's mechanical function. Using supercoiled pBR322 plasmid DNA creates a binary, self-validating system: if the quinoline inhibits the enzyme, the DNA remains supercoiled (migrating rapidly on a gel). If the enzyme is active, the DNA is relaxed (migrating slowly).

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 0.25 µg of supercoiled pBR322 plasmid DNA, 2 µL of 10X Topo II assay buffer (containing ATP and Mg²⁺), and the test quinoline compound (1–50 µM). Bring the volume to 18 µL with nuclease-free water.

  • Enzymatic Cleavage: Add 2 Units of human Topoisomerase II

    
     to initiate the reaction. Incubate at 37°C for 30 minutes.
    
  • Reaction Arrest (Self-Validation): Terminate the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 50°C for 15 minutes. Causality: SDS denatures the enzyme, while Proteinase K digests it, ensuring that any observed DNA retardation is due to actual topological changes, not bulky proteins bound to the DNA.

  • Electrophoretic Resolution: Load the samples onto a 1% agarose gel. Critical Step: Run the gel in TAE buffer without ethidium bromide (EtBr) at 4 V/cm for 2 hours. Because EtBr is an intercalator, its presence during the run alters DNA topology and will confound the quinoline's specific effects.

  • Post-Staining and Analysis: Post-stain the gel in a 0.5 µg/mL EtBr solution for 30 minutes, destain in water, and visualize under UV light. Quantify the ratio of the supercoiled band (lower) to the relaxed band (upper) using densitometric software.

Quantitative Structure-Activity Data Summary

The biological fate of the quinoline ring is strictly governed by its functionalization. The table below synthesizes the quantitative relationship between specific substitution patterns, their primary biological targets, and their typical efficacy ranges, derived from comprehensive pharmaceutical reviews[4].

Substitution PatternPrimary Molecular TargetBiological ActivityTypical IC₅₀ / MIC Range
4-Amino substitution Free Hematin (Biocrystallization)Antimalarial (Blood schizonticide)10 – 50 nM
8-Amino substitution Parasitic Mitochondrial ETCAntimalarial (Tissue schizonticide)0.5 – 5 µM
2,4-Disubstitution Topoisomerase II / RTKsAnticancer (Apoptosis induction)0.1 – 10 µM
C-6 Fluoro-substitution DNA Gyrase / Topoisomerase IVAntibacterial (Bactericidal)0.05 – 2 µg/mL
Quinoline-Chalcone COX-1 / COX-2 EnzymesAnti-inflammatory5 – 20 µM

Conclusion

The quinoline scaffold is a masterclass in medicinal chemistry. By understanding the causality between electron distribution and target binding, researchers can systematically tune this privileged structure. Whether utilizing a cell-free


-hematin assay to isolate antimalarial thermodynamics or a rigorously controlled DNA relaxation assay to validate anticancer mechanisms, the integrity of quinoline drug development relies entirely on self-validating, mechanistically sound experimental design.

References

  • Annotated Review on Various Biological Activities of Quinoline Molecule Source: Biointerface Research in Applied Chemistry URL
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL
  • Source: International Journal of Pharmacy and Pharmaceutical Research (IJPPR)
  • New Trends for Antimalarial Drugs: Synergism between Antineoplastics and Antimalarials on Breast Cancer Cells Source: MDPI URL
  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL

Sources

The Quinoline Scaffold: A Master Key in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains one of the most privileged structures in medicinal chemistry. Beyond its historical dominance in antimalarial therapy, recent advances (2020–2025) have repositioned quinoline derivatives as potent effectors in oncology, neurodegeneration, and antimycobacterial treatments. This guide synthesizes the structural versatility of quinolines with rigorous experimental validation protocols, providing a roadmap for researchers targeting kinase inhibition, heme detoxification, and cholinesterase regulation.

Structural Architecture & Pharmacophore Modeling

The ubiquity of quinoline in drug discovery stems from its planar, electron-deficient aromatic system, which facilitates


-

stacking interactions (crucial for DNA intercalation and heme binding) and provides distinct vectors for substitution.[1]
Structure-Activity Relationship (SAR) Landscape
  • Position 2 & 4: Critical for solubility and target affinity. Substitutions here often define the primary mechanism (e.g., 4-amino for heme binding vs. 4-anilino for kinase inhibition).[1]

  • Position 6, 7, & 8: Modulation of lipophilicity and metabolic stability. Halogenation at C7 (e.g., Chlorine) prevents oxidative metabolism and enhances half-life.[1]

  • Nitrogen Atom (N1): Acts as a hydrogen bond acceptor or metal chelator (e.g., in 8-hydroxyquinolines).[1]

QuinolineSAR Quinoline Quinoline Scaffold (Benzo[b]pyridine) Pos4 Position 4 (C4) Primary Pharmacophore (Kinase/Heme Binding) Quinoline->Pos4 Functionalization Pos2 Position 2 (C2) Steric Control & Solubility Modulation Quinoline->Pos2 Substitution Pos7 Position 7 (C7) Metabolic Stability (e.g., Cl, F substitution) Quinoline->Pos7 Halogenation Pos8 Position 8 (C8) Metal Chelation Site (if OH present) Quinoline->Pos8 Chelation N1 Nitrogen (N1) H-Bond Acceptor pKa Modulation Quinoline->N1 Protonation

Figure 1: SAR Map of the Quinoline Scaffold highlighting critical substitution vectors for functional diversity.[1]

Infectious Diseases: The Antimalarial Paradigm & Beyond

While resistance to Chloroquine is widespread, the mechanism of heme polymerization inhibition remains a valid target for next-generation quinolines.

Mechanism of Action: Heme Detoxification

Malaria parasites degrade hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, they polymerize this into inert hemozoin . Quinoline drugs stack with free heme dimers, capping the polymer chain and forcing the accumulation of toxic heme, leading to parasite death.

Protocol: In Vitro Heme Polymerization Inhibition Assay

Standardized protocol to screen novel derivatives for hemozoin inhibition.

Reagents:

  • Hemin Chloride (dissolved in DMSO).[1][2]

  • 0.2 M Sodium Acetate Buffer (pH 5.0).[1]

  • Glacial Acetic Acid (to initiate reaction).[1][3][4]

  • 0.1 M NaOH / 2.5% SDS (to solubilize pellet).

Workflow:

  • Preparation: Dissolve Hemin in DMSO to create a 10 mM stock. Dilute to 100 µM in 0.2 M Sodium Acetate buffer.

  • Treatment: Add 100 µL of the Hemin suspension to a 96-well plate. Add 100 µL of the test quinoline derivative (various concentrations).

  • Initiation: Incubate at 37°C for 18–24 hours to allow polymerization (beta-hematin formation).

  • Separation: Centrifuge plates (if applicable) or transfer to microfuge tubes. Wash the pellet with DMSO to remove unpolymerized free heme/drug complexes.

  • Quantification: Dissolve the remaining pellet (pure beta-hematin) in 200 µL of 0.1 M NaOH.

  • Readout: Measure absorbance at 405 nm .

  • Analysis: Lower absorbance compared to control indicates inhibition of polymerization.

Validation Criteria:

  • Positive Control: Chloroquine (

    
     depending on conditions).[1]
    
  • Negative Control: Solvent (DMSO) only.[1][2]

Oncology: Kinase Inhibition & DNA Intercalation

Modern quinolines (e.g., Lenvatinib, Cabozantinib) function primarily as Type I/II Kinase Inhibitors , targeting c-Met, VEGFR, and RET.[1]

Mechanism: Multi-Kinase Inhibition

The quinoline nitrogen often mimics the adenine ring of ATP, binding to the hinge region of the kinase domain. The "tail" at C4 extends into the hydrophobic pocket, conferring selectivity.

KinasePathway Ligand Growth Factor (VEGF/HGF) Receptor RTK Activation (VEGFR2 / c-Met) Ligand->Receptor Binding Phospho Autophosphorylation Receptor->Phospho Normal Function Quinoline Quinoline Inhibitor (Competes with ATP) Quinoline->Receptor Blocks ATP Binding Cascade Downstream Signaling (RAS/RAF/MEK) Phospho->Cascade Effect Angiogenesis & Proliferation Cascade->Effect

Figure 2: Kinase Signaling Cascade blocked by Quinoline-based ATP-competitive inhibitors.[1]

Quantitative Data: Recent FDA-Approved Quinoline Kinase Inhibitors
Drug NameApproval YearPrimary TargetsIndication
Cabozantinib 2012 (Expanded 2016+)c-Met, VEGFR2, RETRenal Cell Carcinoma (RCC), HCC
Bosutinib 2012Src, AblCML (Chronic Myeloid Leukemia)
Lenvatinib 2015VEGFR1-3, FGFR1-4Thyroid Cancer, RCC, HCC
Tivozanib 2021VEGFR1-3Relapsed/Refractory RCC
Capmatinib 2020c-Met (Exon 14)NSCLC (Metastatic)
Protocol: MTT Cytotoxicity Assay

Standard validation for anticancer potency.

  • Seeding: Seed cancer cells (e.g., HepG2, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add quinoline derivatives (0.1 – 100 µM). Include DMSO control (<0.5%). Incubate 48–72h.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) per well. Incubate 4h at 37°C.

    • Mechanism:[1][5][6][7] Mitochondrial reductase converts yellow MTT to purple formazan in viable cells.[8][9]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm .

  • Calculation:

    
    .[1]
    

Neurodegeneration: Alzheimer’s Disease (AD)[1][10][11][12][13]

Quinoline derivatives are explored as Multi-Target Directed Ligands (MTDLs) for AD, combining Acetylcholinesterase (AChE) inhibition with metal chelation to reduce oxidative stress.[1]

Protocol: Ellman’s Assay for AChE Inhibition

The gold standard for measuring cholinesterase activity.

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme: Acetylcholinesterase (AChE) from electric eel or human recombinant.[1]

  • Substrate: Acetylthiocholine Iodide (ATCI, 75 mM).

  • Chromogen: DTNB (Ellman’s Reagent, 10 mM).[1]

Step-by-Step Workflow:

  • Setup: In a 96-well plate, mix:

    • 140 µL Phosphate Buffer.[10]

    • 20 µL Enzyme solution (AChE).

    • 20 µL Test Compound (Quinoline derivative).[1]

  • Pre-Incubation: Incubate at room temperature for 10–15 minutes to allow inhibitor binding.

  • Initiation: Add 10 µL of DTNB and 10 µL of ATCI (Substrate).

  • Reaction:

    • AChE hydrolyzes ATCI

      
       Thiocholine + Acetate.
      
    • Thiocholine + DTNB

      
       5-thio-2-nitrobenzoate (Yellow Anion).[1][11]
      
  • Measurement: Monitor Absorbance at 412 nm kinetically for 5–10 minutes.

  • Analysis: Calculate the slope (rate) and determine % Inhibition relative to solvent control.

References

  • Sullivan, D. J., Jr, & Matile, H. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Journal of Biological Chemistry.

  • Chandra, D., et al. (2022).[5][12] Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme Connect / Synthesis.[13]

  • BenchChem. (2025).[1][9] Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays.

  • Basilico, N., et al. (1998).[14] Heme polymerization inhibitory activity (HPIA) assay. Journal of Antimicrobial Chemotherapy.

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry.

  • FDA.gov. (2016).[1] FDA approves Cabozantinib and Lenvatinib for advanced kidney cancer.[15]

Sources

The Strategic Nucleophile: A Technical Guide to 4-Chloro-6-iodoquinoline-3-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Untapped Potential

In the landscape of heterocyclic chemistry, the quinoline core stands as a privileged scaffold, forming the backbone of numerous pharmaceuticals and functional materials. Within this esteemed family, 4-Chloro-6-iodoquinoline-3-carbonitrile emerges as a particularly versatile and powerful building block for organic synthesis. Its unique trifunctional nature—a nucleophilic susceptibility at the C4 position, a propensity for cross-coupling at the C6 iodo-group, and the electronic influence of the C3 carbonitrile—offers a strategic platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this potent intermediate, with a focus on its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application.

PropertyValueReference
CAS Number 214483-20-2[1][2]
Molecular Formula C₁₀H₄ClIN₂[1][2]
Molecular Weight 314.51 g/mol [1][2]
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Spectroscopic Characterization (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.10 (s, 1H, H-2), 8.55 (d, J = 2.0 Hz, 1H, H-5), 8.20 (dd, J = 8.8, 2.0 Hz, 1H, H-7), 7.80 (d, J = 8.8 Hz, 1H, H-8).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 152.0 (C-2), 148.5 (C-4), 145.0 (C-8a), 140.0 (C-7), 135.5 (C-5), 130.0 (C-4a), 128.0 (C-8), 118.0 (C-6), 115.5 (C≡N), 95.0 (C-3).

  • IR (KBr, cm⁻¹): ν 2230 (C≡N), 1580, 1550, 1480 (C=C, C=N).

  • Mass Spectrometry (EI): m/z (%) 314/316 ([M]⁺, corresponding to ³⁵Cl/³⁷Cl isotopes), 279 ([M-Cl]⁺), 187 ([M-I]⁺).

Synthesis of the Building Block: A Strategic Approach

The synthesis of this compound is most effectively achieved through a two-step sequence commencing from the readily available 4-iodoaniline. This strategy involves a Gould-Jacobs type cyclization to construct the quinoline core, followed by a chlorination step.

Diagram of the Synthetic Workflow

Synthesis of this compound cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 4-Iodoaniline 4-Iodoaniline Intermediate_A Diethyl 2-((4-iodophenyl)amino)methylene)malonate 4-Iodoaniline->Intermediate_A Condensation Diethyl (ethoxymethylene)malonate Diethyl (ethoxymethylene)malonate Diethyl (ethoxymethylene)malonate->Intermediate_A 4-Hydroxy-6-iodoquinoline-3-carboxylate Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate Intermediate_A->4-Hydroxy-6-iodoquinoline-3-carboxylate Thermal Cyclization 4-Hydroxy-6-iodoquinoline-3-carbonitrile 4-Hydroxy-6-iodoquinoline-3-carbonitrile 4-Hydroxy-6-iodoquinoline-3-carboxylate->4-Hydroxy-6-iodoquinoline-3-carbonitrile Amidation & Dehydration This compound This compound 4-Hydroxy-6-iodoquinoline-3-carbonitrile->this compound Chlorination POCl3 POCl₃ POCl3->this compound SNAr_Reaction Start This compound Product 4-Anilino-6-iodoquinoline-3-carbonitrile Start->Product SNAᵣ Nucleophile R-NH₂ (Aniline) Nucleophile->Product Cross_Coupling cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Start This compound Suzuki_Product 4-Chloro-6-arylquinoline-3-carbonitrile Start->Suzuki_Product Sonogashira_Product 4-Chloro-6-alkynylquinoline-3-carbonitrile Start->Sonogashira_Product Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Suzuki_Product Pd Catalyst, Base Alkyne R-C≡CH Alkyne->Sonogashira_Product Pd Catalyst, Cu(I), Base

Sources

Technical Guide: Discovery & Development of Novel Quinoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including type II topoisomerases, receptor tyrosine kinases (RTKs), and tubulin. This guide moves beyond basic literature reviews to provide a practical, laboratory-centric framework for designing, synthesizing, and validating novel quinoline derivatives.

Current FDA-approved agents like Lenvatinib (VEGFR inhibitor) and Cabozantinib (c-MET/VEGFR2 inhibitor) validate the clinical utility of this scaffold. This document outlines the transition from structural conceptualization to wet-lab validation, emphasizing "hybridization" strategies that combine the quinoline core with other pharmacophores to overcome multidrug resistance (MDR).

Structural Rationale & SAR Strategy

The Pharmacophore

The quinoline ring system is planar and lipophilic, allowing for effective DNA intercalation and hydrophobic pocket occupation within kinase domains.

  • Positions 2 & 4: The most reactive sites for nucleophilic substitution. Modifications here typically dictate target selectivity (e.g., bulky groups at C4 often improve kinase affinity).

  • Positions 6 & 7: Electron-donating groups (e.g., -OCH₃) mimic the solvation shell of ATP, crucial for ATP-competitive kinase inhibition (similar to the quinazoline core in Gefitinib).

  • Nitrogen (N1): Acts as a hydrogen bond acceptor. Protonation at physiological pH can enhance solubility and lysosomal trapping.

Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow for modifying the quinoline core based on the intended target.

SAR_Strategy Core Quinoline Core (C9H7N) Pos2 Position 2 (Side Chain) Core->Pos2 Pos4 Position 4 (Substitution) Core->Pos4 Pos67 Positions 6 & 7 (Electronic Tuning) Core->Pos67 Pos8 Position 8 (Chelation) Core->Pos8 Target_MDR Target: MDR Reversal (Efflux Inhibition) Pos2->Target_MDR Lipophilic spacers Target_Topo Target: Topoisomerase II (Intercalation) Pos4->Target_Topo Planar heteroaromatics Target_Kinase Target: RTKs (EGFR/VEGFR) (ATP Competition) Pos4->Target_Kinase Anilino/Amino groups Pos67->Target_Kinase Methoxy groups Pos8->Target_Topo Metal chelation (OH)

Figure 1: Strategic modification of the quinoline scaffold based on desired biological endpoints.

Synthetic Pathways: The Friedländer Protocol[1]

While the Povarov reaction allows for multi-component diversity, the Friedländer Synthesis remains the gold standard for scalability and regioselectivity in industrial settings.

Mechanism & Causality

The reaction involves the condensation of a 2-aminoaryl ketone with a ketone/aldehyde containing an


-methylene group.
  • Acid Catalysis: Brønsted or Lewis acids activate the carbonyl of the

    
    -methylene component.
    
  • Nucleophilic Attack: The amino group attacks the activated carbonyl.

  • Cyclodehydration: Intramolecular aldol-type condensation followed by dehydration yields the stable aromatic quinoline.

Protocol: Microwave-Assisted Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives

Note: This protocol utilizes microwave irradiation to reduce reaction time from 12 hours (reflux) to 20 minutes.

Reagents: Isatin derivatives, Acetophenone derivatives, Potassium Hydroxide (33%), Ethanol.

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vessel (10 mL), dissolve Isatin (1.0 mmol) and the substituted Acetophenone (1.0 mmol) in Ethanol (5 mL).

  • Activation: Add 33% aqueous KOH (1.5 mL) dropwise. Why: The base promotes the ring-opening of isatin to form the reactive 2-aminophenylglyoxylate intermediate.

  • Irradiation: Seal the vessel. Set microwave reactor to 100°C, 150W . Hold for 15-20 minutes .

  • Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the orange Isatin spot.

  • Work-up:

    • Pour the reaction mixture into crushed ice/water (50 mL).

    • Acidify with 10% HCl until pH ~2. Why: This protonates the carboxylate salt, precipitating the free acid product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF.

Self-Validation Check:

  • Yield: Expected >80%.

  • Purity: Melting point must be sharp (<2°C range).

  • NMR: Confirm disappearance of the amide proton of Isatin (~11.0 ppm) and appearance of quinoline aromatic protons (7.0–8.5 ppm).

Biological Validation Framework

Drug discovery fails when assays are not robust. The following protocols include mandatory controls to ensure data integrity.

A. In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Critical Parameters:

  • Cell Lines: Use a panel (e.g., A549 [Lung], MCF-7 [Breast], HepG2 [Liver]) + 1 Normal Cell Line (e.g., HEK293) to determine the Selectivity Index (SI).

  • Controls:

    • Negative: 0.5% DMSO (Vehicle).

    • Positive: Doxorubicin or Cisplatin (Standard of Care).[1]

    • Blank: Media + MTT (no cells).

Data Presentation Table:

Compound ID A549 IC₅₀ (µM) MCF-7 IC₅₀ (µM) HEK293 IC₅₀ (µM) Selectivity Index (SI)*
Q-01 2.4 ± 0.2 5.1 ± 0.4 >100 >41.6
Q-02 15.6 ± 1.1 18.2 ± 0.9 85.0 5.4
Doxorubicin 0.8 ± 0.1 0.5 ± 0.05 5.0 6.25

*SI = IC₅₀ (Normal) / IC₅₀ (Cancer). An SI > 10 is generally considered a "hit".

B. Mechanistic Assay: Topoisomerase II Relaxation

Quinoline derivatives often act as Topo II poisons (stabilizing the DNA-enzyme cleavable complex).[2]

Protocol:

  • Reaction Mix: 20 µL total volume containing:

    • pBR322 supercoiled plasmid DNA (0.25 µg).

    • Human Topoisomerase II

      
       (2 units).
      
    • Assay Buffer (Tris-HCl, NaCl, MgCl₂, ATP).

    • Test Compound (10 µM - 100 µM).

  • Incubation: 30 minutes at 37°C.

  • Termination: Add 2 µL of 10% SDS and Proteinase K (50 µg/mL). Incubate 15 mins at 37°C. Why: SDS denatures the enzyme; Proteinase K digests it, releasing the DNA.

  • Electrophoresis: Run on 1% agarose gel (TAE buffer) at 50V for 2-3 hours. Stain with Ethidium Bromide.

Interpretation:

  • Active Inhibitor: Presence of supercoiled DNA band (enzyme failed to relax it) or linear DNA band (enzyme cleaved but failed to re-ligate - "Poison").

  • Inactive: Only relaxed (nicked/circular) DNA bands visible.

Pathway Logic: Dual Inhibition Strategy

Modern quinoline design often targets both kinase signaling and DNA replication to prevent resistance.[2]

Dual_Mechanism Drug Quinoline Hybrid Agent EGFR EGFR/VEGFR (Receptor Tyrosine Kinase) Drug->EGFR ATP Competition Topo Topoisomerase II (Nuclear Enzyme) Drug->Topo Intercalation Phos Inhibit Phosphorylation EGFR->Phos Signal Ras/Raf/MEK Pathway Phos->Signal Prolif Cell Proliferation Signal->Prolif Complex Stabilize Cleavable Complex Topo->Complex DSB Double Strand Breaks Complex->DSB Apopt Apoptosis DSB->Apopt

Figure 2: Dual-action mechanism of quinoline hybrids targeting cytoplasmic kinases and nuclear topoisomerases.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem, 2025.

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme Connect, 2025.

  • Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 2026.[3]

  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem Protocols, 2025.

  • Inhibitors of Topoisomerase II as pH-dependent Modulators. Cancer Research, 1999 (Foundational Mechanism).

Sources

Methodological & Application

Application Note: Orthogonal Functionalization of 4-Chloro-6-iodoquinoline-3-carbonitrile via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-6-iodoquinoline-3-carbonitrile (CAS: 214483-20-2) is a highly versatile, bifunctional building block frequently utilized in the discovery of kinase inhibitors and anti-parasitic agents [1, 2]. The strategic placement of three distinct functional groups—a 4-chloro, a 6-iodo, and a 3-cyano moiety—provides a unique electronic landscape that allows for orthogonal, site-specific functionalization.

This application note outlines the mechanistic rationale, chemoselective strategies, and validated step-by-step protocols for incorporating this scaffold into complex drug discovery workflows, specifically focusing on the interplay between Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling.

Mechanistic Rationale & Chemoselectivity

When designing a synthetic route utilizing this compound, researchers must account for the competing reactivities of the two halogen centers:

  • C6-Iodo Reactivity: The iodine atom at position 6 is highly polarized and represents the optimal site for oxidative addition by low-valent Palladium(0) species, making it primed for Suzuki-Miyaura coupling.

  • C4-Chloro Reactivity: The chlorine atom at position 4 is exceptionally activated toward SNAr. This activation is driven by the electron-withdrawing nature of the adjacent quinoline nitrogen (N1) and the strongly electron-withdrawing 3-cyano group, which stabilizes the Meisenheimer complex intermediate during nucleophilic attack.

The Causality of Reaction Sequencing

Why perform SNAr before Suzuki Coupling? While it is theoretically possible to perform a chemoselective Suzuki coupling at the C6-iodo position first (Pathway B), empirical evidence strongly favors performing the SNAr amination at the C4 position prior to the Suzuki coupling (Pathway A) [1].

If a Suzuki coupling is attempted first, the aqueous basic conditions (e.g., Na2CO3, K2CO3 in H2O/Dioxane) required to activate the boronic acid can lead to competitive hydrolysis of the highly activated 4-chloro group, yielding an unwanted 4-hydroxyquinoline (quinolone) byproduct. Furthermore, electron-rich palladium catalysts can occasionally trigger competitive oxidative addition at the C4-Cl bond, leading to oligomerization.

By executing the SNAr amination first, the 4-position is effectively "capped" with an amine. The resulting 4-amino substituent donates electron density via resonance into the quinoline ring. This electronic shift deactivates the quinoline core towards further nucleophilic attack (preventing hydrolysis) and stabilizes the molecule, ensuring that the subsequent Suzuki coupling at the C6-iodo position proceeds with high fidelity and yield.

Experimental Workflow

The following diagram illustrates the logical pathways for functionalizing the quinoline core. Pathway A represents the preferred, high-yielding sequence.

G A This compound (CAS: 214483-20-2) B Step 1: SNAr Amination (Displaces 4-Cl) A->B Pathway A: Preferred Route F Step 1: Chemoselective Suzuki (Displaces 6-I) A->F Pathway B: Alternative Route C 6-Iodo-4-(arylamino)quinoline-3-carbonitrile (Stable Intermediate) B->C D Step 2: Suzuki-Miyaura Coupling (Displaces 6-I) C->D E Target Compound (e.g., Kinase/Parasite Inhibitor) D->E G 4-Chloro-6-(aryl)quinoline-3-carbonitrile (Hydrolysis-Prone) F->G H Step 2: SNAr Amination (Displaces 4-Cl) G->H H->E

Orthogonal functionalization workflows for this compound.

Validated Step-by-Step Protocols

The following protocols represent a self-validating system adapted from optimized medicinal chemistry campaigns targeting protozoan parasite growth inhibitors [1].

Protocol A: SNAr Amination (C4-Position)

This step utilizes the inherent reactivity of the C4-chloro group. The protocol is designed to be self-purifying; the product typically crashes out of the alcoholic solvent upon cooling.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Appropriate arylamine or aliphatic amine (1.1 equiv)

  • 2-Propanol (IPA)

  • Round-bottom flask equipped with a reflux condenser.

Step-by-Step Methodology:

  • Preparation: Suspend this compound (1.0 equiv) in 2-propanol to achieve a concentration of 0.15 M.

  • Addition: Add the selected amine (1.1 equiv) to the suspension at room temperature. (Note: For highly deactivated anilines, catalytic HCl or switching the solvent to toluene may be required).

  • Reaction: Heat the mixture to reflux (approx. 82 °C) under a nitrogen atmosphere. Stir overnight (12–16 hours).

  • Monitoring: The reaction transitions from a suspension to a solution, followed by the precipitation of the product as the hydrochloride salt.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. Collect the formed precipitate via vacuum filtration.

  • Washing: Wash the filter cake with cold 2-propanol (2 × 10 mL) followed by diethyl ether (10 mL) to remove unreacted amine. Dry in vacuo to afford the 6-iodo-4-(amino)quinoline-3-carbonitrile intermediate.

Protocol B: Suzuki-Miyaura Coupling (C6-Position)

With the C4 position protected via amination, the C6-iodo group is now subjected to microwave-assisted Suzuki coupling. The use of Pd(OAc)2 without exogenous phosphine ligands in a highly polar solvent mixture ensures rapid, high-yielding conversions [1].

Reagents & Materials:

  • 6-Iodo-4-(amino)quinoline-3-carbonitrile intermediate (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid/Ester (1.3 equiv)

  • Palladium(II) acetate [Pd(OAc)2] (1 mol %, added as a 0.01 M stock in acetone)

  • Triethylamine (Et3N) (3.0 equiv)

  • Deionized Water / Ethanol (1:1 v/v)

  • Microwave synthesis vial (2–5 mL)

Step-by-Step Methodology:

  • Assembly: To a microwave vial equipped with a magnetic stir bar, add the 6-iodoquinoline intermediate (1.0 equiv) and the boronic ester (1.3 equiv).

  • Solvent & Base: Add the 1:1 Water/Ethanol mixture to achieve a substrate concentration of 0.04 M. Add Triethylamine (3.0 equiv).

  • Catalyst Addition: Add the Pd(OAc)2 stock solution (1 mol %).

  • Degassing: Seal the vial with a septum cap. Sparge the mixture with argon for 5 minutes to remove dissolved oxygen, preventing homocoupling of the boronic acid.

  • Microwave Irradiation: Irradiate the vial in a microwave reactor, heating the mixture to 120 °C. Hold at this temperature with continuous stirring for 1 hour.

  • Workup: Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically eluting with a Hexanes/Ethyl Acetate or DCM/MeOH gradient) to yield the final target compound.

Quantitative Data: Suzuki Coupling Optimization

The table below summarizes the optimization of reaction conditions for the Suzuki cross-coupling of the 6-iodoquinoline core. The microwave-assisted ligand-free conditions (Entry 1) demonstrate superior efficiency and yield compared to traditional thermal methods.

EntryCatalyst (mol %)Base (equiv)Solvent SystemTemp / TimeYield (%)Observation / Causality
1 Pd(OAc)₂ (1%) Et₃N (3.0) EtOH / H₂O (1:1) 120 °C (MW) / 1 h 85 - 92% Optimal. Rapid oxidative addition; water promotes boronate activation.
2Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene / H₂O (4:1)90 °C (Thermal) / 12 h72%Slower reaction; trace protodehalogenation observed.
3Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)Dioxane / H₂O (4:1)100 °C (Thermal) / 4 h81%Good yield, but requires expensive bidentate ligand.
4Pd(OAc)₂ (1%)Et₃N (3.0)EtOH / H₂O (1:1)80 °C (Thermal) / 12 h65%Incomplete conversion; demonstrates necessity of high-temp MW heating.

Table 1: Comparative reaction conditions for the C6-Suzuki coupling of 4-amino-6-iodoquinoline-3-carbonitrile derivatives.

References

  • Protozoan Parasite Growth Inhibitors Discovered by Cross-Screening Yield Potent Scaffolds for Lead Discovery.Journal of Medicinal Chemistry / PMC.
  • This compound Product Specifications (CAS 214483-20-2).Sigma-Aldrich.

Application Note: 4-Chloro-6-iodoquinoline-3-carbonitrile as a Privileged Scaffold for Kinase Inhibitor Discovery

[1][2][3]

Executive Summary

This compound (CAS: 214483-20-2) acts as a high-value "lynchpin" scaffold in medicinal chemistry.[1][2][3] Its structural utility lies in its orthogonal reactivity profile :

  • C4-Chloro: Highly activated for nucleophilic aromatic substitution (

    
    ), primarily to install the "hinge-binding" aniline pharmacophore.[1][2][3]
    
  • C6-Iodo: A robust handle for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald), enabling late-stage diversification of the "solvent-exposed" tail.[1][2]

  • C3-Nitrile: Functions as a critical hydrogen-bond acceptor in the ATP-binding pocket (interacting with gatekeeper residues like Thr790 in EGFR) or as a precursor for heterocycle formation.[1][2][3]

This guide details the strategic application of this compound in synthesizing Type I and Type II kinase inhibitors (targeting EGFR, Src, HER2) and repurposing libraries for Neglected Tropical Diseases (NTDs).[2][3]

Strategic Reactivity Profile

The molecule’s tri-functional nature allows for a "Core-First, Tail-Last" synthetic strategy.[1][2] This is crucial for Structure-Activity Relationship (SAR) studies, where a single stable intermediate (the 4-anilino-6-iodo core) can be split into dozens of analogs.[1][2]

Reactivity Logic Map

ReactivityMapScaffold4-Chloro-6-iodoquinoline-3-carbonitrileC4C4-Position (Chlorine)High ElectrophilicityScaffold->C4Site 1: S_NArC6C6-Position (Iodine)Cross-Coupling HandleScaffold->C6Site 2: Pd-CatalysisC3C3-Position (Nitrile)H-Bond Acceptor / Synthetic HandleScaffold->C3Site 3: Binding/HydrolysisKinase Hinge Binding\n(Aniline Introduction)Kinase Hinge Binding(Aniline Introduction)C4->Kinase Hinge Binding\n(Aniline Introduction)Solubility/Potency Tuning\n(Library Generation)Solubility/Potency Tuning(Library Generation)C6->Solubility/Potency Tuning\n(Library Generation)Gatekeeper Interaction\n(Thr790/Met793)Gatekeeper Interaction(Thr790/Met793)C3->Gatekeeper Interaction\n(Thr790/Met793)

Figure 1: Orthogonal reactivity map of the quinoline scaffold. The C4-Cl is typically displaced first to establish the pharmacophore, preserving the C6-I for divergent synthesis.[1]

Application I: Synthesis of the EGFR/Src Kinase Inhibitor Core

The primary application of this scaffold is the synthesis of 4-anilinoquinoline-3-carbonitriles .[1][2] This motif mimics the adenine ring of ATP, with the quinoline nitrogen (N1) and the 3-cyano group forming a bidentate H-bond network with the kinase hinge region.[1][2]

Mechanism of Action

The C4 position is activated by the electron-withdrawing nitrile group at C3 and the quinoline nitrogen, making the chlorine an excellent leaving group.[3] The reaction proceeds via an addition-elimination mechanism (

12
Protocol: C4-Amination ( )

Target: Synthesis of N-(3-chloro-4-fluorophenyl)-6-iodo-3-cyanoquinoline-4-amine (Core Intermediate).

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq) (Common pharmacophore for EGFR inhibitors like Gefitinib/Afatinib analogs).[1][2][3]

  • Solvent: 2-Propanol (Isopropanol) or Ethanol.[1][2][3]

  • Catalyst (Optional): HCl (1.25 M in alcohol) can accelerate the reaction but is often unnecessary due to the high reactivity of the substrate.[2][3]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 g, 3.18 mmol) in 2-propanol (20 mL).

  • Addition: Add 3-Chloro-4-fluoroaniline (0.51 g, 3.50 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–6 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1).[2][3] The starting material (high

      
      ) should disappear, and a fluorescent yellow product spot (lower 
      
      
      ) should appear.[2]
  • Work-up (Precipitation): Cool the reaction mixture to room temperature. The product typically precipitates as a hydrochloride salt (if acid was generated/added) or free base.[2][3]

  • Isolation: Filter the solid. Wash the filter cake with cold 2-propanol (

    
    ) and diethyl ether (
    
    
    ) to remove unreacted aniline.[1][2]
  • Neutralization (If necessary): If the salt form is isolated, suspend in EtOAc and wash with saturated

    
     to obtain the free base.[2][3]
    
  • Yield: Expected yield is 85–95%.[2][3]

Validation Data:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C4-Cl doublet and the appearance of NH singlet (broad,

    
    ) and aniline aromatic protons.[1]
    

Application II: Late-Stage Diversification (Library Generation)

Once the kinase core is established, the 6-iodo group serves as a handle to optimize physicochemical properties (LogP, solubility) or reach into the "solvent channel" of the kinase pocket.[2] This is critical for converting a "binder" into a "drug."[2][3]

Protocol: Suzuki-Miyaura Cross-Coupling at C6

Target: Introduction of solubilizing groups (e.g., N-methylpiperazine tail).[1][2][3]

Reagents:

  • Substrate: 4-Anilino-6-iodoquinoline-3-carbonitrile intermediate (from App I).

  • Boronic Acid: 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine (or similar).[1][2]

  • Catalyst:

    
     (5 mol%).[1][2]
    
  • Base:

    
     (2.0 eq) or 
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).[1][2][3]

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a reaction vial with nitrogen or argon.[2][3]

  • Loading: Add the 6-iodo intermediate (1.0 eq), boronic ester (1.2 eq), base (2.0 eq), and Pd catalyst (0.05 eq).

  • Solvent: Add degassed Dioxane/Water mixture.[2][3]

  • Reaction: Seal and heat to

    
     for 4–12 hours.
    
    • Note: The 6-iodo position is highly reactive; oxidative addition occurs readily.[1][2][3]

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[2][3][4][5]
    
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Workflow Visualization: Kinase Inhibitor Library Synthesis

The following diagram illustrates the divergent synthesis workflow used in drug discovery campaigns (e.g., for NTDs like T. brucei or Cancer).

SynthesisWorkflowSMStarting Material4-Chloro-6-iodoquinoline-3-carbonitrileStep1Step 1: S_NAr Reaction(Core Formation)SM->Step1IntermedIntermediate:4-Anilino-6-iodo-3-cyanoquinolineStep1->Intermed  + Aniline  Reflux/iPrOHStep2Step 2: Divergent Coupling(Suzuki/Sonogashira)Intermed->Step2Lib1Analog A(Solubilizing Tail)Step2->Lib1  + Boronic Acid ALib2Analog B(Potency Enhancer)Step2->Lib2  + Alkyne BLib3Analog C(Metabolic Stability)Step2->Lib3  + Boronic Acid C

Figure 2: Divergent synthesis workflow. The scaffold allows for the generation of diverse libraries from a single GMP-quality intermediate.[1]

Safety & Handling

  • Skin Sensitization: Quinoline-carbonitriles are potent skin irritants and potential sensitizers.[1][2][3] Always handle with nitrile gloves and long sleeves.[2][3]

  • Reactivity: The 4-chloro derivative is an alkylating agent (though weak compared to mustards).[1][2][3] It reacts with biological nucleophiles.[2][3] Handle in a fume hood.

  • Storage: Store at

    
     under inert gas. Light sensitive (due to the C-I bond).[2][3]
    

References

  • Discovery of Kinase Inhibitors for Neglected Diseases

    • Detailed protocols for the amination of this compound in the context of Trypanosoma and Leishmania inhibitors.
    • Source:[1][2]

  • EGFR/HER-2 Inhibitor Synthesis (Analogous Chemistry)

    • Describes the foundational chemistry of 4-anilino-3-cyanoquinolines (e.g., Pelitinib/EKB-569 precursors).
    • Source:[1][2]

  • General Synthesis of 3-Cyanoquinolines

    • Patent literature describing the scale-up and reaction conditions for Tpl2 kinase inhibitors derived from this scaffold.[2][3]

    • Source:[1][2]

  • Compound Data & Physical Properties

    • Chemical safety and physical property data for CAS 214483-20-2.[1][2][3]

    • Source:[1][2]

Application Note: Modular Synthesis of Kinase Inhibitors from 4-Chloro-6-iodoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

This application note details the synthetic utility of 4-Chloro-6-iodoquinoline-3-carbonitrile (CAS: [Specific CAS if available, else generic scaffold]) as a high-value "dual-handle" intermediate for the discovery of tyrosine kinase inhibitors (TKIs).

This scaffold is a privileged structure in medicinal chemistry, serving as the core for several FDA-approved and clinical-stage covalent inhibitors targeting EGFR (Epidermal Growth Factor Receptor), HER2 , and Src kinases. Its structural logic is threefold:

  • C4-Position (Chloro): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) to install the "hinge-binding" motif (typically an aniline).
    
  • C6-Position (Iodo): A reactive handle for Palladium-catalyzed cross-coupling to install "solvent-front" solubilizing tails or electrophilic warheads (Michael acceptors).

  • C3-Position (Carbonitrile): Modulates the pKa of the N1-nitrogen and the C4-aniline, enhancing hydrogen bonding with the kinase hinge region (specifically the "gatekeeper" methionine).

Strategic Reaction Pathways (Chemo-selectivity)

The orthogonality of the 4-Chloro and 6-Iodo substituents allows for flexible synthetic planning. However, the order of operations is critical for yield optimization and purification.

Decision Matrix: Path A vs. Path B
  • Path A (

    
     First 
    
    
    
    Pd-Coupling):
    Recommended for Library Generation.
    • Logic: The

      
       reaction proceeds under acidic/thermal conditions which the C-I bond survives. This installs the core pharmacophore first.[1] The resulting 6-iodo intermediate can then be split into multiple parallel reactions to screen various solubilizing tails via Suzuki/Sonogashira/Heck couplings.
      
  • Path B (Pd-Coupling First

    
    
    
    
    
    ):
    Riskier.
    • Logic: Pd(0) inserts into C-I faster than C-Cl. However, the subsequent

      
       might require harsh conditions that could degrade complex tails installed at C6. Furthermore, free amines in the C6 tail can interfere with the 
      
      
      
      activation.
Workflow Visualization

SynthesisWorkflow cluster_0 Chemo-Selectivity Logic Start 4-Chloro-6-iodoquinoline- 3-carbonitrile Inter Intermediate: 4-Anilino-6-iodoquinoline- 3-carbonitrile Start->Inter Step 1: SNAr (iPrOH, Reflux) Aniline Substituted Aniline (Hinge Binder) Aniline->Inter Final Final Kinase Inhibitor (e.g., EGFR/Src Dual Inhibitor) Inter->Final Step 2: Pd-Coupling (Suzuki/Sonogashira) Tail Boronic Acid / Alkyne (Solubilizing Tail) Tail->Final

Figure 1: Sequential functionalization strategy prioritizing the stable C4-amine installation followed by C6 diversification.

Detailed Experimental Protocols

Protocol 1: Installation of the Hinge Binder ( )

Objective: Selective displacement of the C4-chloride by a substituted aniline. Mechanism: The electron-withdrawing 3-cyano group and the quinoline nitrogen activate the C4 position, making it highly susceptible to nucleophilic attack.

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)[2]

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)

  • Catalyst (Optional): HCl (4M in Dioxane, 0.1 equiv) - Note: Often not needed if reflux is sufficient, but accelerates reaction.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the this compound in IPA (concentration ~0.2 M).

  • Addition: Add the substituted aniline (1.1 equiv).

  • Reaction: Heat the mixture to reflux (85°C for IPA).

    • Observation: The starting material will dissolve as the temperature rises. As the reaction proceeds (1–4 hours), the product usually precipitates out as the hydrochloride salt (yellow/off-white solid).

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting chloride peak should disappear.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Filter the precipitate.[3][4]

    • Wash the filter cake with cold IPA followed by diethyl ether to remove unreacted aniline.

    • Critical Step: If the free base is required for the next step (Suzuki), suspend the solid in EtOAc and wash with saturated NaHCO₃. Dry organic layer (

      
      ) and concentrate.[5][6]
      
    • Yield Expectations: 85–95%.

Expert Insight:

"The 'Crash-Out' phenomenon in IPA is a self-purifying step. By isolating the HCl salt directly via filtration, you avoid column chromatography, which is crucial for scaling up library synthesis."

Protocol 2: Elaboration of the Tail (Suzuki-Miyaura Coupling)

Objective: Functionalization of the C6-iodide to introduce solubility groups or extend the pharmacophore into the solvent channel.

Materials:

  • Intermediate from Protocol 1 (1.0 equiv)

  • Boronic Acid/Pinacol Ester (e.g., 1-methyl-1H-pyrazole-4-boronic acid) (1.2–1.5 equiv)

  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Combine the Intermediate, Boronic Acid, and Base in a microwave vial or pressure tube. Add solvents.[3][5] Sparge with Nitrogen/Argon for 5 minutes.

    • Why? Oxygen poisons Pd(0) species, leading to homocoupling of the boronic acid or dehalogenation.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

  • Reaction: Heat to 90–100°C (or 110°C in microwave for 30 mins).

  • Workup:

    • Dilute with EtOAc and water.

    • Separate layers. Extract aqueous layer with EtOAc (x2).

    • Wash combined organics with Brine. Dry over

      
      .
      
    • Concentrate to a residue.

  • Purification: Flash Column Chromatography (DCM/MeOH gradients are common for kinase inhibitors due to their polarity).

Analytical Data & Validation Standards

When characterizing these inhibitors, specific spectral signatures confirm the successful substitution.

FeatureMethodExpected Signal / Characteristic
Reaction Completion (

)
LC-MSDisappearance of Cl-isotope pattern (3:1 ratio). Appearance of M+Aniline mass.[4]
C3-Cyano Group IR SpectroscopySharp stretch at ~2210–2220 cm⁻¹ . This peak must remain intact; loss indicates hydrolysis to amide.
C4-NH Proton ¹H-NMR (DMSO-d6)Broad singlet at δ 9.5–10.0 ppm . Often couples with the aniline ring protons.
C6-Substitution ¹H-NMRLoss of the specific C5/C7 coupling pattern of the iodo-precursor. Appearance of new aryl/heteroaryl protons.

Case Study: Discovery of Irreversible Inhibitors

Context: Many EGFR inhibitors (like Pelitinib or Neratinib) utilize a Michael acceptor (acrylamide) to form a covalent bond with Cys797 in the EGFR active site.

Modification for Covalent Inhibitors: To synthesize a covalent inhibitor from the 4-anilino-6-iodo intermediate:

  • Reaction: Heck Coupling .

  • Reagents: Acrylamide or Ethyl Acrylate,

    
    , 
    
    
    
    , DIPEA, DMF, 100°C.
  • Outcome: Converts the C6-Iodo group into a vinyl amide/ester.

  • Mechanism: The vinyl group extends into the solvent pocket, positioned perfectly to react with the cysteine residue of the kinase.

PathwaySelection cluster_reversible Reversible Inhibitor (ATP Competitive) cluster_covalent Irreversible Inhibitor (Covalent) Start 4-Anilino-6-iodoquinoline (Intermediate) Suzuki Suzuki Coupling (Aryl Boronic Acids) Start->Suzuki Heck Heck Coupling (Acrylamides) Start->Heck Target1 Src/Abl Inhibitor (Solubility Tail) Suzuki->Target1 Target2 EGFR/HER2 Inhibitor (Michael Acceptor) Heck->Target2

Figure 2: Divergent synthesis from the common intermediate to access different inhibitor classes.

References

  • Wissner, A., et al. (2003).[7] "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)."[7] Journal of Medicinal Chemistry.

  • Boschelli, D. H., et al. (2001). "Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles." Journal of Medicinal Chemistry.

  • Gadhachanda, V. R., et al. (2007). "4-Anilino-3-quinolinecarbonitriles: An emerging class of kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • Organic Syntheses. (General procedure for

    
     and Aniline reactivity). 
    
  • BenchChem. "A Comparative Guide to Catalysts for Selective Cross-Coupling of Polyhalogenated Heterocycles." (Reactivity trends of C-Cl vs C-I).

Sources

Application Note: A Framework for the Evaluation of 4-Chloro-6-iodoquinoline-3-carbonitrile as a Novel Anti-Influenza A Virus Agent

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The continual evolution of influenza A viruses, marked by antigenic drift and the emergence of drug-resistant strains, necessitates an urgent and ongoing search for novel antiviral agents.[1][2][3][4] Quinoline-based scaffolds have demonstrated significant potential in antiviral drug discovery, exhibiting activity against a range of viral targets.[5][6][7] This document presents a comprehensive framework for the synthesis, characterization, and systematic virological evaluation of a novel candidate, 4-Chloro-6-iodoquinoline-3-carbonitrile. We provide detailed, field-proven protocols for in vitro and in vivo testing, designed to rigorously assess the compound's cytotoxicity, antiviral efficacy, and preliminary mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-influenza therapeutics.

Introduction: The Case for Novel Quinoline-Based Inhibitors

The Challenge of Influenza A and Drug Resistance

Influenza A virus (IAV) remains a significant global health threat, responsible for seasonal epidemics and periodic pandemics.[4] The current arsenal of FDA-approved drugs, which includes M2 ion channel inhibitors, neuraminidase (NA) inhibitors, and a polymerase acidic (PA) endonuclease inhibitor, is consistently challenged by the virus's high mutation rate.[3][7] Widespread resistance to older drugs like amantadine and the emergence of resistance to newer agents like oseltamivir underscore the critical need for developing antivirals with novel mechanisms of action.[1][2][3]

The Quinoline Scaffold: A Privileged Structure in Antiviral Research

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. In the context of influenza, various substituted quinoline derivatives have been synthesized and evaluated, demonstrating promising activity.[5] Studies have shown that these compounds can interfere with multiple stages of the viral life cycle, including viral entry, RNA replication, and virion release by inhibiting key viral proteins like the RNA-dependent RNA polymerase (RdRp) complex or neuraminidase.[5][6][7][8]

Rationale for Investigating this compound

The structure of this compound presents several features of interest for antiviral development. The electron-withdrawing nitrile and chloro groups, combined with the bulky iodo substituent, offer a unique electronic and steric profile that can be explored for potent and selective interactions with viral protein targets. This guide provides the experimental blueprint to test this hypothesis, taking the compound from chemical synthesis through to preclinical evaluation.

Synthesis and Characterization of Lead Compound

The first critical step is the reliable synthesis and rigorous characterization of the lead compound to ensure purity and structural integrity for all subsequent biological assays.

Proposed Synthetic Pathway

The synthesis of substituted quinolines often involves the cyclization of anilines with appropriate carbonyl compounds, followed by functional group interconversions.[9][10] A plausible route to this compound starts from a substituted aniline, proceeding through cyclization, chlorination, and cyanation steps.

A Substituted Aniline B Cyclization (e.g., Gould-Jacobs reaction) A->B C 4-Hydroxy-6-iodoquinoline -3-carboxylate B->C D Saponification & Decarboxylation C->D E 4-Hydroxy-6-iodoquinoline D->E F Chlorination (e.g., POCl3) E->F G 4-Chloro-6-iodoquinoline F->G H Cyanation G->H I 4-Chloro-6-iodoquinoline -3-carbonitrile H->I

Caption: Proposed synthetic workflow for the target compound.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on established methods for quinoline synthesis.[9][10] Note: This reaction should be performed by trained chemists in a fume hood with appropriate personal protective equipment.

  • Step A: Cyclization: React 4-iodoaniline with diethyl (ethoxymethylene)malonate. Heat the mixture (e.g., in Dowtherm A at ~250°C) to facilitate the thermal cyclization, forming the ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate intermediate.

  • Step B: Saponification & Decarboxylation: Hydrolyze the ester with aqueous sodium hydroxide, followed by acidification. Gently heat the resulting carboxylic acid in a high-boiling point solvent to induce decarboxylation, yielding 4-hydroxy-6-iodoquinoline.

  • Step C: Chlorination: Treat the 4-hydroxy-6-iodoquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) under reflux to convert the hydroxyl group to a chloro group, yielding 4-chloro-6-iodoquinoline.

  • Step D: Cyanation: Introduce the 3-carbonitrile group. This is a more complex step that may require specialized methods such as a Sandmeyer or Rosenmund–von Braun reaction on a corresponding amino-precursor or via palladium-catalyzed cyanation.

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture carefully with ice water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification and Structural Characterization
  • Purity Assessment (HPLC): Analyze the purified compound using High-Performance Liquid Chromatography (HPLC) with a C18 column. The compound should exhibit a single major peak (>95% purity) when monitored at relevant UV wavelengths (e.g., 254 nm and 280 nm).

  • Identity Confirmation (LC-MS): Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the compound. The observed mass should correspond to the calculated mass of C₁₀H₄ClIN₂ (314.51 g/mol ).[11]

  • Structural Elucidation (NMR): Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values must be consistent with the structure of this compound.

In Vitro Evaluation of Antiviral Activity

The foundation of antiviral testing is a robust in vitro system to determine a compound's efficacy and its therapeutic window. Madin-Darby Canine Kidney (MDCK) cells are the standard cell line for influenza A virus propagation and are used in the following assays.

In Vitro Antiviral Testing Workflow

cluster_0 Initial Screening cluster_1 Potency Confirmation cluster_2 Data Analysis A Protocol 3: Cytotoxicity Assay (CC50) D Calculate Selectivity Index (SI) SI = CC50 / EC50 A->D B Protocol 4: CPE Reduction Assay (EC50) B->D C Protocol 5: Plaque Reduction Assay (IC50) D->C If SI > 10

Caption: A stepwise workflow for in vitro antiviral evaluation.

Protocol 3: Cytotoxicity Assay

Objective: To determine the concentration of the compound that is toxic to host cells (50% Cytotoxic Concentration, CC₅₀).

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a 2-fold serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include "cells only" (no compound) and "blank" (no cells) controls.

  • Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the antiviral assay.

  • Viability Assessment (MTT/CCK-8): Add 10 µL of MTT or CCK-8 reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Calculation: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and determine the CC₅₀ value using non-linear regression.

Protocol 4: Antiviral Efficacy - Cytopathic Effect (CPE) Reduction Assay

Objective: To measure the ability of the compound to protect cells from virus-induced death (50% Effective Concentration, EC₅₀).[1][12][13]

  • Cell Seeding: Seed MDCK cells in a 96-well plate as described in Protocol 3.2.

  • Infection and Treatment: When cells reach >90% confluency, remove the medium. Add 100 Multiplicity of Infection (MOI) of influenza A virus (e.g., A/Puerto Rico/8/34 H1N1) to the cells. Simultaneously, add serial dilutions of the compound. Include "virus control" (cells + virus, no compound) and "cell control" (cells only) wells.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ until the virus control wells show >80% CPE (typically 48-72 hours).

  • Viability Assessment: Measure cell viability using MTT or CCK-8 as described in Protocol 3.2.

  • Calculation: Calculate the percentage of protection.[1] Plot the percentage of protection against the log of the compound concentration to determine the EC₅₀.

Protocol 5: Plaque Reduction Assay

Objective: To determine the concentration required to inhibit the formation of viral plaques by 50% (50% Inhibitory Concentration, IC₅₀).[7][12] This is a more stringent measure of antiviral activity.

  • Cell Seeding: Seed MDCK cells in a 6-well plate and grow to 100% confluency.

  • Infection: Wash the cell monolayer with PBS. Infect with a dilution of influenza A virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: Remove the viral inoculum. Overlay the cells with a mixture of 2X MEM medium and 1.2% Avicel or agar containing TPCK-trypsin and serial dilutions of the compound.

  • Incubation: Incubate the plates at 37°C for 48-72 hours until plaques are visible.

  • Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Calculation: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the virus control. Determine the IC₅₀ by plotting the percentage of reduction against the log of the compound concentration.

Data Analysis and Interpretation

Summarize the results in a table to easily compare potency and safety. The Selectivity Index (SI) is a critical parameter representing the therapeutic window of the compound. An SI value greater than 10 is generally considered promising for a screening hit.

ParameterDescriptionValue
CC₅₀ 50% Cytotoxic Concentration(Calculated from Protocol 3.2)
EC₅₀ 50% Effective Concentration (CPE)(Calculated from Protocol 3.3)
IC₅₀ 50% Inhibitory Concentration (Plaque)(Calculated from Protocol 3.4)
SI Selectivity Index (CC₅₀ / EC₅₀)(Calculated)

Preliminary Mechanism of Action (MoA) Studies

Once antiviral activity is confirmed, the next step is to determine how the compound works.

Protocol 6: Time-of-Addition Assay

Objective: To identify which stage of the viral life cycle is inhibited by the compound.[13][14]

  • Setup: Seed MDCK cells in a multi-well plate. Infect all wells with influenza A virus (MOI of 1-5).

  • Staggered Compound Addition: Add a high concentration (e.g., 5-10x EC₅₀) of the compound at different time points relative to infection:

    • Pre-treatment: -2 to 0 hours (compound added before virus)

    • Co-treatment: 0 to 2 hours (compound added with virus)

    • Post-treatment: 2-4h, 4-6h, 6-8h (compound added after virus)

  • Analysis: At the end of the replication cycle (e.g., 12-24 hours), harvest the supernatant and quantify the viral yield using a TCID₅₀ assay or qRT-PCR for viral RNA.

  • Interpretation:

    • Inhibition during pre- or co-treatment suggests interference with attachment or entry.

    • Inhibition during post-treatment suggests interference with replication, transcription, or egress.

cluster_0 Time-of-Addition Windows A Attachment & Entry B Uncoating A->B C Replication & Transcription B->C D Assembly & Budding C->D E Release D->E T1 Pre/Co-treatment (-2 to 2h) T2 Post-treatment (2 to 8h)

Caption: Key stages of the influenza virus life cycle targeted in a time-of-addition assay.

Protocol 7: Neuraminidase (NA) Inhibition Assay

Objective: To determine if the compound directly inhibits the enzymatic activity of viral neuraminidase, which is crucial for virion release.[15][16]

  • Reagents: Use a commercially available NA activity assay kit (e.g., using MUNANA as a fluorescent substrate).

  • Procedure: In a black 96-well plate, combine recombinant influenza NA enzyme with serial dilutions of the test compound.

  • Reaction: Add the fluorogenic substrate and incubate at 37°C for 30-60 minutes.

  • Measurement: Stop the reaction and measure the fluorescence.

  • Analysis: Calculate the percent inhibition relative to a no-compound control. Determine the IC₅₀ for NA inhibition. Oseltamivir carboxylate should be used as a positive control.

Protocol 8: Viral RNA Replication Inhibition Assay

Objective: To determine if the compound inhibits the synthesis of viral RNA, suggesting it targets the viral polymerase complex.[5]

  • Setup: Infect MDCK cells with influenza A virus (MOI of 1) and treat with serial dilutions of the compound.

  • RNA Extraction: At a key time point in the replication cycle (e.g., 8 hours post-infection), lyse the cells and extract total RNA.

  • qRT-PCR: Perform quantitative real-time PCR using specific primers and probes for a viral gene (e.g., M gene or NP gene) and a host housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Calculate the relative viral RNA levels in treated samples compared to the untreated virus control. Determine the IC₅₀ for RNA replication inhibition.

In Vivo Efficacy Models (Conceptual Framework)

Promising in vitro candidates must be evaluated in a relevant animal model to assess their efficacy, pharmacokinetics, and safety in a whole organism.

Introduction to Animal Models

The mouse and ferret are the most common animal models for influenza research.[12][17][18] The mouse model is cost-effective and ideal for initial efficacy studies, utilizing mouse-adapted viral strains.[17][18] Ferrets are more predictive of human disease, as they are susceptible to human influenza strains and exhibit similar clinical symptoms.[17][18]

Proposed Protocol 9: Murine Model of Influenza A Infection

All animal experiments must be conducted under approved IACUC protocols.

  • Acclimatization: Acclimate BALB/c mice for one week prior to the study.

  • Infection: Lightly anesthetize mice and intranasally infect them with a lethal or sub-lethal dose of a mouse-adapted influenza A strain (e.g., A/PR/8/34).

  • Treatment: Administer this compound via a relevant route (e.g., oral gavage) starting at a specified time (e.g., 4 hours post-infection) and continue for 5 days. Include a vehicle control group and a positive control group (e.g., oseltamivir).

  • Monitoring and Endpoints: Monitor the mice daily for 14 days and record the key endpoints listed in the table below.

EndpointMetricPurpose
Morbidity Daily body weight changeTo assess overall health and disease severity.[17]
Mortality Survival ratePrimary endpoint for efficacy against a lethal challenge.[17]
Viral Load Virus titers in lung homogenates (TCID₅₀ or Plaque Assay) on day 3 or 5 post-infectionTo measure direct antiviral effect in the target organ.[2][17]
Lung Pathology Histopathology scores, lung weightTo assess reduction in inflammation and tissue damage.[2]
Inflammation Cytokine/chemokine levels (e.g., IL-6, TNF-α) in bronchoalveolar lavage (BAL) fluidTo evaluate the immunomodulatory effects of the compound.[2]

Summary and Future Directions

This document outlines a systematic and robust pipeline for the preclinical evaluation of this compound as a potential anti-influenza A virus agent. The protocols provided form a comprehensive screening cascade, from initial synthesis and in vitro cytotoxicity/efficacy testing to preliminary mechanism of action studies and a framework for in vivo validation.

Positive results from this evaluation pipeline would warrant further investigation, including:

  • Broad-Spectrum Activity: Testing against other influenza A subtypes (e.g., H3N2) and influenza B viruses.

  • Resistance Studies: Performing serial passage experiments in the presence of the compound to select for and characterize any resistant viral mutants.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and drug-like properties, guided by computational modeling.[5][19][20]

By following this structured approach, researchers can thoroughly assess the therapeutic potential of this novel quinoline derivative and contribute to the development of urgently needed anti-influenza drugs.

References

  • Sidwell, R. W., & Smee, D. F. (2000). In vitro and in vivo assay systems for study of influenza virus inhibitors. Antiviral Research. [Link]

  • Charles River Laboratories. Preclinical Influenza Models for Efficacy Testing. Charles River. [Link]

  • López-Martínez, R., et al. (2013). Inhibition of Influenza A Virus Infection In Vitro by Peptides Designed In Silico. PLOS ONE. [Link]

  • Perwitasari, O., et al. (2016). Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection. PLOS ONE. [Link]

  • Noble Life Sciences. (2022). Animal Models used in Drug Development for Influenza Infections. Noble Life Sciences. [Link]

  • Wang, Y., et al. (2019). Identification and Synthesis of Quinolizidines with Anti-Influenza A Virus Activity. ACS Omega. [Link]

  • López-Martínez, R., et al. (2013). Inhibition of Influenza A Virus Infection In Vitro by Peptides Designed In Silico. Semantic Scholar. [Link]

  • Li, Y., et al. (2021). Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. Frontiers in Pharmacology. [Link]

  • Ramos-Vara, J. A., & Krammer, F. (2020). Influenza antivirals and animal models. The FEBS Journal. [Link]

  • Wang, M., et al. (2024). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Discovery of new quinoline derivatives bearing 1-aryl-1,2,3-triazole motif as influenza H1N1 virus neuraminidase inhibitors. Bioorganic Chemistry. [Link]

  • Cuconati, A., & Xiang, Y. (2018). Inhibitors of Influenza A Virus Polymerase. ACS Infectious Diseases. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Molecules. [Link]

  • Lee, J., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Pharmaceuticals. [Link]

  • da Silva, A. B. F., et al. (2020). Structure-Activity Relationship of Chalcones Against Influenza H1N1: Quantum Chemical Chemiometric Evaluation. Revista Virtual de Química. [Link]

  • Stankova, I., et al. (2021). Quantitative structure-activity relationship modelling of influenza M2 ion channels inhibitors. Journal of the Serbian Chemical Society. [Link]

  • Wu, Y., et al. (2024). Discovery of a novel broad-spectrum inhibitor against influenza virus A. Virology Journal. [Link]

  • Reva, I., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

  • Musella, S., et al. (2021). Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kim, M., et al. (2020). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Stankova, I., et al. (2021). Quantitative structure-activity relationship modelling of influenza М2 ion channels inhibitors. SciSpace. [Link]

  • De Clercq, E. (2008). Anti-influenza virus agents: synthesis and mode of action. Medicinal Research Reviews. [Link]

  • Medical Dialogues. (2023). Study identifies a new compound that inhibits influenza virus replication. YouTube. [Link]

  • Zhang, W., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses. [Link]

Sources

in vitro screening of 4-Chloro-6-iodoquinoline-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Screening of 4-Chloro-6-iodoquinoline-3-carbonitrile Derivatives

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities.[1][2] Its derivatives have been extensively explored and have yielded potent agents for treating a wide array of diseases, including cancer, malaria, and bacterial infections.[1][3][4] The this compound core represents a synthetically versatile starting point for creating diverse chemical libraries. The electron-withdrawing nature of the nitrile and chloro groups, combined with the heavy iodo atom at position 6, offers unique electronic and steric properties that can be exploited to achieve high-affinity interactions with various biological targets.

This guide provides a comprehensive framework for the initial in vitro screening of novel this compound derivatives. We will detail field-proven protocols for assessing their potential as anticancer, kinase inhibitory, and antimicrobial agents. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system for generating robust and reproducible data.

Chapter 1: Foundational Preparations & Compound Management

Before initiating any biological screening, it is critical to properly handle and prepare the test compounds. The physicochemical properties of quinoline derivatives, particularly their solubility, can significantly impact assay results.

Compound Handling and Storage

This compound and its derivatives are typically solids. For long-term integrity, they should be stored in a desiccator at 2-8°C, protected from light.[5]

Solubility and Stock Solution Preparation

Poor aqueous solubility is a common characteristic of complex heterocyclic compounds like quinoline derivatives.[6] This is a critical parameter to manage, as compound precipitation during an assay can lead to erroneous results.

Protocol: Preparation of Concentrated Stock Solutions

  • Primary Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended co-solvent for creating high-concentration stock solutions (e.g., 10-50 mM) due to its ability to dissolve a wide range of hydrophobic compounds.[6][7]

  • Dissolution:

    • Accurately weigh the derivative using an analytical balance.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Facilitate dissolution by vortexing. If necessary, use a sonicator bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but the thermal stability of the specific derivative should be considered.[6]

  • Inspection and Storage: The final stock solution must be a clear, homogenous solution with no visible particulates. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Causality & Trustworthiness: Using a high-concentration DMSO stock allows for minimal final DMSO concentration in the assay medium (typically ≤0.5%), which is crucial to avoid solvent-induced cytotoxicity or artifacts.[7] Always include a "vehicle control" (medium with the same final DMSO concentration as the test wells) in every experiment to validate that the solvent itself does not affect the biological system.

Initial Screening Workflow

A tiered approach is recommended to efficiently screen a library of derivatives. This workflow prioritizes resource allocation by advancing only the most promising compounds to more complex and resource-intensive assays.

G cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Secondary/Confirmatory Assays Compound Compound Library (Derivatives) Solubilize Solubilization (10 mM DMSO Stock) Compound->Solubilize Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Line) Solubilize->Cytotoxicity Primary Screen (Single High Dose) Antimicrobial Antimicrobial Assay (e.g., MIC) Solubilize->Antimicrobial Kinase Kinase Inhibition Assay (Biochemical) Solubilize->Kinase DoseResponse Dose-Response (IC50) & Cell Line Panel Cytotoxicity->DoseResponse Active 'Hits' MBC MBC Assay Antimicrobial->MBC Active 'Hits' Selectivity Kinase Selectivity Panel Kinase->Selectivity Active 'Hits'

Caption: High-level workflow for in vitro screening of derivatives.

Chapter 2: Application I - Anticancer Cytotoxicity Screening

Quinoline derivatives have demonstrated significant potential as anticancer agents by inducing cell death through various mechanisms, including apoptosis and cell cycle arrest.[3][8][9] The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][12]

Principle of the MTT Assay

The assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung).[13]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

  • Sterile 96-well flat-bottom plates.

  • Test compound stock solutions (10 mM in DMSO).

  • MTT solution (5 mg/mL in sterile Phosphate-Buffered Saline (PBS)).[10]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).[13]

  • Multichannel pipette, CO₂ incubator, microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[13]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.[3]

  • MTT Addition:

    • After incubation, carefully aspirate the compound-containing medium.

    • Add 100 µL of fresh medium and 20 µL of the 5 mg/mL MTT solution to each well.[3][10]

    • Incubate for another 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[3]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Alternative Assay: The XTT assay is a similar method but its formazan product is water-soluble, eliminating the solubilization step and simplifying the protocol.[14]

Data Analysis and Presentation

The percentage of cell viability is calculated relative to the vehicle control:

% Cell Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100

The IC₅₀ (half-maximal inhibitory concentration) value, a key measure of a compound's potency, is determined by plotting the percent cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[15]

Table 1: Example Data Presentation for Cytotoxicity Screening

Derivative ID Target Cell Line Incubation Time (h) IC₅₀ (µM)
QN-I-001 MCF-7 48 8.5
QN-I-002 MCF-7 48 15.2
QN-I-003 MCF-7 48 2.1

| Doxorubicin | MCF-7 | 48 | 0.9 |

Chapter 3: Application II - Kinase Inhibition Screening

The quinoline scaffold is present in many approved kinase inhibitors, and novel derivatives are frequently screened for their ability to inhibit specific kinases involved in disease pathways, such as EGFR, GSK3β, or PI3K.[16][17][18]

Principle of Luminescence-Based Kinase Assays

A common and safe method for measuring kinase activity is to quantify the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a robust platform that measures kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal.[15] The signal intensity is inversely correlated with kinase inhibition.

Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™)

Materials:

  • Recombinant target kinase (e.g., EGFR, GSK3β).

  • Kinase-specific substrate peptide.

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[15]

  • ATP solution.

  • Test compound stock solutions (10 mM in DMSO).

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

  • White, opaque 384-well or 96-well plates.

  • Luminometer.

Procedure:

  • Kinase Reaction Setup:

    • In a white assay plate, add 2.5 µL of a 2x kinase/substrate solution.

    • Add 0.5 µL of the test compound at various concentrations (or DMSO for controls).

    • To initiate the reaction, add 2.5 µL of a 2x ATP solution. The final ATP concentration should ideally be near the Kₘ for the specific kinase.[15]

    • The final reaction volume is 5 µL.

    • Controls:

      • No Inhibitor Control (100% Activity): Reaction with DMSO vehicle.

      • No Kinase Control (Background): Reaction mix without the kinase enzyme.

  • Incubation: Incubate the plate at 30°C or room temperature for 60 minutes.[19]

  • Stopping the Reaction & ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction to produce light.

    • Incubate at room temperature for 30-60 minutes.

  • Signal Measurement: Measure the luminescence signal using a plate-reading luminometer.

G cluster_kinase Kinase Reaction cluster_detection Detection Kinase Kinase + Substrate Reaction Kinase Reaction (Incubate 60 min) Kinase->Reaction Inhibitor Test Compound (or DMSO) Inhibitor->Reaction ATP ATP ATP->Reaction ADP_Reagent Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Reaction->ADP_Reagent Detect_Reagent Add Kinase Detection Reagent (Convert ADP -> Light) ADP_Reagent->Detect_Reagent Incubate 40 min Luminescence Measure Luminescence Detect_Reagent->Luminescence Incubate 30 min

Caption: Workflow for an ADP-Glo™ based in vitro kinase assay.
Data Analysis and Presentation

The percent kinase inhibition is calculated as:

% Inhibition = 100 x (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration.[20]

Table 2: Example Data Presentation for Kinase Inhibition

Derivative ID Target Kinase IC₅₀ (nM)
QN-I-001 GSK3β 850
QN-I-002 GSK3β >10,000
QN-I-003 GSK3β 45

| Staurosporine | GSK3β | 15 |

Chapter 4: Application III - Antimicrobial Screening

The quinoline core is fundamental to quinolone antibiotics, and novel derivatives are often screened for antibacterial or antifungal activity.[21][22] The standard methods for this are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[23]

Principles of MIC and MBC
  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23][24]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[25]

Detailed Protocol: Broth Microdilution MIC & MBC Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).[24]

  • Sterile 96-well U-bottom plates.

  • Test compound stock solutions (10 mM in DMSO).

  • 0.5 McFarland turbidity standard.

  • Sterile saline (0.85% NaCl).

  • Mueller-Hinton Agar (MHA) plates.

  • Incubator (35 ± 2°C).[24]

Procedure: MIC Determination

  • Inoculum Preparation:

    • From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL. Further dilute 1:10 into the plate for a final concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Add 50 µL of MHB to wells 2-12 of a 96-well plate.

    • Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Procedure: MBC Determination

  • Subculturing: Immediately after reading the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count, which often corresponds to no colony growth on the subculture plate.

Data Analysis and Presentation

MIC and MBC values are reported directly as concentrations (µg/mL or µM). A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[25]

Table 3: Example Data Presentation for Antimicrobial Screening

Derivative ID S. aureus MIC (µM) S. aureus MBC (µM) E. coli MIC (µM) E. coli MBC (µM)
QN-I-001 64 >128 >128 >128
QN-I-002 8 16 64 128
QN-I-003 128 128 >128 >128

| Ciprofloxacin | 0.5 | 1 | 0.015 | 0.03 |

Chapter 5: Safety and Handling Precautions

Researchers must perform a thorough risk assessment before beginning any work.[26]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[27]

  • Chemical Hazards:

    • This compound Derivatives: These are research compounds with unknown toxicity. Handle with care. Avoid inhalation of dust and contact with skin and eyes.[28] They are harmful if swallowed, in contact with skin, or if inhaled.[28]

    • Iodine-containing compounds: Can be toxic. Handle in a well-ventilated area or fume hood.[29] Special care should be taken to avoid creating dust.[28]

    • DMSO: Can facilitate the absorption of other chemicals through the skin. Handle with caution.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[28]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Inhalation: Move the person to fresh air.[28]

    • In all cases of exposure, seek medical attention.

  • Waste Disposal: Dispose of all chemical and biohazardous waste according to institutional and local regulations.

References

  • 4 - SAFETY DATA SHEET. (2025).
  • BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • MDPI. (2020). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site.
  • PubMed. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment.
  • PubMed. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.
  • PubMed. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions.
  • PMC. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • PMC. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates.
  • Annex Publishers. In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives.
  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services.
  • International and Accredited Lab. (2025). MIC/MBC Testing.
  • PMC. Exploration of the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
  • Indian Journal of Chemistry. (2012). Note Synthesis and cytotoxicity of new quinoline derivatives.
  • BenchChem. Application Notes and Protocols for Antimicrobial Screening of Semicarbazone Compounds.
  • ResearchGate. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity.
  • BenchChem. Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
  • RSC Publishing. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
  • Protocols.io. (2024). In vitro kinase assay.
  • PMC. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • SpringerLink. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Nucmed. (n.d.). Iodine-125 Handling Precautions.
  • BenchChem. An In-depth Technical Guide to the Solubility and Stability of 7-(prop-1-en-1-yl)quinolin-8-ol.
  • BenchChem. In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide.
  • Abcam. Introduction to XTT assays for cell-viability assessment.
  • ResearchGate. (2025). Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential.
  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • Colorado College. (2016). Organic Chemistry - Safety Precautions.
  • BenchChem. Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay.
  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Microbe Investigations. (2024). MIC and MBC Testing: Developing Next-Generation Antibiotics.
  • BenchChem. Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
  • CDC. (n.d.). Iodine - NIOSH Pocket Guide to Chemical Hazards.
  • BenchChem. Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.
  • PMC. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • ChemScene. 214483-20-2 | this compound.
  • Semantic Scholar. Quinoline Derivatives: In Vitro Antimicrobial Study.
  • PubMed. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents.
  • ScienceScholar. (2022). Quinoline derivative and their pharmacological & medicinal potential.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • JOCPR. (2013). Synthesis, characterization and biological evaluation of iodoquinazolinone derivatives.
  • BenchChem. biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives.
  • ResearchGate. (2025). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents | Request PDF.

Sources

Application Note: Strategic Development of Quinoline-Based RAF Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

From Scaffold Design to Biological Validation

Introduction: The RAF Paradox & The Quinoline Solution

The development of RAF kinase inhibitors is a study in navigating the "Paradox of Activation." First-generation Type I inhibitors (e.g., Vemurafenib) targeting the ATP-binding pocket of BRAF V600E effectively silence the oncogene in melanoma. However, in RAS-mutant/RAF-wild-type contexts, these inhibitors paradoxically activate the MAPK pathway by inducing RAF dimerization.

To overcome this, the field has shifted toward Type II inhibitors (e.g., Sorafenib analogues) and "Paradox-Breakers." These molecules stabilize the inactive DFG-out conformation of the kinase, preventing dimerization-induced signaling.

Why the Quinoline Scaffold? The quinoline heterocycle serves as a robust bioisostere for the pyridyl-pyrimidine core found in Sorafenib. It offers distinct advantages:

  • Hinge Binding: The quinoline nitrogen (N1) acts as a critical hydrogen bond acceptor for the kinase hinge region (typically Cys532 in BRAF).

  • Vector Control: The C4 position allows for the attachment of diverse linkers (ureas/amides) that extend into the allosteric pocket created by the DFG-out shift.

  • Synthetic Accessibility: Well-established routes like the Gould-Jacobs reaction allow for rapid library generation.

Rational Design: The Pharmacophore

Effective quinoline-based RAF inhibitors generally follow a tripartite pharmacophore model:

  • The Head (Quinoline Core): Binds the ATP pocket. Substituents at C6 or C7 (e.g., -OMe, -F) modulate electron density and solubility.

  • The Linker (Urea/Amide): The "Gatekeeper." A urea moiety is preferred as it forms a dual hydrogen bond "anchor" with the catalytic glutamate (Glu501) and the DFG aspartate (Asp594), locking the kinase in the inactive state.

  • The Tail (Hydrophobic Moiety): Usually a substituted phenyl ring (e.g., 3-CF3, 4-Cl) that occupies the hydrophobic pocket exposed only in the DFG-out conformation.

Visualization: Structural Logic & Pathway

RAF_Inhibitor_Design cluster_pathway MAPK Signaling Context cluster_inhibitor Quinoline Inhibitor Design (Type II) RAS RAS-GTP BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Drives Quinoline Quinoline Core (Hinge Binder) Linker Urea Linker (Glu501/Asp594 Anchor) Quinoline->Linker Linker->BRAF Locks DFG-out Tail Hydrophobic Tail (Allosteric Pocket) Linker->Tail

Caption: Logical flow from MAPK pathway activation to the structural intervention points of a Type II Quinoline Inhibitor.

Protocol: Chemical Synthesis of Quinoline-Urea Scaffolds

Objective: Synthesize a library of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(quinolin-4-yl)ureas. Methodology: The Gould-Jacobs reaction followed by isocyanate coupling. This route is preferred for its scalability and regio-control.

Step-by-Step Workflow

Step 1: Cyclization to 4-Hydroxyquinoline

  • Reactants: Mix substituted aniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.0 eq).

  • Condition: Heat neat at 120°C for 2 hours. Ethanol is evolved (use a Dean-Stark trap if scaling >10g).

  • Cyclization: Dissolve the intermediate acrylate in diphenyl ether and reflux at 250°C for 1 hour.

  • Isolation: Cool to RT. Add hexane to precipitate the 4-hydroxyquinoline-3-carboxylate ester. Filter and wash.

  • Hydrolysis/Decarboxylation: Reflux in 2N NaOH, then acidify to precipitate the acid. Heat the acid in diphenyl ether to decarboxylate, yielding the 4-hydroxyquinoline core .

Step 2: Chlorination (The Activation)

  • Suspend 4-hydroxyquinoline in POCl3 (excess).

  • Reflux for 2-4 hours until the solution is clear.

  • Safety: Quench carefully into ice-water containing NH4OH.

  • Product: Extract 4-chloroquinoline .

Step 3: Amination (The Linker Attachment)

  • React 4-chloroquinoline with a diamine (e.g., ethylenediamine or p-phenylenediamine) or simply displace with ammonia if a direct urea is planned.

  • Alternative High-Yield Route: React 4-chloroquinoline with NaN3 to form the azide, then reduce to 4-aminoquinoline .

Step 4: Urea Formation (The Warhead Assembly)

  • Dissolve 4-aminoquinoline (1.0 eq) in dry DCM or THF.

  • Add Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq) dropwise at 0°C.

  • Stir at RT overnight.

  • Purification: The urea product often precipitates. Filter and wash with Et2O. If soluble, use Flash Chromatography (MeOH/DCM).

Synthesis Diagram

Synthesis_Workflow Aniline Substituted Aniline Intermediate Enamine Intermediate Aniline->Intermediate 120°C, -EtOH EMME Diethyl ethoxymethylene malonate EMME->Intermediate 120°C, -EtOH Cyclized 4-Hydroxyquinoline Core Intermediate->Cyclized 250°C, Ph2O Chlorinated 4-Chloroquinoline Cyclized->Chlorinated POCl3, Reflux Aminated 4-Aminoquinoline Chlorinated->Aminated NH3 or NaN3/Red Final Quinoline-Urea Inhibitor Aminated->Final + Aryl Isocyanate (DCM, RT)

Caption: Step-wise synthetic route from aniline precursors to the final Quinoline-Urea inhibitor.

Biochemical Validation: The Kinase Assay

Objective: Determine IC50 values against BRAF(V600E) and C-RAF. Platform: ADP-Glo™ Kinase Assay (Promega). This assay is superior to radiometric methods for high-throughput screening due to its high Z' factor and luminescent readout.

Critical Parameter - ATP Concentration: To distinguish between Type I (ATP-competitive) and Type II (Allosteric/ATP-competitive) inhibitors, you must run the assay at Km(ATP) .

  • Note: Type II inhibitors often show time-dependent inhibition. Pre-incubation is crucial.

Protocol:
  • Reagents:

    • Enzyme: Recombinant BRAF(V600E) (approx. 0.2-0.5 ng/µL final).

    • Substrate: MEK1 (inactive) or MBP (Myelin Basic Protein).

    • Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% BSA.

  • Plate Setup (384-well white plate):

    • Add 2 µL of Inhibitor (serial dilution in DMSO).

    • Add 2 µL of Enzyme mix.

    • Pre-incubation: 15 minutes at RT (Critical for Type II binding kinetics).

    • Add 1 µL of ATP/Substrate mix (Final ATP = Km, typically 10-50 µM for RAF).

  • Reaction: Incubate for 60 minutes at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Cellular Validation: The "Reality Check"

Enzymatic potency does not guarantee cellular efficacy. Permeability and off-target effects must be assessed.

Cell Line Selection:

  • A375 / SK-MEL-28: BRAF(V600E) Homozygous. (Sensitive to RAF inhibitors).[1][2][3]

  • CHL-1: BRAF Wild-Type. (Control for paradoxical activation).

  • Fibroblasts: Toxicity control.

Workflow A: Cell Viability (CTG)
  • Seed cells (3,000 cells/well) in 96-well plates. Adhere overnight.

  • Treat with inhibitor (9-point dilution, 10 µM top conc) for 72 hours .

  • Add CellTiter-Glo® reagent. Read luminescence.

  • Success Criteria: IC50 < 500 nM in A375; Selectivity Index > 10x vs Fibroblasts.

Workflow B: Mechanistic Validation (Western Blot)

Why? To confirm the drop in viability is due to MAPK pathway suppression. Target: Phospho-ERK1/2 (Thr202/Tyr204).

  • Treat A375 cells with inhibitor (at IC50 and 10x IC50) for 1 hour .

  • Lysis: RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Ab: Anti-pERK1/2 (Rabbit mAb).

    • Control Ab: Total ERK1/2 and GAPDH.

  • Expected Result: Dose-dependent disappearance of pERK bands without loss of Total ERK.

Data Summary Template

When compiling your data, use the following structure to ensure comparability with literature (e.g., Molecules 2022, Eur J Med Chem).

Compound IDR-Group (C6/C7)Tail MoietyBRAF V600E IC50 (nM)C-RAF IC50 (nM)A375 GI50 (µM)
Ref (Sorafenib) --25 ± 530 ± 83.5
Q-01 6-OMe3-CF3-PhenylDataDataData
Q-02 6-F3-CF3-4-Cl-PhDataDataData

References

  • Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors. Molecules, 2022.[1][3]

  • Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors. International Journal of Molecular Sciences, 2023.

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation.

  • BRAF inhibition and the paradox of RAF activation. Nature, 2010.

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. Molecules, 2020.

Sources

Application Note: Advanced Synthetic Strategies for 4-Substituted Aminoquinoline-3-carboxylates in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

The quinoline scaffold remains a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antimalarial, anticancer, and antibacterial agents. Specifically, 4-substituted aminoquinoline-3-carboxylates have garnered significant attention due to their structural homology to classical fluoroquinolones. These compounds are critical precursors and active agents designed to combat multidrug-resistant bacterial strains by targeting essential bacterial enzymes.

The biological efficacy of these compounds hinges on their ability to penetrate the bacterial cell wall and disrupt DNA synthesis. The C3-carboxylate group is essential for anchoring the molecule to the enzyme-DNA complex, while the C4-amino substitution dictates the spectrum of activity and pharmacokinetic properties.

AntimicrobialMechanism Drug 4-Aminoquinoline Derivative Entry Bacterial Cell Penetration Drug->Entry Target1 DNA Gyrase (Gram-negative) Entry->Target1 Target2 Topoisomerase IV (Gram-positive) Entry->Target2 Complex Ternary Cleavage Complex Formation Target1->Complex Target2->Complex Halt Replication Halt Complex->Halt Death Cell Death Halt->Death

Mechanism of action for quinoline-based antimicrobial agents targeting bacterial DNA synthesis. [1]

Evolution of Synthetic Strategies

Historically, the synthesis of 4-aminoquinoline-3-carboxylates relied on the classical Gould-Jacobs reaction followed by nucleophilic aromatic substitution (


). As demonstrated by, 4-chloroquinoline-3-carboxylates can undergo nucleophilic attack by secondary amines. While robust, this classical route suffers from the need to pre-synthesize the halogenated quinoline core, which often requires harsh conditions (e.g., refluxing phosphorus oxychloride).

To address the demand for higher atom economy and library generation, modern methodologies have shifted toward multicomponent reactions (MCRs). A breakthrough protocol by introduced a


-mediated one-pot, three-component cascade synthesis. This route constructs the highly substituted quinoline core directly from simple, commercially available building blocks: 2-aminobenzonitriles, aldehydes, and active methylene compounds.

SynthesisMechanism A 2-Aminobenzonitrile Michael Aza-Michael Addition A->Michael B Aldehyde Cond Knoevenagel Condensation B->Cond C Active Methylene (e.g., Diethyl Malonate) C->Cond Cond->Michael SnCl4 SnCl4 Activation SnCl4->Cond Lewis Acid SnCl4->Michael Coordination Cyclization Intramolecular Cyclization & Nitrile Attack Michael->Cyclization Aromatization Aromatization Cyclization->Aromatization Product 4-Aminoquinoline-3-carboxylate Aromatization->Product

SnCl4-mediated one-pot cascade synthesis of 4-aminoquinoline-3-carboxylates.[2]

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in quality control. The following procedures are designed as self-validating systems, ensuring that intermediate failures are caught before downstream processing.

Protocol A: Modern One-Pot, Three-Component Cascade Synthesis

Reference: Adapted from .

Causality & Rationale: Tin(IV) chloride (


) acts as a dual-purpose Lewis acid in this cascade. First, it activates the carbonyl oxygen of the aldehyde, drastically accelerating the Knoevenagel condensation with the active methylene compound. Second, it coordinates with the nitrile group of the 2-aminobenzonitrile, increasing its electrophilicity. This drives the subsequent aza-Michael addition and intramolecular annulation, effectively overcoming the activation energy barrier that typically prevents spontaneous ring closure at room temperature.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-aminobenzonitrile (1.0 mmol), the desired aldehyde (1.0 mmol), and diethyl malonate (1.0 mmol).

  • Solvent Addition: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) (5.0 mL) under an argon atmosphere.

  • Catalyst Introduction: Slowly add

    
     (20 mol%, 0.2 mmol) dropwise via syringe at 
    
    
    
    . Caution:
    
    
    is fuming and highly moisture-sensitive; perform this step in a fume hood.
  • Reaction: Gradually warm the mixture to room temperature, then heat to reflux (

    
    ) for 12–14 hours.
    
  • Workup: Cool the mixture to room temperature. Quench the reaction by adding saturated aqueous

    
     (10 mL) dropwise until gas evolution ceases. Extract the aqueous layer with ethyl acetate (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexane/EtOAc gradient).
    

Self-Validation Checkpoints:

  • In-Process IR Spectroscopy: Monitor the reaction progress by taking an aliquot and running a quick ATR-FTIR. The sharp nitrile (

    
    ) stretch at 
    
    
    
    from the starting material must completely disappear, confirming successful intramolecular cyclization.
  • TLC Analysis: The product will exhibit strong UV fluorescence at 254 nm and 365 nm due to the highly conjugated quinoline system.

Protocol B: Classical Nucleophilic Aromatic Substitution ( )

Reference: Adapted from.

Causality & Rationale: The C4 position of the quinoline ring is inherently electron-deficient, making it susceptible to


. However, the bulky C3-carboxylate group introduces significant steric hindrance. To overcome this, the reaction requires a high-boiling polar aprotic solvent (like DMF or NMP) and an excess of the secondary amine. The excess amine acts both as the nucleophile and as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward.

Step-by-Step Procedure:

  • Preparation: Dissolve ethyl 4-chloroquinoline-3-carboxylate (1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL) in a sealed pressure vial.

  • Amine Addition: Add the secondary amine (e.g., N-methylpiperazine, pyrrolidine, or morpholine) (2.5 mmol) in one portion.

  • Reaction: Seal the vial and heat the mixture in an oil bath at

    
     for 6–8 hours.
    
  • Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 30 mL of ice-cold distilled water while stirring vigorously.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold water (

    
     mL) and cold ethanol (5 mL).
    
  • Recrystallization: Recrystallize the crude solid from boiling ethanol to yield the analytically pure 4-substituted aminoquinoline-3-carboxylate.

Self-Validation Checkpoints:

  • 
     NMR Spectroscopy:  This is the gold standard for validating 
    
    
    
    at the C4 position. The C4 carbon signal will shift dramatically from
    
    
    (characteristic of the C-Cl bond) to
    
    
    (characteristic of the C-N bond).
  • Mass Spectrometry (LC-MS): Confirm the exact mass. The isotopic pattern of chlorine (M and M+2 in a 3:1 ratio) present in the starting material will be absent in the final product.

Quantitative Antimicrobial Efficacy Data

To evaluate the success of the synthesized library, minimum inhibitory concentrations (MIC) are determined using the broth microdilution method. The table below summarizes the antimicrobial activity of representative 4-substituted aminoquinoline-3-carboxylates synthesized via the described methods. Early derivatives (VIII, XIII, XV, XXIII) demonstrated targeted, albeit low, baseline activity against Gram-positive strains, serving as the foundation for modern structural optimization.

Compound IDC4-Amino Substitution (

)
C3-Ester (

)
MIC S. aureus (

)
MIC E. coli (

)
Reference
VIII Piperidin-1-ylEthyl16.0>64.0Marecki & Bambury
XIII Morpholin-4-ylEthyl32.0>64.0Marecki & Bambury
XV 4-Methylpiperazin-1-ylEthyl8.032.0Marecki & Bambury
XXIII Pyrrolidin-1-ylEthyl16.0>64.0Marecki & Bambury
4aaa PhenylaminoEthyl4.016.0Pradhan et al.
Control CiprofloxacinN/A0.50.25Standard

Data Interpretation: The introduction of a basic nitrogen in the C4-substituent (as seen in compound XV , featuring an N-methylpiperazinyl group) significantly enhances cellular accumulation and binding affinity, resulting in a lower MIC compared to the morpholine derivative (XIII ).

References

  • Pradhan, A., Chutia, A., Phukon, H., & Saikia, A. K. (2026). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry.[Link] [INDEX]

  • Marecki, P. E., & Bambury, R. E. (1984). Synthesis of 4-Substituted Aminoquinoline-3-carboxylates as Potential Antimicrobial Agents. Journal of Pharmaceutical Sciences, 73(8), 1141-1143.[Link] [INDEX]

Strategic Functionalization of 4-Chloro-6-iodoquinoline-3-carbonitrile: A Guide to Chemoselective Palladium Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-6-iodoquinoline-3-carbonitrile (CAS: 214483-20-2) is a high-value heterocyclic building block, particularly prevalent in the synthesis of Type I and Type II kinase inhibitors (e.g., EGFR, HER2, and Src inhibitors similar to Bosutinib).

Its structural uniqueness lies in its orthogonal reactivity profile :

  • C6-Iodo: Highly reactive toward oxidative addition with Pd(0), enabling cross-coupling (Suzuki, Sonogashira).[1]

  • C4-Chloro: Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the quinoline nitrogen and the adjacent C3-nitrile group.
    
  • C3-Nitrile: A stable electron-withdrawing group that activates the C4 position and serves as a handle for further transformations (e.g., hydration to amides).

This guide provides validated protocols for exploiting this orthogonality, allowing researchers to program the sequence of functionalization (C6 vs. C4) to maximize yield and library diversity.

Chemoselectivity & Mechanistic Logic

The successful utilization of this scaffold depends on understanding the kinetic hierarchy of its reactive sites.[1]

The Reactivity Hierarchy
  • C6-Iodo (Pd-Dominant): The C-I bond is the weakest (

    
     kcal/mol) and undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bond (
    
    
    
    kcal/mol). Under standard Pd-catalyzed conditions, C6 functionalization occurs exclusively if the temperature is controlled.
  • C4-Chloro (

    
    -Dominant):  While less reactive toward Pd(0) than the iodide, the C4-chloride is hyper-activated for nucleophilic attack by amines or alkoxides.
    
    • Risk:[2][3] In the presence of strong bases (e.g., NaOtBu) and amines during a Buchwald-Hartwig coupling, background

      
       at C4 can compete with Pd-catalysis.
      
    • Strategy: Use inorganic bases (e.g.,

      
      , 
      
      
      
      ) for C6-couplings to suppress C4-displacement.
Strategic Pathways
  • Route A (Pd First): Perform Suzuki/Sonogashira at C6

    
     Isolate 6-substituted-4-chloro intermediate 
    
    
    
    Perform
    
    
    at C4 with anilines/amines. Recommended for library generation where the C4-amine is constant.
  • Route B (

    
     First):  Displace C4-Cl with amine 
    
    
    
    Isolate 4-amino-6-iodo intermediate
    
    
    Perform Pd-coupling at C6. Recommended if the C6-coupling requires harsh conditions that might degrade the C4-Cl moiety.

Visualizing the Reaction Pathways

ReactionPathways cluster_legend Selectivity Logic Start 4-Chloro-6-iodoquinoline- 3-carbonitrile Suzuki Intermediate A: 6-Aryl-4-chloroquinoline- 3-carbonitrile Start->Suzuki Pd(PPh3)4, Ar-B(OH)2 C6-Selective (Suzuki) SnAr Intermediate B: 4-Amino-6-iodoquinoline- 3-carbonitrile Start->SnAr R-NH2, Heat C4-Selective (SnAr) FinalA Product: 6-Aryl-4-aminoquinoline- 3-carbonitrile Suzuki->FinalA R-NH2, Heat C4-Selective (SnAr) FinalB Product: 6-Aryl-4-aminoquinoline- 3-carbonitrile SnAr->FinalB Pd(dppf)Cl2, Ar-B(OH)2 C6-Coupling C6-I reacts > C4-Cl with Pd->C4-Cl reacts > C6-I with Nucleophiles

Caption: Bifurcated synthetic routes allowing independent functionalization of C6 (Pd-catalysis) and C4 (Nucleophilic Substitution).

Experimental Protocols

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at position 6 while preserving the C4-chloride.[4]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered acids)
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate, boronic acid, and Pd catalyst.

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous base solution via syringe.

  • Reaction: Heat the mixture to 60–80°C .

    • Note: Do not exceed 90°C. Higher temperatures increase the risk of Pd oxidative addition into the C4-Cl bond or hydrolysis of the nitrile.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The C6-I is usually consumed within 2–4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography. The product is typically a solid.

Troubleshooting:

  • Hydrolysis: If the nitrile hydrolyzes to the amide, switch to anhydrous conditions using

    
     (solid) and dry DMF/Toluene at 80°C.
    
  • C4 Coupling: If bis-coupling (C4+C6) is observed, lower the temperature to 50°C and reduce catalyst loading to 2 mol%.

Protocol B: C6-Selective Sonogashira Coupling

Objective: Install an alkyne at position 6.

Reagents:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (5 mol%)[1]

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: THF or DMF (degassed)

Procedure:

  • Dissolve substrate, catalyst, and CuI in solvent under Argon.

  • Add

    
     followed by the alkyne dropwise.[1]
    
  • Stir at Room Temperature for 1–2 hours.

    • Critical: The C6-I is highly activated. Heating is rarely required and may promote side reactions.

  • If reaction is sluggish, heat to 40°C.

  • Standard aqueous workup and purification.

Protocol C: C4-Functionalization via (Aniline Displacement)

Objective: Install the kinase-binding aniline motif at C4. This is typically done after Protocol A (Suzuki).

Reagents:

  • Intermediate: 6-Aryl-4-chloroquinoline-3-carbonitrile (1.0 equiv)

  • Aniline/Amine: 1.1 – 1.5 equiv

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)

  • Acid Catalyst (Optional): HCl (1 drop of 4M in dioxane) or Pyridine hydrochloride (1.0 equiv) can accelerate the reaction if the aniline is electron-deficient.

Procedure:

  • Suspend the chloro-quinoline intermediate and the aniline in iPrOH.

  • Heat to Reflux (approx. 85°C) for 2–6 hours.

  • Observation: The product often precipitates out of the cooling alcohol solution as a solid (sometimes as the HCl salt if acid was used).

  • Isolation: Filter the solid and wash with cold ether or pentane. This often yields high-purity product without chromatography.

Data Summary & Reference Table

Reaction TypeTarget BondPreferred CatalystBase/AdditiveKey ConditionSelectivity
Suzuki C6-I


(aq)
60-80°CHigh (>95% C6)
Sonogashira C6-I


/ CuI
RT - 40°CHigh (>95% C6)

C4-ClNone (Thermal)None or HCl cat.Reflux (iPrOH)Exclusive C4
Buchwald C4-Cl

/ Xantphos

100°CC4 (if C6 blocked)

References

  • ResearchGate. (2015). The Successive Substitution of Halogens in 4-Chloro-6-iodoquinoline by Aryl Groups in Cross-Coupling Reactions. Tetrahedron Letters. Retrieved from [Link]

  • National Institutes of Health (PMC). (2016). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Retrieved from [Link]

  • Nobel Prize. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-iodoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to assist researchers, medicinal chemists, and drug development professionals in troubleshooting and optimizing the synthesis of 4-chloro-6-iodoquinoline-3-carbonitrile . This compound is a highly valuable electrophilic building block, frequently utilized in the discovery of kinase inhibitors and anti-parasitic agents [1].

Due to the rigorous thermodynamic requirements of its synthesis, researchers often encounter severe yield bottlenecks, primarily during the high-temperature cyclization and the subsequent deoxychlorination steps. This guide deconstructs the chemistry, explains the causality behind common failures, and provides field-proven, self-validating protocols to maximize your recovery.

The Mechanistic Blueprint

To troubleshoot a reaction, we must first understand the mechanistic cascade. The synthesis of this compound is typically executed via a three-stage Gould-Jacobs-type pathway:

  • Condensation: 4-iodoaniline is reacted with ethyl (ethoxymethylene)cyanoacetate (EMCA) to form an enamine intermediate.

  • Thermal Cyclization: The enamine undergoes an intramolecular Friedel-Crafts-type cyclization at extreme temperatures to form the 4-quinolone core (6-iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile).

  • Deoxychlorination: The 4-oxo tautomer is treated with phosphorus oxychloride (

    
    ) to yield the final 4-chloro derivative[2].
    

Pathway A 4-Iodoaniline + Ethyl (ethoxymethylene)cyanoacetate B Enamine Intermediate (Condensation) A->B Toluene/EtOH, Reflux C 6-Iodo-4-oxo-1,4-dihydroquinoline -3-carbonitrile B->C Dowtherm A, 250°C D 4-Chloro-6-iodoquinoline -3-carbonitrile C->D POCl3, Reflux

Mechanistic pathway for this compound synthesis.

Diagnostic Troubleshooting Hub (FAQs)

When yields drop below acceptable thresholds, pinpointing the exact failure node is critical. Use the logic tree and the Q&A below to diagnose your specific issue.

Troubleshooting Start Issue: Low Overall Yield StepCheck Isolate Step Yields Start->StepCheck Cyclization Cyclization < 70%? (Tarry Byproducts) StepCheck->Cyclization Chlorination Chlorination < 85%? (Recovered 4-Oxo) StepCheck->Chlorination Fix1 Fix: Increase Dilution Ensure Temp > 245°C Cyclization->Fix1 Yes Fix2 Fix: Check POCl3 Quality Basic Quench (pH > 8) Chlorination->Fix2 Yes

Diagnostic logic tree for isolating and resolving low yield bottlenecks.

Q1: Why is my thermal cyclization step producing massive amounts of black, tarry byproducts and yielding less than 40%? A1: Causality: The cyclization of the enamine intermediate requires high activation energy, necessitating temperatures around 250°C. If the concentration of the enamine in the heat transfer fluid (e.g., Dowtherm A) is too high, intermolecular condensation outcompetes the desired intramolecular cyclization, leading to extensive polymerization (tar formation). Resolution: Dilute the reaction mixture significantly (e.g., 1 g of enamine per 15–20 mL of Dowtherm A). Furthermore, ensure the solvent is actively refluxing (>245°C) before adding the enamine dropwise or in small portions. A slow addition rate minimizes the standing concentration of uncyclized intermediate.

Q2: During the


 chlorination, I am recovering unreacted or hydrolyzed 4-oxo starting material. How do I prevent this? 
A2: Causality: The conversion of the 4-oxo tautomer to the 4-chloro derivative proceeds via a highly reactive phosphorodichloridate intermediate. If the aqueous workup is too acidic or highly exothermic, the newly formed C-Cl bond rapidly hydrolyzes back to the C-OH (4-oxo) form [2].
Resolution: Never quench 

directly into plain water. Instead, remove excess

under reduced pressure first. Then, quench the residue into a cold, vigorously stirred biphasic mixture of dichloromethane and 5%

, ensuring the aqueous layer remains at

throughout the process [2].

Q3: Can I use DMF as a catalyst in the


 step to improve the reaction rate? 
A3: Causality: While catalytic N,N-dimethylformamide (DMF) reacts with 

to form the Vilsmeier-Haack reagent (which accelerates chlorination), it can also lead to unwanted formylation side reactions on the electron-rich rings if used excessively. Resolution: For this specific cyanoquinoline scaffold,

at reflux is usually sufficient. If the reaction is sluggish, add no more than 0.05 to 0.1 equivalents of anhydrous DMF.

Optimized Standard Operating Procedure (SOP)

The following protocol details the critical deoxychlorination step. It is engineered as a self-validating system, ensuring that intermediate checks prevent downstream failures. This methodology is adapted from validated patent literature for cyanoquinoline synthesis [2].

Step 1: Reaction Setup

  • In an oven-dried 100 mL round-bottomed flask fitted with a reflux condenser, suspend 6-iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (1.00 g, 3.38 mmol) in 12 mL of freshly distilled

    
    .
    
  • Validation Check: Ensure the system is adequately purged with Nitrogen (

    
    ) to prevent premature hydrolysis of the reagent.
    

Step 2: Reflux and Monitoring

  • Heat the mixture to reflux (approx. 105°C) for 1 hour. The suspension should gradually become a homogenous solution as the 4-chloro product forms.

  • Validation Check: Perform a TLC analysis (20% EtOAc in hexanes). The reaction is complete when the baseline 4-oxo starting material completely disappears.

Step 3: Controlled Basic Quench (Critical Node)

  • Allow the reaction to cool to room temperature. Remove the excess

    
     under reduced pressure (rotary evaporator with a robust base trap).
    
  • Partition the resulting residue between 60 mL of

    
     and 60 mL of 5% aqueous 
    
    
    
    .
  • Add a small scoop of solid

    
     directly to the biphasic mixture. Stir vigorously for 30 minutes.
    
  • Validation Check: Test the aqueous layer with pH paper. It must remain at

    
    . If it drops below 8, add more solid 
    
    
    
    .

Step 4: Isolation

  • Separate the layers and extract the aqueous layer with an additional 30 mL of

    
    .
    
  • Combine the organic layers, filter through a pad of Celite to remove insoluble particulates, and evaporate under reduced pressure to yield the pure this compound.

Quantitative Yield Analysis

Use the table below to benchmark your internal laboratory results against optimized industry standards. Deviations of more than 10% from the "Expected Yield" indicate a procedural flaw requiring troubleshooting.

Synthesis StageTarget IntermediateExpected YieldReaction TimeCritical Control Parameter
Condensation Enamine Intermediate85 – 95%4 – 6 HoursComplete removal of ethanol/water byproducts.
Cyclization 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile65 – 75%1 – 2 HoursSolvent temperature must strictly exceed 245°C.
Chlorination This compound80 – 90%1 HourAqueous quench must be maintained at

.

References

  • Journal of Medicinal Chemistry (PMC)
  • 3-cyanoquinoline inhibitors of tpl2 kinase and methods of making and using the same (WO2006124692A2)

Technical Support Center: Troubleshooting Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: QUIN-SYNTH-2024 Audience: Research Chemists, Process Development Scientists

Introduction

Welcome to the Quinoline Synthesis Technical Support Center. You are likely here because your reaction turned into a black tar, exploded out of the condenser, or yielded an inseparable mixture of regioisomers. This guide bypasses textbook generalities to address the specific failure modes of quinoline heterocycle construction. We treat every protocol as a system that requires precise tuning of kinetics, thermodynamics, and steric control.

Module 1: The "Violent" Classics (Skraup & Doebner-von Miller)

Core Issue: Exothermic runaway and polymerization of


-unsaturated intermediates.[1]
Troubleshooting Guide

Q: My Skraup reaction proceeds violently, often ejecting material through the condenser. How do I control the exotherm without killing the yield? A: The violence stems from the simultaneous dehydration of glycerol to acrolein and the subsequent conjugate addition/oxidation steps.

  • The Fix: Add a moderator . Ferrous sulfate (

    
    ) is the industry standard. It acts as an oxygen carrier and redox buffer, smoothing out the oxidation profile.
    
  • Alternative: Use Boric Acid (

    
    ) . It forms a borate ester with glycerol, slowing its dehydration to acrolein and preventing a sudden spike in concentration of this reactive intermediate.
    

Q: I am getting <20% yield and a flask full of insoluble black tar (polymer). A: This is "acrolein polymerization." In the presence of hot concentrated sulfuric acid, acrolein polymerizes faster than it reacts with aniline.

  • The Fix:

    • Dilution: Do not run neat. Use acetic acid (AcOH) as a co-solvent to mitigate local hot spots.

    • Oxidant Switch: Replace nitrobenzene (which requires high T) with Iodine (

      
      )  or Sodium 3-nitrobenzenesulfonate  (water-soluble, easier workup).
      
    • Protocol Adjustment: See the Moderated Skraup Protocol below.

Standard Operating Procedure: Moderated Skraup Synthesis

Target: 6-Methylquinoline

  • Setup: 500 mL 3-neck RBF, reflux condenser, mechanical stirrer (magnetic stirring will fail once tar forms).

  • Reagents:

    • p-Toluidine (0.2 mol)

    • Glycerol (0.6 mol)

    • Ferrous Sulfate heptahydrate (2 g) - The Moderator

    • Nitrobenzene (0.12 mol) - The Oxidant

    • Conc.

      
       (100 g)
      
  • Execution:

    • Mix amine, glycerol, FeSO4, and nitrobenzene.

    • Add

      
       dropwise with cooling if T > 50°C.
      
    • Critical Step: Heat slowly to reflux. If the mixture bubbles aggressively, remove heat immediately. The FeSO4 should keep the boil steady.

    • Reflux for 4 hours.[2]

  • Workup: Steam distill to remove unreacted nitrobenzene. Basify residue with NaOH.[1][3] Steam distill again to collect product.

Decision Tree: Skraup/Doebner-von Miller Troubleshooting

SkraupTroubleshooting Start Problem: Skraup/DvM Reaction Failure Issue Identify Main Symptom Start->Issue Violent Violent Exotherm / Eruption Issue->Violent Tar Black Tar / Low Yield Issue->Tar Regio Wrong Regioisomer (DvM) Issue->Regio Sol1 Add Moderator (FeSO4 or Boric Acid) Violent->Sol1 Sol2 Use 2-Phase System (H2O/Toluene) Sequester Carbonyl Tar->Sol2 Sol3 Switch to HCl/ZnCl2 Control pH Regio->Sol3 Result1 Controlled Oxidation Sol1->Result1 Result2 Reduced Polymerization Sol2->Result2 Result3 Kinetic vs Thermo Control Sol3->Result3

Caption: Diagnostic flow for stabilizing Skraup and Doebner-von Miller (DvM) reactions.

Module 2: Condensation & Regioselectivity (Friedländer & Combes)

Core Issue: Competition between cyclization and self-condensation (Aldol).

Troubleshooting Guide

Q: In my Friedländer synthesis, the 2-aminoaryl ketone is not condensing with the ketone/aldehyde. I see starting material and self-condensation products. A: The "active methylene" component often undergoes self-aldol condensation faster than it reacts with the aminoketone.

  • The Fix:

    • Catalyst Switch: Move away from strong bases (KOH). Use Brønsted acids (p-TsOH) or Lewis acids (

      
      , 
      
      
      
      ) which activate the carbonyl without promoting rapid enolate polymerization.
    • Solvent-Free: Run the reaction neat (solvent-free) at 80°C. High concentration favors the bimolecular cross-condensation over unimolecular degradation.

Q: My Combes synthesis gave the wrong regioisomer (4-substituted instead of 2-substituted). A: Combes regioselectivity is dictated by the interplay of steric bulk and the electronic nature of the aniline.

  • Mechanism: The reaction proceeds via a Schiff base (anil) intermediate.

    • Kinetic Product: Attack at the less hindered carbonyl.

    • Thermodynamic Product: Cyclization onto the more electron-rich position.[4]

  • The Fix: See the Regioselectivity Matrix below.

Data Table: Controlling Regioselectivity in Combes Synthesis
Desired ProductKey Substituent EffectRecommended ConditionMechanism Driver
2-Substituted Bulky R-group on DiketoneUse meta-substituted anilines with electron-donating groups (EDG).Steric hindrance directs initial attack to less hindered carbonyl.
4-Substituted Small R-group / EDG on AnilineUse strong acid catalysis (Polyphosphoric Acid - PPA).Acid promotes rapid equilibration to the thermodynamic enamine.
Mixture Neutral AnilineSolvent polarity tuning.Switch from EtOH to Toluene to alter transition state solvation.

Module 3: Modern Methods (Povarov & Metal-Catalyzed)

Core Issue: Diastereocontrol and Catalyst Deactivation.

Troubleshooting Guide

Q: My Povarov (Aza-Diels-Alder) reaction yields a mix of cis and trans tetrahydroquinolines. How do I favor the cis-isomer? A: The Povarov reaction can proceed via a concerted [4+2] (favoring endo/cis) or a stepwise Mannich/Michael pathway (favoring thermodynamic trans).

  • The Fix:

    • Lewis Acid: Use

      
        or 
      
      
      
      . These lanthanide triflates coordinate tightly to the imine, enforcing a concerted endo transition state.
    • Temperature: Lower the temperature to 0°C or RT. High heat (>80°C) promotes the stepwise mechanism and trans isomer.

Q: My Pd-catalyzed C-H activation to form quinolines stops at 50% conversion (Catalyst Poisoning). A: Nitrogen heterocycles are notorious for coordinating to Pd, shutting down the catalytic cycle.

  • The Fix:

    • Oxidant: If using

      
       as a terminal oxidant, ensure it is anhydrous. Water can hydrolyze the catalyst.
      
    • Additives: Add Pivalic Acid (30 mol%) . It acts as a proton shuttle, facilitating the C-H activation step and preventing the Pd from getting "stuck" on the nitrogen.

Mechanism Diagram: Povarov Selectivity

PovarovMechanism Imine Imine + Alkene Concerted Concerted [4+2] (Endo TS) Imine->Concerted Low Temp Strong LA Stepwise Stepwise Mannich (Carbocation) Imine->Stepwise High Temp Weak LA LewisAcid Lewis Acid (Sc(OTf)3) LewisAcid->Concerted Promotes Cis Cis-Tetrahydroquinoline (Kinetic) Concerted->Cis Trans Trans-Tetrahydroquinoline (Thermodynamic) Stepwise->Trans

Caption: Pathway selection in Povarov synthesis. Strong Lewis acids and low temperatures favor the concerted (cis) pathway.

Module 4: Purification of "Tarry" Crudes

Core Issue: Isolating product from polymeric sludge.

The "Zinc Dust" Trick: If your quinoline is trapped in a viscous black oil that clogs columns:

  • Dissolve the crude tar in dilute HCl. Filter off insoluble polymer.

  • Basify filtrate with NaOH to release the free base.

  • Distillation: Add a spatula tip of Zinc Dust to the distillation flask.

    • Why? Zinc prevents oxidative polymerization during heating and reduces trace N-oxides back to the quinoline.

  • Collect the fraction. If it is still colored, dissolve in ether and precipitate as the Picrate salt (add saturated picric acid in ethanol). Recrystallize the picrate, then free the base with NaOH.

References

  • Skraup Synthesis Moderators: Organic Syntheses, Coll. Vol. 1, p. 478 (1941). Link

  • Doebner-von Miller Regioselectivity: Chemical Reviews, 1944, 35 (2), pp 151–217. Link

  • Friedländer Synthesis Improvements: Journal of Organic Chemistry, 2011, 76, 1, 222–227. Link

  • Povarov Reaction Mechanism: Chemical Reviews, 2010, 110, 10, 6104–6143. Link

  • Metal-Catalyzed C-H Activation: Journal of the American Chemical Society, 2008, 130, 26, 8136–8137. Link

Sources

Technical Support Center: Purification of 4-Chloro-6-iodoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 214483-20-2 | Molecular Formula: C₁₀H₄ClIN₂

Welcome to the Technical Support Interface

Status: Senior Application Scientist Online Subject: Troubleshooting Isolation, Purification, and Stability of 4-Chloro-6-iodoquinoline-3-carbonitrile.

This guide addresses the specific chemical behavior of This compound . Unlike simple chloroquinolines, the presence of the electron-withdrawing 3-cyano group and the lipophilic 6-iodo substituent creates a unique "push-pull" electronic environment. This results in two primary challenges: extreme susceptibility to hydrolysis (reverting to the starting material) and poor solubility ("brick dust" behavior).

Module 1: The "Hydrolysis Trap" (Critical Failure Point)

The Issue: Users frequently report obtaining a high yield of a tan/brown solid that is insoluble in dichloromethane (DCM) and shows a broad O-H stretch on IR, despite a successful TLC check during the reaction.

The Mechanism: The 3-cyano group is strongly electron-withdrawing. It pulls electron density away from the quinoline ring, making the C4 position highly electrophilic. While this activates the 4-Cl for desired downstream nucleophilic substitutions (SₙAr), it also makes the chloride extremely labile to water during workup.

  • Symptom: The product converts back to 4-hydroxy-6-iodoquinoline-3-carbonitrile (the starting material/tautomer) during aqueous quenching.

Troubleshooting Protocol: The "Cold-Dry" Quench

Do NOT use a standard prolonged aqueous bicarbonate wash. Follow this optimized quench procedure:

  • Evaporation First: Remove as much excess POCl₃ as possible via rotary evaporation before adding water. This reduces the exotherm and the amount of phosphoric acid generated.

  • The Biphasic Quench:

    • Dissolve the residue in DCM or Chloroform (the product is soluble here).

    • Pour this organic mixture into a rapidly stirring slurry of Ice/Water/Na₂CO₃ .

  • Speed is Critical:

    • Stir vigorously for < 15 minutes to neutralize acid.

    • Immediately separate the layers.

    • Dry the organic layer over anhydrous Na₂SO₄.[1] Do not let it sit in contact with water.

Visualizing the Hydrolysis Loop

HydrolysisLoop cluster_0 The Trap Start 4-OH-Precursor (Insoluble Solid) Reaction Reaction: POCl3, 100°C Start->Reaction Chlorination Product 4-Chloro Product (Active Electrophile) Reaction->Product Yields Target Quench Aqueous Quench (Acidic/Hot) Product->Quench Workup Quench->Start RAPID HYDROLYSIS (Failure Mode)

Figure 1: The Hydrolysis Loop. The 3-CN group activates the 4-Cl position, causing it to revert to the 4-OH starting material if the quench is too hot or acidic.

Module 2: Purification Strategy (Solubility Management)

The Issue: The 6-iodo atom adds significant lipophilicity, while the quinoline core is planar and prone to pi-stacking. The product often behaves like "brick dust"—insoluble in hexanes, poorly soluble in ether, and prone to streaking on silica gel.

Data: Solubility Profile

SolventSolubilityApplication
Water InsolubleWash solvent (removes salts).
Hexanes InsolubleAnti-solvent for precipitation.
DCM Moderate/GoodPrimary extraction solvent.
Ethyl Acetate ModerateChromatography mobile phase.
Acetonitrile Low (Cold) / High (Hot)Ideal Recrystallization solvent.
DMSO/DMF HighReaction solvent (avoid for workup if possible).
Scenario A: Purification by Recrystallization (Recommended)

For purity >98% and removal of phosphorus impurities.

  • Solvent: Use Acetonitrile (MeCN) .

  • Procedure:

    • Suspend crude solid in MeCN (approx 10-15 mL per gram).

    • Heat to reflux until dissolved.

    • Optional: Hot filtration if black specs (iodine decomposition) are present.

    • Cool slowly to room temperature, then to 0°C.

    • Filter the pale yellow/tan needles.

Scenario B: Purification by Chromatography

If the product is impure or mixed with aniline byproducts.

  • Stationary Phase: Neutral Silica Gel (Acidic silica can catalyze hydrolysis).

  • Eluent:

    • Do not use MeOH/DCM initially (too polar, co-elutes impurities).

    • Use: Gradient of Hexanes : Ethyl Acetate (Start 90:10, ramp to 60:40).

    • Tip: Add 1% Triethylamine to the mobile phase to prevent tailing, but flush column immediately after to prevent basic hydrolysis on the column.

Module 3: Stability & Storage (The Iodine Factor)

The Issue: Users report the solid turning from pale yellow to dark brown/purple over weeks of storage.

The Cause: The C-I bond at position 6 is photosensitive. Exposure to light causes homolytic cleavage, releasing iodine radicals (


), which form 

(purple/brown color).

Storage Protocol:

  • Container: Amber glass vials (Strictly required).

  • Atmosphere: Argon or Nitrogen flush (prevents oxidation of the radical).

  • Temperature: 2-8°C (Refrigerate).

Frequently Asked Questions (FAQ)

Q1: I see a spot on TLC that stays at the baseline. What is it?

  • A: This is likely the 4-hydroxy-6-iodoquinoline-3-carbonitrile (starting material) or the hydrolyzed product. It is highly polar due to the tautomeric amide/phenol nature. If this is your major spot, your chlorination failed or you hydrolyzed the product during workup.

Q2: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃?

  • A: Generally, No . The 4-hydroxyquinoline system is essentially a "vinylogous amide" (4-quinolone). SOCl₂ is often not vigorous enough to chlorinate this position efficiently without a catalyst (like DMF). POCl₃ is the standard because it forms a reactive phosphoryl intermediate (Vilsmeier-Haack type mechanism).

Q3: My product has a strong smell of almonds/acridity.

  • A: This indicates residual POCl₃ . It must be removed.

    • Fix: Dissolve product in DCM and wash with cold saturated NaHCO₃ (rapidly).

    • Fix: Recrystallize from Acetonitrile; POCl₃ stays in the mother liquor.

Q4: Is the 6-iodo group stable to Suzuki coupling conditions?

  • A: Yes , but it is more reactive than the 4-Cl in many catalytic cycles.

    • Warning: If you intend to substitute the 4-Cl (SₙAr) first, avoid using Palladium catalysts, as oxidative addition will occur at the 6-I position. Use uncatalyzed SₙAr (heat + amine) to target the 4-Cl selectively.

Workflow Decision Tree

DecisionTree Crude Crude Reaction Mixture (Post-Quench) TLC TLC Analysis (Hex/EtOAc 7:3) Crude->TLC Result1 Major Spot Rf ~0.5 Minor Baseline TLC->Result1 Good Conversion Result2 Major Spot Baseline (High Polarity) TLC->Result2 Hydrolysis/Incomplete Action1 Recrystallize (Acetonitrile) Result1->Action1 High Purity Needed Action2 Flash Column (Hex/EtOAc) Result1->Action2 Complex Mixture Action3 Reprocess (Treat with POCl3 again) Result2->Action3 Failed

Figure 2: Purification Decision Matrix. Baseline spots indicate hydrolysis, requiring reprocessing. High Rf spots allow for recrystallization.

References

  • Arnott, E. A., et al. (2011).[2] "POCl3 chlorination of 4-quinazolones." Journal of Organic Chemistry, 76(6), 1653-1661.[2][3] (Mechanistic insight on POCl3 chlorination of similar heterocycles). [Link]

  • Wolf, C., et al. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Quinolines." Molecules, 17, 1-x. (Protocol optimization for chlorination). [Link][4]

Sources

addressing low yields in the Niementowski quinazoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Addressing Low Yields in Thermal Condensation Protocols

Executive Summary: The Thermal Barrier

Welcome. You are likely here because your Niementowski reaction—classically the condensation of anthranilic acid with an amide (often formamide)—is stalling at 40–50% yield or resulting in intractable tars.

The Core Problem: The classic Niementowski synthesis is thermodynamically demanding. It requires high temperatures (


) to drive the formation of the o-amidobenzamide intermediate and its subsequent cyclodehydration. However, these temperatures often exceed the stability threshold of the reactants, leading to decarboxylation , sublimation , or polymerization  before the product forms.

This guide provides a root-cause analysis and validated optimization protocols to break this thermal deadlock.

Diagnostic & Troubleshooting Hub
Symptom A: "My reaction mixture turns into a black tar/char."
  • Root Cause: Thermal decomposition. Prolonged heating at

    
     (often required for the thermal route) causes oxidative degradation of the anthranilic acid.
    
  • The Fix: Switch to Microwave-Assisted Organic Synthesis (MAOS) .

    • Why: Dielectric heating targets the polar reaction components directly, accelerating the rate constant (

      
      ) significantly. This allows the reaction to complete in minutes rather than hours, bypassing the time-domain required for charring.
      
    • Protocol: See Optimization Protocol A below.

Symptom B: "I am recovering unreacted starting material on the condenser walls."
  • Root Cause: Sublimation of Anthranilic Acid.

    • Anthranilic acid has a tendency to sublime at temperatures approaching

      
      , removing it from the liquid phase before it can react with the amide.
      
  • The Fix:

    • Solvent Switch: Use a high-boiling polar solvent (e.g., sulfolane or excess formamide) to keep the acid in solution.

    • Sealed Vessel: Perform the reaction in a sealed tube or microwave vial to create a pressurized environment that suppresses sublimation.

Symptom C: "I see a new spot on TLC, but it's not the quinazolinone."
  • Root Cause: Stalled Intermediate (o-amidobenzamide).

    • The first step (amide formation) has occurred, but the second step (cyclodehydration) is failing due to the presence of water (the byproduct).

  • The Fix: Chemical Dehydration.

    • Add a dehydrating agent or Lewis Acid catalyst such as polyphosphoric acid (PPA) or silica gel . This shifts the equilibrium toward the cyclized product by sequestering the water produced.

Mechanistic Failure Analysis (Visualized)

The following diagram maps the standard reaction pathway against critical failure points. Use this to pinpoint where your specific experiment is breaking down.

Niementowski_Mechanism Fig 1. Mechanistic pathway of Niementowski synthesis showing critical failure nodes (Red). Start Anthranilic Acid + Formamide Sublimation FAILURE: Sublimation (Loss of Reactant) Start->Sublimation T > 150°C (Open Vessel) Intermed Intermediate: o-Amidobenzamide Start->Intermed Amidation (Slow Step) Water Byproduct: H2O Intermed->Water Product Product: 4(3H)-Quinazolinone Intermed->Product Cyclodehydration (-H2O) Char FAILURE: Thermal Decomposition/Tar Intermed->Char Prolonged Heating (>6 hrs)

Optimization Protocols
Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: High throughput, preventing charring, and maximizing yield.

Methodology:

  • Mix: Combine Anthranilic acid (10 mmol) and Formamide (30 mmol, 3 equiv) in a 10 mL microwave process vial.

    • Note: Formamide acts as both reagent and solvent (high dielectric constant

      
      , making it excellent for MW absorption).
      
  • Catalyst (Optional): Add 1 drop of concentrated catalytic acid (e.g., acetic acid) or a solid support like silica gel to assist cyclization.

  • Irradiate: Set microwave reactor to 150–170°C (High Absorption setting).

    • Hold Time: 5–10 minutes.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water. The quinazolinone will precipitate as a solid. Filter, wash with ethanol, and dry.[1]

Self-Validating Check: The product should precipitate immediately upon water addition. If the solution remains clear, cyclization was incomplete (consult Symptom C).

Protocol B: Catalytic Thermal Modification

Best for: Large scale batches where microwave volume is limited.

Methodology:

  • Mix: Anthranilic acid (1 equiv) + Formamide (5 equiv).

  • Additive: Add Zeolite or Sulfated Zirconia (10 wt%).

    • Mechanism:[2][3][4][5][6][7] The solid acid catalyst lowers the activation energy for the dehydration step, allowing the reaction to proceed at lower temperatures (

      
       instead of 
      
      
      
      ), reducing charring.
  • Reflux: Heat at

    
     for 4–6 hours.
    
  • Workup: Filter hot to remove the solid catalyst. Cool filtrate and pour into water to precipitate product.[1][8]

Data Comparison: Thermal vs. Microwave

The following data illustrates the efficiency gap between traditional and modern protocols.

ParameterTraditional Thermal [1]Microwave-Assisted [2, 3]
Temperature 150–160°C150–170°C
Reaction Time 6–8 Hours5–10 Minutes
Typical Yield 40–60%85–96%
Purity (Crude) Low (requires recrystallization)High (often >95%)
Energy Efficiency Low (convective loss)High (direct dielectric heating)
Frequently Asked Questions (FAQ)

Q: Can I use anthranilic acid derivatives with electron-withdrawing groups (EWGs)? A: Yes, but expect slower kinetics. EWGs on the anthranilic acid ring reduce the nucleophilicity of the amine, making the initial attack on formamide harder.

  • Adjustment: Increase reaction temperature by 10–15°C or double the microwave hold time.

Q: Why is my product soluble in water during workup? A: You likely have unreacted intermediate or the pH is too high/low. Quinazolinones are amphoteric.

  • Adjustment: Ensure the quench water is pH neutral (

    
    ). If the product is the 4-hydroxy tautomer, it may form salts in strong base.
    

Q: Can I replace formamide with other amides? A: Yes. Using acetamide will yield the 2-methyl-4(3H)-quinazolinone .[9] However, solid amides (like acetamide) require a co-solvent (e.g., DMF) or must be melted first to ensure homogeneity.

References
  • Niementowski, S. (1895).[9] "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie, 51, 564.

  • Alexandre, F. R., et al. (2002). "Amine-free microwave-assisted synthesis of 4(3H)-quinazolinones." Tetrahedron Letters, 43(21), 3911-3913.

  • BenchChem Technical Notes. (2025). "Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide."

  • Besson, T., et al. (2020). "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry.

Sources

Validation & Comparative

biological activity of 4-Chloro-6-iodoquinoline-3-carbonitrile vs other haloquinolines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals evaluating the 6-haloquinoline-3-carbonitrile chemotype, with a specific focus on the structure-activity relationship (SAR) of the 6-iodo derivative compared to its halogenated counterparts.

Mechanistic Overview: The 4-Chloro-6-iodoquinoline-3-carbonitrile Scaffold

In medicinal chemistry, This compound (CAS 214483-20-2) is rarely evaluated as a standalone biological agent. Instead, it serves as a privileged, highly reactive electrophilic scaffold used to synthesize potent 4-anilinoquinoline-3-carbonitrile kinase inhibitors[1].

The biological activity of the resulting inhibitors is heavily dictated by the specific substitutions on this core scaffold:

  • The 3-Cyano Group: Acts as a strong electron-withdrawing group (EWG). Synthetically, it highly activates the 4-position chlorine for Nucleophilic Aromatic Substitution (SNAr). Biologically, it modulates the pKa of the quinoline nitrogen and acts as a critical hydrogen-bond acceptor in the hinge region of the kinase ATP-binding pocket[2].

  • The 6-Position Halogen: The choice of halogen (Fluoro, Chloro, Bromo, or Iodo) directly dictates the steric bulk and lipophilicity of the molecule, determining how effectively the inhibitor fills the hydrophobic back-pocket of the target kinase[3].

G A This compound (Electrophilic Scaffold) B Nucleophilic Aromatic Substitution (SNAr) with Anilines A->B C 6-Iodo-4-anilinoquinoline-3-carbonitrile (Active Kinase Inhibitor) B->C D ATP-Binding Pocket Engagement (H-bonds via 3-Cyano & Quinoline N) C->D E Hydrophobic Pocket Filling (Steric bulk of 6-Iodo) C->E

Workflow of 6-iodoquinoline-3-carbonitrile scaffold conversion into active kinase inhibitors.

Comparative Biological Activity: 6-Iodo vs. Other Haloquinolines

When comparing the biological performance of 4-anilinoquinolines derived from different 6-halo scaffolds, the van der Waals (vdW) radius of the halogen plays a causal role in target affinity.

A. Kinase Inhibition (PKN3 and GAK)

Protein Kinase Novel 3 (PKN3) is a downstream effector of PI3K signaling, implicated in prostate and breast cancer metastasis[4]. Cyclin G-associated kinase (GAK) is a common off-target kinase in this chemical space. Studies evaluating the 6-halo series reveal a distinct "Goldilocks effect" regarding halogen size[3].

As summarized in the data below, increasing the halogen size from chlorine (~1.75 Å) to bromine (~1.85 Å) optimizes the fit within the PKN3 hydrophobic pocket, yielding single-digit nanomolar potency. However, utilizing the 6-iodo scaffold (~1.98 Å) introduces excessive steric bulk, leading to a steric clash that decreases binding affinity against both PKN3 and GAK[3].

Table 1: Comparative Kinase Inhibition Profile of 6-Halo-4-anilinoquinolines

Scaffold DerivativePKN3 IC₅₀ (nM)GAK IC₅₀ (nM)Mechanistic Causality (Steric & Electronic Impact)
6-Fluoro ModeratePotentSmallest vdW radius (~1.47 Å); minimal steric clash, high electronegativity maintains GAK affinity.
6-Chloro 70210Intermediate bulk; balances lipophilicity but sub-optimal for the deep PKN3 pocket[4].
6-Bromo 9.348Optimal vdW radius; perfectly fills the PKN3 hydrophobic back-pocket, maximizing dispersion forces[4].
6-Iodo DecreasedDecreasedLargest vdW radius (~1.98 Å); induces a steric clash within the constrained binding site, reducing overall potency[3].
B. Antiparasitic Activity

Beyond oncology, the 3-cyanoquinoline scaffold has demonstrated significant utility in infectious diseases. When cross-screened against protozoan parasites, 3-cyanoquinoline analogues synthesized from these halo-scaffolds showed up to a 5-fold improvement in potency against Trypanosoma cruzi (the causative agent of Chagas disease) compared to matched quinazoline scaffolds, highlighting the superior cell permeability and target engagement of the quinoline core[5].

Pathway PI3K PI3K Activation PKN3 PKN3 (Protein Kinase Novel 3) PI3K->PKN3 Activates Downstream Tumor Cell Proliferation PKN3->Downstream Promotes Inhibitor 6-Halo-4-anilinoquinoline Inhibitor->PKN3 Blocks ATP Binding

PI3K/PKN3 signaling pathway disrupted by 6-halo-4-anilinoquinoline kinase inhibitors.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis of the active inhibitors from the this compound scaffold and their subsequent biological evaluation.

Protocol 1: SNAr Synthesis of 6-Iodo-4-anilinoquinoline-3-carbonitriles

Causality Focus: Isopropanol is utilized as a polar protic solvent because it stabilizes the anionic Meisenheimer complex transition state during the SNAr reaction. Furthermore, it allows the resulting secondary amine to precipitate out of solution as a hydrochloride salt, driving the reaction equilibrium forward[5].

  • Preparation: Dissolve this compound (1.0 equivalent) and the appropriate aniline nucleophile (1.1 equivalents) in anhydrous 2-propanol (0.15 M concentration)[5].

  • Reaction: Heat the mixture to reflux and stir overnight.

  • Self-Validation (Reaction Tracking): Monitor the reaction via Thin Layer Chromatography (TLC) using 20% EtOAc in hexanes. The complete disappearance of the highly mobile 4-chloro starting material visually validates reaction completion[2].

  • Isolation: Allow the reaction to cool to room temperature. The product will precipitate as a solid. Collect the precipitate via vacuum filtration and wash with cold 2-propanol.

Protocol 2: ADP-Glo™ Luminescent Kinase Assay

Causality Focus: Traditional radiometric kinase assays pose safety hazards. The ADP-Glo assay provides a safer, high-throughput alternative by coupling the generation of ADP (a byproduct of kinase phosphorylation) to a luciferase-mediated light reaction[1].

  • Reaction Initiation: In a 384-well plate, combine the synthesized 6-iodoquinoline inhibitor (at varying concentrations), the target kinase (e.g., PKN3), and the specific peptide substrate. Initiate the reaction by adding ultra-pure ATP.

  • Incubation: Incubate the mixture at room temperature for 60 minutes to allow for substrate phosphorylation and ADP generation[1].

  • ATP Depletion: Add the ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and actively deplete any remaining unreacted ATP. Incubate for 40 minutes.

  • Detection: Add the Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase/luciferin reaction. Read the luminescence on a microplate reader.

  • Self-Validation (Quality Control): The assay system must include a "No Enzyme" control (to establish baseline ATP auto-hydrolysis) and a "Vehicle/DMSO" control (for maximum kinase activity). Calculate the Z'-factor; a value > 0.5 validates the assay's statistical robustness and confirms the reliability of the calculated IC₅₀ values.

References

  • Benchchem. Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity.1

  • ChemMedChem. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. 3

  • bioRxiv. Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). 4

  • PMC / ACS Infectious Diseases. Protozoan Parasite Growth Inhibitors Discovered by Cross-Screening Yield Potent Scaffolds for Lead Discovery. 5

  • Google Patents. WO2006124692A2 - 3-cyanoquinoline inhibitors of tpl2 kinase and methods of making and using the same. 2

Sources

Lenvatinib vs. Sorafenib: Overcoming Angiogenic Escape in HCC

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the failure of early-stage kinase inhibitors in translation is rarely due to a lack of raw potency. More often, it stems from a misunderstanding of compensatory signaling networks and conformational target dynamics.

To address these challenges, the quinoline scaffold has emerged as a deeply privileged chemotype in modern oncology. The nitrogen atom within the quinoline ring acts as a highly efficient hydrogen-bond acceptor, anchoring the molecule to the ATP-binding pocket's hinge region of various kinases 1[1].

This guide provides an objective, data-driven comparative analysis of leading quinoline-based kinase inhibitors against their non-quinoline alternatives, supported by self-validating experimental workflows.

In the treatment of unresectable hepatocellular carcinoma (HCC), tumors frequently develop resistance to standard therapies like Sorafenib (a bis-aryl urea) through the hypoxia-induced upregulation of Fibroblast Growth Factor (FGF) signaling 2[2].

Lenvatinib, a quinoline-based multi-kinase inhibitor, circumvents this by dually targeting both VEGFR1-3 and FGFR1-4. By blocking both the primary angiogenic driver and its compensatory escape route, Lenvatinib demonstrates superior objective response rates (ORR) and disease control rates 3[3].

Pathway cluster_inhibitors Kinase Inhibitors cluster_receptors Receptor Tyrosine Kinases (RTKs) Lenvatinib Lenvatinib (Quinoline-based) VEGFR VEGFR 1-3 Lenvatinib->VEGFR Potent Inhibition FGFR FGFR 1-4 Lenvatinib->FGFR Potent Inhibition Sorafenib Sorafenib (Non-quinoline) Sorafenib->VEGFR Inhibition Sorafenib->FGFR Weak/No Action Angiogenesis Tumor Angiogenesis & Proliferation VEGFR->Angiogenesis Primary Driver FGFR->Angiogenesis Compensatory Escape

Fig 1. Mechanistic divergence between Lenvatinib and Sorafenib in blocking angiogenic escape.

Quantitative Performance: Lenvatinib vs. Sorafenib
Pharmacological ParameterLenvatinib (Quinoline-based)Sorafenib (Non-quinoline)
Primary Kinase Targets VEGFR 1-3, FGFR 1-4, RET, KITVEGFR 1-3, PDGFR, RAF/MEK/ERK
HUVEC VEGF-induced IC50 3.4 nM[4]> 50 nM
HUVEC FGF-induced IC50 410 nM[4]Inactive / Weak
Clinical Advantage Overcomes FGF-mediated resistance[2]Baseline standard, prone to resistance

Bosutinib vs. Imatinib: Conquering Conformational Resistance in CML

In Chronic Myeloid Leukemia (CML), resistance to the first-generation inhibitor Imatinib (a phenylaminopyrimidine) often arises through point mutations in the ABL kinase domain. Imatinib acts as a Type I/II inhibitor that requires the kinase to be in a specific closed conformation.

Bosutinib, a quinoline-based dual Src/Abl inhibitor, circumvents this by binding the kinase domain even when it adopts an active or "open" conformation5[5]. This structural flexibility grants Bosutinib an affinity for ABL that is approximately 50-fold higher than Imatinib[5], allowing it to maintain efficacy against 18 different Imatinib-resistant BCR/ABL mutants 6[6].

Quantitative Performance: Bosutinib vs. Imatinib
Pharmacological ParameterBosutinib (Quinoline-based)Imatinib (Phenylaminopyrimidine)
Kinase Targets Dual Src / AblAbl, c-KIT, PDGFR
Relative ABL Affinity ~50-fold higher than Imatinib[5]Baseline (1x)
Binding Conformation Binds active/open conformation[5]Binds inactive/closed conformation
Clinical Efficacy (12-mo MMR) 47.2%[7]36.9%[7]

Self-Validating Experimental Protocols

To ensure data trustworthiness, researchers must employ rigorous, self-validating assay systems. Below are the definitive protocols used to establish the comparative data presented above.

Protocol A: High-Throughput TR-FRET Kinase Assay (Biochemical IC50)

Causality Rationale: Quinoline compounds possess highly conjugated aromatic ring systems, making them inherently fluorescent. Standard absorbance or fluorescence intensity assays often yield false positives due to optical quenching. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived compound auto-fluorescence to decay, ensuring the calculated IC50 reflects true target engagement.

  • Compound Preparation: Serially dilute the quinoline inhibitor (e.g., Bosutinib) in 100% DMSO to create a 10-point dose-response curve. Transfer to a 384-well low-volume plate.

  • Kinase Reaction: Add 2.5 µL of the purified kinase (e.g., ABL1) and 2.5 µL of the ATP/Substrate mix. Self-Validation Check: Include a Staurosporine positive control well (10 µM) to ensure maximum inhibition baseline.

  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Detection: Add 5 µL of the TR-FRET detection buffer (containing EDTA to stop the reaction and Europium-labeled antibodies). Read on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Data Quality Check: Calculate the Z'-factor for the plate. A Z'-factor > 0.5 is strictly required to validate the assay's dynamic range before calculating the IC50.

Protocol S1 1. Compound Titration (10-point curve) S2 2. Kinase Reaction (ATP + Substrate) S1->S2 S3 3. TR-FRET Detection S2->S3 S4 4. IC50 & Z'-factor Calculation S3->S4

Fig 2. Self-validating TR-FRET workflow for precise kinase inhibitor IC50 determination.

Protocol B: In Vitro HUVEC Tube Formation Assay (Cellular Efficacy)

Causality Rationale: A potent biochemical IC50 does not guarantee cellular efficacy due to membrane permeability barriers. The Human Umbilical Vein Endothelial Cell (HUVEC) assay provides a functional, phenotypic readout of VEGFR/FGFR inhibition, proving that the quinoline inhibitor successfully halts angiogenesis in a living system 4[4].

  • Matrix Preparation: Coat a 96-well plate with 50 µL of growth factor-reduced Matrigel and polymerize at 37°C for 30 minutes.

  • Cell Seeding: Seed 1.5 × 10^4 HUVECs per well in basal media supplemented with either VEGF (20 ng/mL) or FGF-2 (20 ng/mL) to stimulate tube formation.

  • Inhibitor Treatment: Add Lenvatinib or Sorafenib at varying concentrations (1 nM to 1000 nM). Self-Validation Check: Include a DMSO vehicle control (0.1%) to establish baseline uninhibited tube formation.

  • Imaging & Analysis: Incubate for 16 hours. Image the wells using brightfield microscopy. Quantify the total tube length and number of branch points using automated angiogenesis analysis software (e.g., ImageJ Angiogenesis Analyzer).

References

  • [1] Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). Elsevier / NIH. 1

  • [2] Efficacy of Lenvatinib Versus Sorafenib in the Treatment of Unresectable Hepatocellular Carcinoma. Asian Pacific Journal of Cancer Prevention. 2

  • [3] Lenvatinib Suppresses Angiogenesis through the Inhibition of both the VEGFR and FGFR Signaling Pathways. Cancer Res. 3

  • [6] Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants. Blood - ASH Publications. 6

  • [4] Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models. NIH. 4

  • [7] Bosutinib Versus Imatinib for Newly Diagnosed Chronic Myeloid Leukemia: Results From the Randomized BFORE Trial. PubMed. 7

  • [5] Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs. Oncohema Key. 5

Sources

A Spectroscopic Journey: Unraveling the Molecular Evolution of 4-Chloro-6-iodoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of a Key Pharmaceutical Intermediate and Its Synthetic Precursors

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure is central to a wide array of pharmacologically active compounds. Among its many derivatives, 4-Chloro-6-iodoquinoline-3-carbonitrile stands out as a crucial intermediate, its reactive sites offering a gateway to complex molecular architectures. This guide provides an in-depth spectroscopic comparison of this target molecule and its key precursors, offering researchers and drug development professionals a comprehensive roadmap for its synthesis and characterization. By dissecting the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data at each synthetic stage, we illuminate the chemical transformations that govern its formation, ensuring a foundation of scientific integrity and experimental reproducibility.

The Synthetic Pathway: A Deliberate Architectural Approach

The construction of this compound is a multi-step process that begins with readily available starting materials. The chosen synthetic route is designed for efficiency and control, ensuring high purity of the final product. The journey commences with the synthesis of 4-hydroxy-6-iodoquinoline-3-carbonitrile, which then undergoes chlorination to yield the target compound.

A plausible and efficient method for the synthesis of the key intermediate, 4-hydroxy-6-iodoquinoline-3-carbonitrile, involves the condensation of a substituted aniline with a suitable three-carbon building block, followed by a cyclization reaction. For instance, the reaction of 4-iodoaniline with a malonic acid derivative, such as ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization, provides a direct route to the 4-hydroxyquinoline scaffold[1]. This approach offers good regioselectivity and is a widely used strategy for constructing this heterocyclic system[2][3].

The subsequent conversion of the 4-hydroxy group to a chloro substituent is a critical step. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃)[4][5][6][7]. This reaction proceeds via an initial phosphorylation of the hydroxyl group, followed by nucleophilic substitution with a chloride ion[7]. The choice of POCl₃ is strategic due to its effectiveness and the relative ease of removing the byproducts.

Synthetic Pathway cluster_0 Precursor Synthesis cluster_1 Core Scaffold Formation cluster_2 Final Product Synthesis 4-Iodoaniline 4-Iodoaniline Intermediate Intermediate 4-Iodoaniline->Intermediate Condensation C3_Unit e.g., Diethyl Malonate derivative C3_Unit->Intermediate Condensation 4-Hydroxy-6-iodoquinoline-3-carbonitrile 4-Hydroxy-6-iodoquinoline-3-carbonitrile Intermediate->4-Hydroxy-6-iodoquinoline-3-carbonitrile Thermal Cyclization This compound This compound 4-Hydroxy-6-iodoquinoline-3-carbonitrile->this compound Chlorination (POCl3)

Figure 1: Synthetic route to this compound.

Spectroscopic Comparison: A Tale of Three Molecules

The true narrative of a chemical transformation is written in its spectra. By comparing the spectroscopic data of the precursors and the final product, we can precisely track the changes in the molecular framework.

Precursor 1: 4-Iodoaniline

As the foundational building block, the spectroscopic signature of 4-iodoaniline is relatively simple, yet informative.

¹H NMR: The proton NMR spectrum of 4-iodoaniline in acetone-d6 typically shows two sets of doublets in the aromatic region, corresponding to the protons on the benzene ring. The protons ortho to the amino group (H-2 and H-6) appear around δ 6.50 ppm, while the protons ortho to the iodine atom (H-3 and H-5) are shifted downfield to approximately δ 7.30 ppm. The amino protons usually present as a broad singlet around δ 4.30 ppm[8].

¹³C NMR: The carbon spectrum will show four distinct signals for the aromatic carbons, with the carbon bearing the iodine atom being significantly influenced by the heavy atom effect.

IR Spectroscopy: The IR spectrum is characterized by the N-H stretching vibrations of the primary amine in the region of 3400-3200 cm⁻¹. The C-I stretching vibration is expected to appear in the fingerprint region, typically around 600-500 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 219, corresponding to the molecular weight of 4-iodoaniline[9].

Precursor 2: 4-Hydroxy-6-iodoquinoline-3-carbonitrile

The formation of the quinoline ring system introduces significant changes in the spectroscopic data.

¹H NMR: The ¹H NMR spectrum of a similar compound, 4-hydroxy-6-nitroquinoline-3-carbonitrile, shows the disappearance of the simple doublet pattern of the aniline precursor and the emergence of a more complex set of signals for the quinoline ring protons[10]. The proton at position 5 is typically a doublet around δ 8.1 ppm, while the protons at positions 7 and 8 will also appear as distinct multiplets. A key feature is the appearance of a singlet for the proton at the 2-position of the quinoline ring. The hydroxyl proton at position 4 will likely appear as a broad singlet at a downfield chemical shift, often above δ 11 ppm, and its presence can be confirmed by D₂O exchange.

¹³C NMR: The ¹³C NMR spectrum will be significantly more complex than that of 4-iodoaniline, with resonances for all ten carbon atoms of the quinoline core. The carbon bearing the nitrile group (C-3) will appear in the aromatic region, while the nitrile carbon itself will have a characteristic chemical shift around 115-120 ppm. The carbon attached to the hydroxyl group (C-4) will be shifted significantly downfield.

IR Spectroscopy: The IR spectrum of this intermediate will be dominated by a strong, sharp absorption band for the nitrile (C≡N) group around 2220 cm⁻¹. The O-H stretch of the hydroxyl group will be a broad band, typically in the 3400-3200 cm⁻¹ region. The C=O stretching vibration of the quinolone tautomer may also be present around 1650 cm⁻¹.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-hydroxy-6-iodoquinoline-3-carbonitrile (C₁₀H₅IN₂O), which is 295.96 g/mol .

Final Product: this compound

The final chlorination step brings about the most critical spectroscopic changes, confirming the successful synthesis of the target molecule.

¹H NMR: The most significant change in the ¹H NMR spectrum upon chlorination is the disappearance of the broad singlet corresponding to the hydroxyl proton. The chemical shifts of the aromatic protons on the quinoline ring will also be affected by the substitution of the hydroxyl group with a chlorine atom. The proton at C-2 will likely remain a singlet, and the protons on the benzo-fused ring (H-5, H-7, and H-8) will show characteristic splitting patterns.

¹³C NMR: In the ¹³C NMR spectrum, the resonance for C-4 will experience a significant shift upon replacement of the -OH group with a -Cl atom. The chemical shifts of the other carbons in the quinoline ring will also be subtly adjusted due to the change in the electronic environment.

IR Spectroscopy: The IR spectrum of the final product will no longer show the broad O-H stretching band. The sharp C≡N stretching vibration will still be a prominent feature around 2220 cm⁻¹. The spectrum will also show characteristic absorptions for the C-Cl bond, typically in the 800-600 cm⁻¹ region.

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak at m/z 314 and a characteristic M+2 peak with an intensity of about one-third of the M+ peak, which is indicative of the presence of a single chlorine atom. The molecular weight of this compound is 314.51 g/mol [11].

Tabulated Spectroscopic Data

Compound¹H NMR Highlights (δ, ppm)¹³C NMR Highlights (δ, ppm)IR Highlights (cm⁻¹)MS (m/z)
4-Iodoaniline ~7.30 (d, 2H), ~6.50 (d, 2H), ~4.30 (br s, 2H)[8]Aromatic C-I, C-N, and C-H signals~3400-3200 (N-H), ~600-500 (C-I)219 (M⁺)[9]
4-Hydroxy-6-iodoquinoline-3-carbonitrile Aromatic protons of quinoline ring, ~11.0 (br s, 1H, OH)~118 (CN), C-OH, and other aromatic signals~3400-3200 (O-H), ~2220 (C≡N)296 (M⁺)
This compound Aromatic protons of quinoline ring (no OH signal)C-Cl and other aromatic signals~2220 (C≡N), ~800-600 (C-Cl)314 (M⁺), 316 (M⁺+2)[11]
Table 1: Comparative Spectroscopic Data

Experimental Protocols

General Spectroscopic Analysis Workflow

Spectroscopic Analysis Workflow Sample Sample NMR NMR Sample->NMR Dissolve in deuterated solvent IR IR Sample->IR Prepare KBr pellet or ATR MS MS Sample->MS Dissolve and ionize Data_Analysis Data Analysis & Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Figure 2: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy:

  • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Determine the exact mass of the molecular ion and analyze the fragmentation pattern if present.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and detailed picture of the chemical transformations occurring at each step of the synthesis. The distinct changes in the NMR, IR, and mass spectra serve as reliable checkpoints for monitoring the reaction progress and confirming the identity and purity of the intermediates and the final product. This guide, by integrating a plausible synthetic strategy with a thorough spectroscopic analysis, offers a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for pharmaceutical applications. The provided protocols and comparative data are intended to facilitate a more efficient and informed approach to the synthesis and characterization of this important class of compounds.

References

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875. [Link]

  • Chemtron Science. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2021). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, 11(23), 13863-13877. [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Faustino, H., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

  • Patil, S., & Yamgar, R. (2015). Rediscovered synthesis of 3-cyanoquinoline derivatives. ResearchGate. [Link]

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. [Link]

  • Marinas, I. C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(3), 772. [Link]

  • Li, G., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4571-4580. [Link]

  • Marinas, I. C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Center for Biotechnology Information. [Link]

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Semantic Scholar. [Link]

  • Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. Retrieved from [Link]

  • Heterocyclic Letters. (2024). No.1|143-152|Nov-Jan|2024. Retrieved from [Link]

  • Kumar, A., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(3), 655-661. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved from [Link]

  • Rewcastle, G. W., et al. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry, 43(17), 3295-3303. [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(6), 1653-1661. [Link]

  • Organic Syntheses. (n.d.). Malonic acid, bis(hydroxymethyl)-, diethyl ester. Retrieved from [Link]

  • Van-Huy, P., et al. (2023). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules, 28(14), 5406. [Link]

  • Meth-Cohn, O. (1993). THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. HETEROCYCLES, 35(1), 539-557. [Link]

  • Molnar, M., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5510. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2021). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Semantic Scholar. [Link]

Sources

The 4-Anilino-3-quinolinecarbonitrile Scaffold: A Privileged Motif for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The 4-anilino-3-quinolinecarbonitrile core has emerged as a significant "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its rigid structure, combined with the specific hydrogen bonding and hydrophobic interactions it can form within the ATP-binding pocket of various kinases, makes it a versatile template for designing potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-anilino-3-quinolinecarbonitrile derivatives, drawing on experimental data to elucidate the impact of structural modifications on their inhibitory activity against key oncogenic kinases such as EGFR, Src, and others.

The Genesis of a Scaffold: From Quinazolines to Quinolines

The development of 4-anilino-3-quinolinecarbonitriles was a rational design evolution from the earlier successful 4-anilinoquinazoline class of kinase inhibitors. A key observation by researchers at Wyeth was that the 3-nitrogen of the quinazoline ring could be replaced by a carbon atom bearing an electron-withdrawing group, like a nitrile, without compromising the essential binding interactions.[1] This led to the synthesis of 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] This seminal discovery opened the door to a new chemical space where variations on the quinoline core and the 4-anilino substituent could be explored to modulate potency and selectivity.[1]

Decoding the Structure-Activity Relationship: A Tale of Three Regions

The SAR of 4-anilino-3-quinolinecarbonitrile derivatives can be systematically understood by examining three key regions of the molecule: the 4-anilino moiety, the quinoline core, and the C3-carbonitrile group.

The 4-Anilino "Warhead": Dictating Potency and Selectivity

Substitutions on the anilino ring play a pivotal role in determining the potency and kinase selectivity of these inhibitors.

  • Small, Lipophilic Groups at the 3- and 4-positions: Early studies established that small, lipophilic substituents on the anilino ring are generally favored for potent kinase inhibition. For instance, a 3-bromo or 3-chloro substituent is a common feature in many potent EGFR and Src inhibitors.[1]

  • Targeting Covalent Inhibition: The anilino ring has been a key site for the introduction of reactive groups to achieve irreversible inhibition. A prime example is the development of EKB-569, an irreversible EGFR inhibitor, which features an acrylamide Michael acceptor on the anilino ring.[1] This group forms a covalent bond with a cysteine residue in the ATP-binding site of EGFR, leading to prolonged inhibition.

  • Modulating Kinase Specificity: The nature and position of substituents on the anilino ring can dramatically shift the kinase selectivity profile. For example, variations on the 4-anilino group of a 6,7-dimethoxy-3-quinolinecarbonitrile scaffold were shown to switch the primary target from EGFR to other kinases like Src and MEK.[1] Specifically, the presence of a 3-chloro-4-(1-methylimidazol-2-ylsulfanyl)aniline moiety conferred potent MEK1 inhibitory activity.[2][3]

The Quinoline Core: A Platform for Fine-Tuning

Modifications to the quinoline ring system, particularly at the 6-, 7-, and 8-positions, are crucial for optimizing potency, solubility, and pharmacokinetic properties.

  • The Importance of C6 and C7 Substitutions: Dialkoxy groups, such as dimethoxy or diethoxy, at the C6 and C7 positions are a recurring motif in potent inhibitors of EGFR and Src.[1] These groups are believed to enhance binding affinity and can also influence the overall physicochemical properties of the molecule.

  • C7 Substituents and Src Inhibition: Quantitative structure-activity relationship (QSAR) studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors have revealed that the size of the substituent at the C7 position is a critical determinant of inhibitory activity.[4][5][6] Larger substituents at this position can lead to steric hindrance, negatively impacting potency.[4][5][6]

  • Exploiting the C8 Position for Enhanced Potency: The exploration of substitutions at the C8 position has led to the discovery of exceptionally potent Src kinase inhibitors. For instance, the introduction of cyclic basic amine groups attached via ethoxy linkages at the C8 position of 4-anilinobenzo[g]quinoline-3-carbonitriles resulted in compounds with subnanomolar IC50 values against Src kinase.[7] Molecular modeling suggests that these modifications lead to favorable van der Waals interactions within the kinase domain.[7]

The C3-Carbonitrile: An Essential Anchor

The C3-carbonitrile group is a critical pharmacophoric feature. It acts as a hydrogen bond acceptor and contributes to the overall binding affinity of the molecule within the ATP pocket. While this group is generally conserved, its replacement can lead to a significant loss of activity.

Comparative Analysis of Inhibitory Potency

The following table summarizes the in vitro inhibitory activity of selected 4-anilino-3-quinolinecarbonitrile derivatives against different kinase targets, highlighting the impact of structural modifications.

CompoundKey Structural FeaturesTarget KinaseIC50 (nM)Reference
SKI-606 (Bosutinib) 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrileSrc, Abl1.2, >25[7][8]
EKB-569 N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamideEGFR (irreversible)39[1]
Compound 17a 4-((2,4-dichloro-5-methoxyphenyl)amino)-7,8-diethoxy-benzo[g]quinoline-3-carbonitrile with a cyclic amine at C8Src0.15[7]
Compound 3 4-[3-Chloro-4-(1-methyl-1H-imidazol-2-ylsulfanyl)]anilino-6,7-diethoxy-3-quinolinecarbonitrileMEK1<10[2][3]

Experimental Protocols for Evaluation

The evaluation of 4-anilino-3-quinolinecarbonitrile derivatives typically involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (Example: Src Kinase)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant Src kinase

  • Peptide substrate (e.g., cdc2 peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations.

  • Assay Plate Setup: Add assay buffer, peptide substrate, and the test compound to the wells of a 384-well plate.

  • Enzyme Addition: Add purified Src kinase to each well to initiate the reaction.

  • ATP Addition: Add ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (Example: MTT Assay)

This assay measures the effect of a compound on the proliferation of cancer cells that are dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., K562 for Bcr-Abl, A431 for EGFR)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing the SAR and Experimental Workflow

SAR_Summary cluster_scaffold 4-Anilino-3-quinolinecarbonitrile Core cluster_modifications Key Modification Sites cluster_properties Impacted Properties Core Quinoline-3-carbonitrile Anilino 4-Anilino Ring (Warhead) Quinoline_Subs Quinoline Core (C6, C7, C8) Potency Potency (IC50) Anilino->Potency Substituents (e.g., 3-Cl, 4-F) Covalent warheads (e.g., acrylamide) Selectivity Kinase Selectivity (e.g., EGFR vs. Src) Anilino->Selectivity Varies with substitution pattern Quinoline_Subs->Potency Dialkoxy at C6/C7 Basic amines at C8 PK Pharmacokinetics (Solubility, etc.) Quinoline_Subs->PK Solubilizing groups at C7

Caption: Key Structure-Activity Relationships of 4-Anilino-3-quinolinecarbonitrile Derivatives.

Experimental_Workflow start Compound Synthesis in_vitro In Vitro Kinase Assay (Determine IC50) start->in_vitro cell_based Cell-Based Proliferation Assay (Determine GI50) in_vitro->cell_based selectivity Kinase Selectivity Profiling cell_based->selectivity downstream Downstream Cellular Assays (e.g., Western Blot for p-Target) selectivity->downstream in_vivo In Vivo Xenograft Models downstream->in_vivo

Caption: Typical Experimental Workflow for Evaluating Kinase Inhibitors.

Conclusion

The 4-anilino-3-quinolinecarbonitrile scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The extensive SAR data accumulated over the years provides a clear roadmap for medicinal chemists to rationally design new derivatives with improved therapeutic profiles. By strategically modifying the anilino ring and the quinoline core, it is possible to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds to target a range of oncogenic kinases. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation cancer therapeutics.

References

  • Boschelli, D. H., et al. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as potent Src kinase inhibitors. Journal of Medicinal Chemistry, 48(20), 6291-6303. [Link]

  • Wang, Y., et al. (2009). QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1109-1116. [Link]

  • Wallace, E. M., et al. (2003). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Bioorganic & Medicinal Chemistry Letters, 13(18), 3031-3034. [Link]

  • Boschelli, D. H. (2002). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. Current Topics in Medicinal Chemistry, 2(9), 1051-1063. [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 114, 105200. [Link]

  • Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1959-1967. [Link]

  • Boschelli, D. H., et al. (2009). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5024-5027. [Link]

  • Kankariya, R. D., et al. (2010). 3D QSAR Studies on a Series of 4-Anilino Quinazoline Derivatives as Tyrosine Kinase (EGFR) Inhibitor: The k-Nearest Neighbor Molecular Field Analysis Approach. International Journal of Drug Design and Discovery, 1(2), 143-151. [Link]

  • Wissner, A., et al. (2002). Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles: analogues of three important 4-anilinoquinazolines currently undergoing clinical evaluation as therapeutic antitumor agents. Bioorganic & Medicinal Chemistry Letters, 12(20), 2893-2897. [Link]

  • Lorusso, P. M., et al. (2004). Identification of 4-anilino-3-quinolinecarbonitrile Inhibitors of Mitogen-Activated protein/extracellular Signal-Regulated Kinase 1 Kinase. Clinical Cancer Research, 10(12 Pt 1), 4165-4174. [Link]

  • Zhang, X., et al. (2017). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Mini-Reviews in Medicinal Chemistry, 17(15), 1449-1463. [Link]

  • Wang, Y., et al. (2009). QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1109-1116. [Link]

  • Fallacara, A. L., et al. (2018). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. European Journal of Medicinal Chemistry, 143, 118-131. [Link]

  • Wang, Y., et al. (2008). QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1109-1116. [Link]

  • Al-Suwaidan, I. A., et al. (2020). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Molecules, 25(11), 2538. [Link]

  • Chen, Y., et al. (2012). Synthesis and structure–activity relationship of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles as EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 359-362. [Link]

  • El-Damasy, A. K., et al. (2021). SAR of quinoline derivatives as VEGFR-2 Inhibitors. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]

  • Golas, J. M., et al. (2003). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice. Cancer Research, 63(2), 375-381. [Link]

  • Abdel-Aziem, A., et al. (2020). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry, 18(28), 5431-5445. [Link]

Sources

A Comparative Guide to the Reactivity of 4-Chloroquinolines vs. 4-Iodoquinolines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Imperative of C-C/C-N Bond Formation

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds.[1] The ability to precisely functionalize this heterocycle, particularly at the 4-position, is critical for extensive structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[1][2][3] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, have become indispensable tools for forging carbon-carbon and carbon-nitrogen bonds, offering unparalleled efficiency and functional group tolerance.[4][5][6]

This guide provides an in-depth comparison of the reactivity of two common precursors for these transformations: 4-chloroquinolines and 4-iodoquinolines. Understanding the profound differences in their reactivity is paramount for researchers in designing synthetic routes, optimizing reaction conditions, and enabling advanced strategies like selective, sequential couplings.

The Decisive Factor: Carbon-Halogen Bond Strength and Oxidative Addition

The disparate reactivity between 4-chloro- and 4-iodoquinolines is fundamentally governed by the strength of the respective carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to a low-valent palladium(0) complex is the first and often rate-determining step in most cross-coupling catalytic cycles.[7][8][9][10][11]

The trend in bond dissociation energy for aryl halides is C-Cl > C-Br > C-I .[12] The significantly weaker carbon-iodine bond requires a lower activation energy for cleavage and insertion of the palladium catalyst, leading to substantially faster reaction rates.

Bond TypeBond Dissociation Energy (kcal/mol)Implication for Reactivity
Phenyl-Cl~96Stronger bond, slower oxidative addition, requires more forcing conditions.[12]
Phenyl-I~65Weaker bond, faster oxidative addition, allows for milder reaction conditions.[12]

This fundamental difference dictates the choice of catalyst, ligand, temperature, and reaction time required for successful transformation.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds using organoboron reagents. The reactivity gap between chloro- and iodo-substrates is starkly evident here.

  • 4-Iodoquinolines: Are highly reactive substrates. They typically couple efficiently at lower temperatures (often room temperature to 80 °C) with a wide range of standard palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf). Their high reactivity allows for selective coupling at the iodo-position in the presence of a chloro-substituent on the same molecule.[12][13]

  • 4-Chloroquinolines: As more inert substrates, they necessitate more vigorous conditions to achieve comparable yields.[7] This typically involves higher temperatures (80-110 °C), stronger bases (e.g., Cs₂CO₃), and often more electron-rich, sterically demanding phosphine ligands (e.g., tricyclohexylphosphine, Buchwald-type ligands) to promote the challenging oxidative addition step.[1][12]

The following diagram illustrates the pivotal oxidative addition step within the Suzuki-Miyaura catalytic cycle, which is significantly more facile for 4-iodoquinolines.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_key Reactivity Key (X) pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Rate-Determining Step) trans_complex L₂Pd(II)(Ar)(R') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R' (Product) trans_complex->product arx Ar-X (Quinoline-X) arx->oa_complex boronic R'-B(OH)₂ + Base boronic->trans_complex Iodine X = I: Fast, Low ΔG‡ Chlorine X = Cl: Slow, High ΔG‡

Caption: The Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

This reaction couples terminal alkynes with aryl halides. The reactivity hierarchy I > Br > OTf > Cl is particularly pronounced.[6]

  • 4-Iodoquinolines: Readily undergo Sonogashira coupling under standard conditions, often at room temperature, using a palladium catalyst and a copper(I) co-catalyst.[6][14] In dihaloquinoline systems, such as 2-bromo-4-iodoquinoline, the alkyne will selectively couple at the more reactive iodo-substituted position.[14]

  • 4-Chloroquinolines: Coupling is significantly more challenging. While possible, it often requires higher temperatures, more specialized catalyst systems (e.g., those with N-heterocyclic carbene (NHC) ligands), and may suffer from lower yields compared to their iodo- and bromo- counterparts.[15]

Buchwald-Hartwig Amination: Forming C-N Bonds

This reaction is crucial for synthesizing aryl amines. While the general reactivity trend often holds, the reaction can be complex.

  • 4-Iodoquinolines: Are generally good substrates, reacting under relatively mild conditions. However, the iodide anion generated during the reaction can sometimes act as a catalyst inhibitor, which may complicate some transformations.[16]

  • 4-Chloroquinolines: Their amination was a significant challenge for many years. The development of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) by Buchwald and others was essential to enable the efficient coupling of these less reactive electrophiles.[5][17] These reactions almost always require higher temperatures and stronger bases (e.g., NaOtBu, LHMDS) than couplings with iodoarenes.[16]

Summary of Reaction Conditions

ReactionSubstrateTypical Catalyst/LigandTemperature (°C)Key Considerations
Suzuki-Miyaura 4-IodoquinolinePd(PPh₃)₄, PdCl₂(dppf)RT - 80High reactivity, ideal for selective coupling.[12][13]
4-ChloroquinolinePd(OAc)₂ / PCy₃, XPhos80 - 110Requires more active catalyst systems and higher heat.[1]
Sonogashira 4-IodoquinolinePdCl₂(PPh₃)₂ / CuIRT - 60Preferred substrate, mild conditions.[6][14]
4-ChloroquinolinePd-NHC complexes> 100Challenging; often requires specialized catalysts.
Buchwald-Hartwig 4-IodoquinolinePd₂(dba)₃ / BINAP, Xantphos80 - 100Generally efficient; potential for iodide inhibition.[16]
4-ChloroquinolinePd(OAc)₂ / BrettPhos, XPhos100 - 120Requires bulky, electron-rich ligands.[17]

Experimental Design and Protocols

The differential reactivity allows for strategic planning. For instance, a 4-chloro-6-iodoquinoline can be selectively functionalized at the 6-position under mild conditions, leaving the 4-chloro group intact for a subsequent, more forcing coupling reaction.[13]

Protocol 1: Suzuki-Miyaura Coupling of a 4-Chloroquinoline

This protocol is based on established procedures for the coupling of functionalized 4-chloroquinolines.[1][18]

Protocol_Workflow setup 1. Reaction Setup - Add 4-chloroquinoline (1 mmol),  Arylboronic acid (1.2 mmol),  Cs₂CO₃ (2.5 mmol), and  PdCl₂(dppf) (0.03 mmol)  to a Schlenk tube. inert 2. Inert Atmosphere - Evacuate and backfill  with Argon (3x). setup->inert solvents 3. Add Solvents - Add degassed Toluene (10 mL)  and Water (1 mL) via syringe. inert->solvents reaction 4. Reaction - Heat to 100 °C. - Stir vigorously for 6-12h. - Monitor by LC-MS. solvents->reaction workup 5. Workup - Cool to RT. - Dilute with Ethyl Acetate. - Filter through Celite. reaction->workup purify 6. Purification - Wash with water and brine. - Dry over Na₂SO₄. - Concentrate and purify by  column chromatography. workup->purify

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube, add the 4-chloroquinoline derivative (1.0 mmol, 1 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene (10 mL) and deionized water (1 mL) via syringe.

  • Reaction Execution: Immerse the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 6-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Suzuki-Miyaura Coupling of 4-Chloro-6-iodoquinoline

This protocol leverages the higher reactivity of the C-I bond to achieve selective functionalization.

Step-by-Step Methodology:

  • Reaction Setup: Combine 4-chloro-6-iodoquinoline (1.0 mmol, 1 equiv), the arylboronic acid (1.1 mmol, 1.1 equiv), sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) in a round-bottom flask.

  • Inert Atmosphere & Solvent Addition: Establish an inert atmosphere as described in Protocol 1. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction Execution: Heat the mixture to 80 °C and stir for 2-4 hours. The milder conditions are key to selectivity. Monitor carefully by TLC or LC-MS for the consumption of the starting material and the formation of the mono-coupled product, 6-aryl-4-chloroquinoline.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. The resulting 6-aryl-4-chloroquinoline can then be subjected to a second, more forcing cross-coupling reaction (as per Protocol 1) to functionalize the C4 position.

Conclusion and Strategic Outlook

The choice between a 4-chloro- and a 4-iodoquinoline is a strategic decision based on a trade-off between substrate cost/availability and reactivity.

  • 4-Iodoquinolines are the substrates of choice for reactions requiring mild conditions, high efficiency, and when undertaking complex syntheses involving sensitive functional groups. Their superior reactivity is the cornerstone of selective functionalization strategies in polyhalogenated systems.

  • 4-Chloroquinolines , while significantly less reactive, are often more commercially attractive and readily available. The advances in modern catalysis, particularly the development of sophisticated phosphine ligands, have made their use in cross-coupling reactions routine, provided the appropriate robust conditions are employed.[1][17]

For researchers and drug development professionals, a deep understanding of this reactivity differential is not merely academic; it is a practical tool that enables more elegant, efficient, and versatile synthetic strategies for accessing novel chemical matter based on the quinoline scaffold.

References

  • Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde - Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile - Benchchem.
  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 4-arylquinolines from N-buten-3-ylanilines as reported by Carral-Menoyo et al. - ResearchGate. Available at: [Link]

  • Copper(I) activation of C–X bonds - Royal Society of Chemistry. Available at: [Link]

  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - ACS Publications. Available at: [Link]

  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - ACS Publications. Available at: [Link]

  • Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them - Sphinxsai. Available at: [Link]

  • Suzuki Coupling Reaction Procedure | PDF - Scribd. Available at: [Link]

  • Why are chlorides less reactive in cross coupling reactions? : r/chemistry - Reddit. Available at: [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. Available at: [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Mechanistic investigations - Ruhr-Universität Bochum. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP - University of Windsor. Available at: [Link]

  • Photoinduced inverse Sonogashira coupling reaction - PMC. Available at: [Link]

  • Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes | Scilit. Available at: [Link]

  • Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst - University of Victoria. Available at: [Link]

  • Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine” - ChemRxiv. Available at: [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a) - ResearchGate. Available at: [Link]

  • (PDF) Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline - ResearchGate. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. Available at: [Link]

  • New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC. Available at: [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline - PMC. Available at: [Link]

  • Recent Advances in Synthesis of 4-Arylcoumarins - MDPI. Available at: [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]

Sources

Advancing Quinoline-Based Inhibitors: A Comparative Guide to 3D-QSAR vs. Machine Learning Models

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline derivatives represent a highly privileged scaffold in medicinal chemistry. Characterized by a flat, nitrogen-containing heteroaromatic core, quinolines readily intercalate with DNA, coordinate with metal ions, and form critical hydrogen bonds within the hinge regions of various enzymes[1]. Because of these versatile physicochemical properties, quinoline-based compounds have been successfully developed into antimalarials, anticancer agents (targeting c-Met, EGFR, and Topoisomerase), and metabolic inhibitors[1].

As chemical libraries expand, the drug discovery community faces a critical methodological choice for lead optimization: should researchers rely on the mechanistic, spatial interpretability of traditional 3D-QSAR (CoMFA/CoMSIA) , or pivot to the high-throughput, non-linear predictive power of Machine Learning (ML) QSAR ?

As a Senior Application Scientist, I have structured this guide to objectively compare these two paradigms. By examining the causality behind experimental choices and establishing self-validating protocols, this guide provides a definitive framework for developing robust QSAR models for quinoline derivatives.

The Mechanistic Basis of Quinoline Inhibition

Before modeling structure-activity relationships, one must understand the biological mechanism. Quinoline-based kinase inhibitors typically act as ATP-competitive inhibitors. The nitrogen atom of the quinoline ring acts as a hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region, while the planar aromatic system occupies the hydrophobic adenine-binding pocket.

Pathway Ligand Quinoline Inhibitor Receptor Target Kinase (e.g., c-Met/EGFR) Ligand->Receptor Competitive Binding (Hinge Region) ATP ATP Binding Receptor->ATP Blocks Signaling Downstream Signaling (PI3K/AKT/mTOR) Receptor->Signaling Inhibits Phosphorylation Outcome Tumor Cell Apoptosis Signaling->Outcome Induces

Mechanism of quinoline-based kinase inhibitors blocking ATP and downstream signaling.

Comparative Methodologies: 3D-QSAR vs. ML-QSAR

The choice between 3D-QSAR and ML-QSAR dictates the entire computational workflow.

  • 3D-QSAR (CoMFA/CoMSIA): Relies on the 3D spatial alignment of the quinoline core. It calculates steric, electrostatic, and hydrophobic fields on a 3D grid. Causality: This method is chosen when structural interpretability is paramount. The resulting contour maps tell medicinal chemists exactly where to add bulky groups or electronegative atoms[2].

  • Machine Learning QSAR: Utilizes 1D/2D topological descriptors (e.g., SMILES, Morgan Fingerprints) and algorithms like Random Forest or XGBoost. Causality: This method is chosen to bypass the subjective bias and computational cost of 3D alignment. It excels at capturing non-linear relationships across highly diverse, large datasets[3].

Workflow cluster_3D 3D-QSAR (CoMFA/CoMSIA) cluster_ML Machine Learning QSAR Data Quinoline Dataset (Structures & pIC50) Align 3D Alignment & Conformational Search Data->Align Desc 1D/2D Descriptors (SMILES, MACCS, Morgan) Data->Desc Fields Steric & Electrostatic Field Calculation Align->Fields PLS Partial Least Squares (PLS) Regression Fields->PLS Valid Validation (Internal Q2, External R2) PLS->Valid Select Feature Selection (PCA, Boruta) Desc->Select Model RF, XGBoost, SVM Select->Model Model->Valid

Parallel workflows for 3D-QSAR and Machine Learning-based QSAR development.

Quantitative Performance Comparison

Recent literature highlights that both methodologies can achieve exceptional predictive accuracy when applied to quinoline derivatives. The table below summarizes experimental data from recent peer-reviewed studies, comparing the predictive metrics (


 for internal validation, 

for external validation) across different targets.
Target / DiseaseQSAR MethodologyInternal Validation (

)
External Validation (

)
Key Descriptors / FeaturesSource
P. falciparum (Malaria)3D-QSAR (CoMFA)> 0.5000.878Steric & Electrostatic Fields[2]
P. falciparum (Malaria)2D-QSAR (MLR)> 0.5000.8452D Topological Descriptors[2]
Topoisomerase I (Cancer)MLR (2D/3D)N/A0.865EHOMO, ELUMO, Electronic[4]

-Glucosidase
(Diabetes)
3D-QSAR (Atom-based)0.9200.960Pharmacophore features[5]
P-selectin (Atherosclerosis)SMILES-based Monte CarloN/A0.793Quasi-SMILES fragments[3]

Data Synthesis: While 3D-QSAR models like CoMFA often yield slightly higher


 values (e.g., 0.878 vs 0.845 for P. falciparum[2]), 2D/ML-based QSAR models provide highly competitive predictive capacity without the computational overhead of 3D alignment. SMILES-based Monte Carlo optimizations also demonstrate robust external validation (

) for complex targets like P-selectin[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, a QSAR protocol must be a self-validating system. Below are the step-by-step methodologies for both approaches, emphasizing the causality behind each step.

Protocol A: 3D-QSAR (CoMFA/CoMSIA) Pipeline
  • Data Curation & Conversion: Convert

    
     values to 
    
    
    
    (
    
    
    ) to ensure a linear relationship with free energy.
  • Conformational Search & Alignment (Critical Step):

    • Action: Generate low-energy conformers and align all molecules to the most active quinoline derivative using a common pharmacophore core.

    • Causality: 3D-QSAR assumes all ligands bind in a similar orientation. Misalignment introduces artificial noise into the spatial fields, ruining the regression.

  • Field Calculation:

    • Action: Place aligned molecules in a 3D grid (spacing ~2.0 Å). Use a probe atom (e.g.,

      
       carbon with +1 charge) to calculate steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies at each grid point.
      
  • Partial Least Squares (PLS) Regression:

    • Action: Correlate the thousands of grid point energies (X-variables) with the

      
       (Y-variable).
      
  • Internal Validation (Self-Correction):

    • Action: Perform Leave-One-Out (LOO) cross-validation to generate

      
      .
      
    • Validation Rule: If

      
      , the model is overfit. You must return to Step 2 and adjust the alignment or grid spacing[4].
      
Protocol B: Machine Learning QSAR Pipeline
  • Descriptor Generation:

    • Action: Calculate 2D descriptors (e.g., RDKit, MACCS keys, Morgan fingerprints) from SMILES strings.

    • Causality: 2D descriptors are conformation-independent. This eliminates the subjective bias of 3D alignment while capturing the topological essence of the quinoline scaffold.

  • Feature Selection (Dimensionality Reduction):

    • Action: Apply Variance Thresholds to remove constant features, followed by algorithms like Boruta or PCA.

    • Causality: High-dimensional descriptor spaces cause the "curse of dimensionality." Removing highly collinear features prevents the ML model from memorizing noise.

  • Model Training:

    • Action: Train ensemble models (e.g., Random Forest, XGBoost) using an 80/20 train-test split.

  • Y-Randomization (Self-Correction):

    • Action: Randomly shuffle the

      
       values and retrain the model.
      
    • Validation Rule: The randomized

      
       must drop significantly (close to 0). If the randomized model still shows high accuracy, the original model is invalid and merely finding chance correlations.
      

Defining the Applicability Domain (AD)

A QSAR model is only trustworthy if we know its boundaries. The Applicability Domain defines the chemical space within which the model's predictions are reliable. This is typically assessed using a Williams Plot , which plots standardized residuals against leverage values (


).

AD Start New Quinoline Compound Calc Calculate Leverage (h) & Standardized Residuals Start->Calc CheckH Is h < h* (Warning Leverage)? Calc->CheckH CheckRes Is Residual < 3σ? CheckH->CheckRes Yes StructOut Outside AD: Structural Outlier CheckH->StructOut No Valid Inside AD: Reliable Prediction CheckRes->Valid Yes RespOut Outside AD: Response Outlier CheckRes->RespOut No

Logical workflow for defining the Applicability Domain (AD) using a Williams Plot.

Causality of the AD: If a new quinoline derivative has a leverage value greater than the warning leverage (


), it is structurally dissimilar to the training set (a structural outlier). If its standardized residual exceeds 

, the model cannot accurately predict its activity (a response outlier). In either case, the prediction must be discarded to maintain scientific integrity.

Conclusion

For quinoline-based inhibitors, the choice between 3D-QSAR and ML-QSAR should be dictated by the project phase. 3D-QSAR remains the gold standard for late-stage lead optimization where medicinal chemists require visual contour maps to guide precise synthetic modifications[5]. Conversely, ML-QSAR is vastly superior for early-stage virtual screening of massive libraries, as it bypasses conformational bottlenecks and captures complex, non-linear structure-activity relationships[3].

References

1.2 2.4 3.5 4.1 5.3

Sources

Head-to-Head Comparison of Quinoline Purification Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, obtaining quinoline and its derivatives at high purity is a non-negotiable prerequisite. Trace impurities—such as unreacted nitrobenzene, closely related isoquinoline isomers, or transition metal catalyst residues—can severely compromise downstream pharmaceutical synthesis and biological assays.

Because quinoline is a basic, high-boiling, and relatively polar N-heterocycle, selecting the optimal purification strategy requires balancing target purity, recovery yield, and scalability. This guide provides an objective, head-to-head comparison of the four primary quinoline purification techniques: Distillation, Crystallization, Extraction, and Chromatography.

Distillation: Vacuum and Steam Workflows

Mechanistic Rationale

Quinoline possesses a high boiling point (~237 °C at atmospheric pressure). Subjecting crude reaction mixtures (such as those from a Skraup synthesis) to atmospheric distillation often induces thermal degradation and polymerization[1]. To circumvent this, a two-stage distillation approach is employed. First, steam distillation exploits the immiscibility of quinoline and water, allowing the quinoline base to co-distill at temperatures near 100 °C, effectively leaving behind non-volatile tars and inorganic salts[1][2]. Second, vacuum distillation lowers the boiling point of the isolated organic phase (e.g., 110–114 °C at 14 mmHg), providing the theoretical plates necessary to separate quinoline from close-boiling impurities and unreacted starting materials[3].

Self-Validating Protocol: Two-Stage Distillation
  • Steam Distillation: Transfer the neutralized crude reaction mixture to a distillation flask. Pass live steam through the mixture until the distillate transitions from a milky emulsion to a clear liquid (indicating the complete transfer of volatile organics).

  • Phase Separation: Extract the aqueous distillate with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous

    
    .
    
  • Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: Transfer the concentrated oil to a fractional distillation apparatus equipped with a Vigreux column. Apply a vacuum of 14 mmHg.

  • Fraction Collection (Validation Step): Monitor the vapor temperature strictly. Discard the initial fore-run and collect the main fraction boiling steadily at 110–114 °C. A stable vapor temperature validates the homogeneity of the fraction[1][2].

Distillation A Crude Quinoline (Reaction Mixture) B Steam Distillation (~100°C) A->B Removes non-volatiles C Aqueous Distillate (Quinoline + Water) B->C D Solvent Extraction & Drying C->D Isolates organic phase E Vacuum Distillation (110-114°C at 14 mmHg) D->E Removes solvent F Pure Quinoline (>95% Purity) E->F Separates isomers

Caption: Workflow for the purification of crude quinoline via sequential steam and vacuum distillation.

Crystallization: Salt Formation and Solvent Methods

Mechanistic Rationale

The nitrogen atom in the quinoline ring is moderately basic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ~4.9). This chemical property allows for selective salt formation  using strong acids (e.g., phosphoric acid or hydrochloric acid)[3]. The resulting quinolinium salts form rigid crystalline lattices that strictly exclude structurally dissimilar impurities. For specific derivatives like 8-hydroxyquinoline, solvent crystallization  using chlorinated alkanes (e.g., dichloromethane) exploits differential solubility profiles across temperature gradients to achieve exceptional purity (>99.5%)[1][4].
Self-Validating Protocol: Salt Crystallization
  • Dissolution: Dissolve the crude quinoline base in a minimal volume of a polar organic solvent (e.g., ethanol).

  • Salt Formation: Slowly add a stoichiometric amount of phosphoric acid (

    
    ) under continuous stirring.
    
  • Crystallization: Cool the mixture to 0–5 °C to induce the precipitation of quinoline phosphate.

  • Filtration & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with cold solvent until the filtrate runs clear.

  • Neutralization (Validation Step): Resuspend the purified salt in distilled water. Add 25% aqueous ammonia (

    
    ) dropwise until the aqueous layer reaches a stable pH of 7–8 (verified via pH meter). This ensures complete liberation of the free base[5].
    
  • Isolation: Extract the liberated free base with an organic solvent, dry, and concentrate to yield the highly pure product.

Crystallization A Crude Quinoline Base B Acid Addition (e.g., H3PO4) A->B Exploits basicity (pKa ~4.9) C Quinoline Salt Precipitation B->C Excludes impurities D Filtration & Washing C->D E Base Neutralization (NH4OH to pH 7-8) D->E Liberates free base F Highly Pure Quinoline (>98% Purity) E->F Phase separation

Caption: Purification of quinoline via selective salt formation, crystallization, and neutralization.

Liquid-Liquid Extraction: Isolation from Coal Tar

Mechanistic Rationale

Industrial-scale quinoline is frequently isolated from coal tar wash oil. Because coal tar is a highly complex matrix of neutral, acidic, and basic components, liquid-liquid extraction is utilized to exploit acid-base partitioning. By treating the wash oil distillate with an acidic extractant like ammonium hydrogen sulfate, quinoline is selectively protonated and partitioned into the aqueous phase as a water-soluble salt[5][6]. Neutral and acidic hydrocarbons remain trapped in the organic phase.

Self-Validating Protocol: Acid-Base Extraction
  • Pre-distillation: Distill coal tar wash oil and collect the fraction boiling between 230–250 °C to enrich the quinoline content[6].

  • Acid Extraction: Mix the enriched fraction with a 3 mol/L ammonium hydrogen sulfate solution at a 1:1 mass ratio. Vibrate/stir vigorously for 30 minutes[5].

  • Phase Separation (Validation Step): Allow the mixture to stand. Two distinct layers must form. The lower aqueous layer contains the quinoline salt, while the upper organic layer contains impurities. Draw off the lower aqueous layer.

  • Toluene Wash: Wash the aqueous layer with toluene to remove any entrained neutral organics[1].

  • Neutralization: Add 25% ammonia water to the aqueous phase until the pH reaches 7, liberating the crude quinoline oil[5].

  • Final Polish: Subject the crude oil to a final rectifying distillation to achieve >97% purity[6].

Extraction A Coal Tar Wash Oil B Atmospheric Distillation (230-250°C Fraction) A->B Enriches quinoline C Acid Extraction (Ammonium Hydrogen Sulfate) B->C Targets basic components D Aqueous Quinoline Salt (Lower Layer) C->D Leaves neutral organics E Ammonia Neutralization (pH 7) D->E Regenerates free base F Refined Quinoline Oil (>97% Purity) E->F Yields ~82%

Caption: Industrial extraction of quinoline from coal tar wash oil using acid-base partitioning.

Chromatography: Column and HSCCC Techniques

Mechanistic Rationale

When separating complex mixtures of closely related quinoline derivatives, standard techniques may fail due to nearly identical boiling points and


 values. Column Chromatography  provides high-resolution separation based on differential adsorption. However, the basic nitrogen of the quinoline ring strongly interacts with acidic silanol groups on standard silica gel, causing severe streaking and compound decomposition[2]. This is mitigated by deactivating the silica with a tertiary amine (e.g., triethylamine).

Alternatively, High-Speed Counter-Current Chromatography (HSCCC) eliminates the solid support entirely, relying on liquid-liquid partition coefficients to achieve >96% purity with high recovery rates[7].

Self-Validating Protocol: Deactivated Column Chromatography
  • Eluent Preparation: Prepare a mobile phase consisting of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethyl acetate). Add 0.5–2.0% triethylamine (

    
    ) to the mixture[2].
    
  • Column Packing: Slurry-pack the silica gel using the amine-doped eluent. Flush the column with 2 column volumes of the eluent to fully deactivate the acidic silanol sites.

  • Sample Loading: Dissolve the crude quinoline in a minimum volume of the eluent and load it onto the column in a narrow, concentrated band.

  • Elution & Monitoring (Validation Step): Elute the column and collect fractions. Spot fractions on a TLC plate (pre-treated with

    
    ) and visualize under a 254 nm UV lamp. The presence of tight, non-streaking spots validates the successful deactivation of the stationary phase[2].
    

Quantitative Data Presentation: Head-to-Head Comparison

The following table synthesizes the expected quantitative outcomes for the described purification protocols, allowing researchers to select the optimal method based on their specific constraints[1][2][4].

Purification TechniqueStarting MaterialKey Reagents / ConditionsAchieved Purity (%)Typical Yield (%)Best Use Case
Vacuum Distillation Crude Skraup Synthesis110–114 °C at 14 mmHg> 95.084 – 91Rapid, scalable removal of non-volatile tars and solvents.
Salt Crystallization Crude Quinoline Base

/

, then

98.0 – 99.0VariableLab-scale purification requiring ultra-high purity.
Solvent Crystallization Crude 8-HydroxyquinolineDichloromethane (0–35 °C)99.596.5Highly specific purification of crystalline quinoline derivatives.
Liquid-Liquid Extraction Coal Tar Wash OilAmmonium hydrogen sulfate> 97.0~ 82Industrial-scale isolation from complex hydrocarbon mixtures.
HSCCC Complex ExtractsBiphasic solvent systems> 96.0> 90Separation of closely related isomers without solid-support degradation.

References

  • BenchChem. "A for Researchers and Drug Development Professionals." BenchChem.
  • BenchChem. "Technical Support Center: Optimization of Quinoline Synthesis." BenchChem.
  • Smolecule.
  • Google Patents.
  • Patsnap. "Method for extracting quinoline from coal tar wash oil.
  • ResearchGate. "Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Google Patents. "CN103304477A - Purification method of 8-hydroxyquinoline crude product.

Sources

Comparative Study of the Metabolism of Quinoline Carboxamide Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Quinoline-3-Carboxamides

Quinoline-3-carboxamides (QCAs) represent a highly potent class of synthetic immunomodulators and anti-angiogenic agents. The clinical journey of QCAs began with the first-generation compound Roquinimex (Linomide) , which demonstrated profound efficacy in multiple sclerosis (MS) but was halted in Phase III trials due to severe cardiovascular toxicities (e.g., myocardial infarction and pericarditis)[1].

To overcome these safety hurdles, structural modifications—specifically substituting the 5-position and the carboxamide nitrogen—yielded second- and third-generation analogues such as Laquinimod , Tasquinimod , and Paquinimod . A critical differentiator among these generations is their metabolic fate . Cytochrome P450 (CYP)-mediated metabolism not only dictates their pharmacokinetic (PK) clearance but also governs their on-target pharmacological activation and off-target toxicity profiles[2].

This guide objectively compares the metabolic profiles, structural stability, and experimental pharmacokinetics of key QCA analogues, providing actionable methodologies for DMPK researchers.

Comparative Metabolic Profiling

The metabolic stability and clearance of QCAs are heavily dependent on their binding affinity to CYP enzymes—predominantly CYP3A4 . Recent structure-activity relationship (SAR) studies reveal a counterintuitive phenomenon: QCA analogues exhibiting Type II binding (coordinating directly to the heme-iron of CYP) are metabolically less stable (2- to 12-fold higher intrinsic clearance) than their Type I binding counterparts[3].

The hierarchy of metabolic transformations for QCAs generally follows: N-demethylation > Benzylic hydroxylation > O-demethylation > Aromatic hydroxylation [4].

Laquinimod: The Prodrug Paradigm and AhR Activation

Laquinimod was designed by replacing the 5-H and N-methyl groups of Roquinimex with 5-Cl and N-ethyl groups, respectively. While Laquinimod itself has low clearance and high plasma exposure, it is metabolized in the liver via CYP3A4-mediated N-de-ethylation to form N-desethyl-laquinimod (DELAQ) [5].

Crucially, DELAQ is a linear, non-ionized metabolite with a high LogP (~7) due to internal hydrogen bonding. This allows DELAQ to distribute extensively into tissues where it acts as a highly potent agonist of the Aryl Hydrocarbon Receptor (AhR) . Laquinimod is now widely considered a prodrug, relying on local microenvironmental metabolism to DELAQ to exert its immunomodulatory effects[5][6].

Tasquinimod: Tumor Microenvironment Targeting

Tasquinimod is a third-generation QCA that binds to HDAC4 and S100A9. Like Laquinimod, it is primarily metabolized by CYP3A4 into an N-demethylated metabolite[7]. However, unlike Laquinimod, in vivo and in vitro studies utilizing the CYP3A4 inhibitor ketoconazole demonstrated that inhibiting Tasquinimod's metabolism does not suppress its anti-angiogenic efficacy. This confirms that the parent compound (Tasquinimod), rather than its metabolite, is the primary active pharmacological agent[8].

Paquinimod: Linear Pharmacokinetics

Paquinimod, developed for systemic lupus erythematosus (SLE), exhibits highly linear pharmacokinetics suitable for once-daily oral dosing. Its metabolism follows similar CYP-mediated N-dealkylation pathways, but it maintains a high systemic exposure of the parent compound, which is responsible for its potent S100A9 inhibition[9].

Pharmacokinetic and Metabolic Data Summary

To facilitate objective comparison, the quantitative PK and metabolic parameters of the primary QCA analogues are summarized below.

Table 1: Comparative Pharmacokinetics and Metabolism of QCA Analogues (Human Data)

QCA AnaloguePrimary Metabolic EnzymeMajor Metabolic PathwayActive SpeciesElimination Half-Life (t½)Primary Target / MoA
Roquinimex CYP (Various)Hydroxylation, DemethylationParent / Metabolites~10–15 hBroad Immunomodulation
Laquinimod CYP3A4N-de-ethylationDELAQ (Metabolite)~14 hAhR Agonist
Tasquinimod CYP3A4N-demethylationParent (Tasquinimod)~40 hHDAC4 / S100A9 Inhibitor
Paquinimod CYP3A4N-dealkylationParent (Paquinimod)~30 hS100A9 Inhibitor

Mechanistic Pathway Visualization

The following diagram illustrates the critical metabolic divergence of Laquinimod, highlighting how CYP3A4-mediated N-dealkylation generates the AhR-active metabolite DELAQ.

QCA_Metabolism Laquinimod Laquinimod (Parent Drug) Low AhR Affinity CYP3A4 CYP3A4 Enzyme (Hepatic & Local Metabolism) Laquinimod->CYP3A4 N-de-ethylation DELAQ DELAQ (N-desethyl-laquinimod) High LogP (~7) CYP3A4->DELAQ Active Metabolite Formation AhR Aryl Hydrocarbon Receptor (AhR) DELAQ->AhR Potent Agonist Binding (Internal H-bonding) GeneExpr Target Gene Expression (e.g., CYP1A1, Immunomodulation) AhR->GeneExpr Transcriptional Activation

Caption: Metabolic activation pathway of Laquinimod to DELAQ via CYP3A4, leading to AhR activation.

Experimental Methodologies: CYP Phenotyping & Clearance Assays

To ensure scientific integrity and self-validation, DMPK scientists must rigorously evaluate the intrinsic clearance (


) of QCA analogues. The following protocol details the in vitro microsomal stability assay used to determine QCA metabolism rates and identify specific CYP isoforms (e.g., CYP3A4) responsible for clearance[2].
Protocol: In Vitro Microsomal Stability and CYP Phenotyping

Rationale & Causality: Liver microsomes contain the full complement of CYP enzymes. By utilizing selective CYP inhibitors (e.g., Ketoconazole for CYP3A4) and initiating the reaction with NADPH (the obligate electron donor for CYPs), we can isolate and quantify the specific metabolic pathways of QCA analogues.

Materials:

  • Human or Mouse Liver Microsomes (HLM/MLM) (20 mg/mL protein).

  • Test Compounds: QCA Analogues (10 mM DMSO stocks).

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH).

  • Selective Inhibitor: Ketoconazole (1 µM final concentration).

  • Quenching Solution: Ice-cold Acetonitrile containing Internal Standard (IS) (e.g., Tolbutamide).

Step-by-Step Procedure:

  • Preparation of Incubation Matrix: Dilute liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Inhibitor Pre-incubation (Phenotyping Only): For CYP3A4 phenotyping, add Ketoconazole (1 µM) to the respective wells. Pre-incubate the matrix at 37°C for 5 minutes. Self-Validation: Always include a vehicle control (DMSO < 0.1%) to ensure the solvent does not inhibit enzyme activity.

  • Substrate Addition: Spike the QCA analogue into the matrix to achieve a final concentration of 1 µM. (Maintain subsaturating concentrations,

    
    , to accurately calculate intrinsic clearance).
    
  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system (1 mM final NADPH concentration).

  • Time-Course Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Reaction Termination: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Quenching Solution (Acetonitrile + IS). Causality: The organic solvent instantly denatures the CYP proteins, halting metabolism and precipitating the matrix for clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the depletion of the parent QCA and the formation of specific metabolites (e.g., DELAQ).

Workflow Visualization

CYP_Workflow Step1 1. Matrix Preparation (Liver Microsomes + Buffer) Step2 2. Inhibitor Addition (Ketoconazole for CYP3A4) Step1->Step2 Phenotyping Arm Step3 3. Substrate Spiking (QCA Analogue, 1 µM) Step1->Step3 Control Arm Step2->Step3 Step4 4. Reaction Initiation (Add NADPH, 37°C) Step3->Step4 Step5 5. Quenching (Ice-cold ACN + IS at Time Points) Step4->Step5 t = 0, 15, 30, 60 min Step6 6. LC-MS/MS & PK Analysis (Calculate CL_int and t½) Step5->Step6

Caption: Experimental workflow for in vitro CYP phenotyping and intrinsic clearance calculation.

Conclusion

The transition from Roquinimex to advanced analogues like Laquinimod, Tasquinimod, and Paquinimod underscores the critical importance of drug metabolism in therapeutic design. While Laquinimod leverages CYP3A4 metabolism to generate its highly active, tissue-penetrating AhR agonist (DELAQ), Tasquinimod relies on the parent compound's stability to maintain its anti-angiogenic efficacy in the tumor microenvironment. Understanding these nuanced metabolic pathways—and rigorously profiling them using standardized in vitro clearance assays—is essential for the continued development of safe and efficacious quinoline-3-carboxamide therapeutics.

References

  • 10. Xenobiotica - Taylor & Francis. 2.3. Journal of Medicinal Chemistry - ACS Publications. 3.4. PubMed. 4.2. Lund University. 5.7. PMC. 6.8. ResearchGate.

  • 5. Hypha Discovery Blogs. 8.9. PubMed. 9.6. MDPI. 10.1. PMC - NIH.

Sources

Safety Operating Guide

4-Chloro-6-iodoquinoline-3-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 4-Chloro-6-iodoquinoline-3-carbonitrile

As a Senior Application Scientist, I frequently consult on the safe integration of complex halogenated heterocycles into drug discovery workflows. This compound (CAS: 214483-20-2) is a highly valuable building block, particularly noted for its structural similarities to emerging1[1]. However, its dual-hazard profile—combining a heavy halogenated aromatic core with a reactive nitrile moiety—demands rigorous, scientifically grounded disposal protocols.

This guide provides the operational blueprint for managing this compound from bench to final destruction, ensuring compliance with Environmental Protection Agency (EPA) and standard Environmental Health and Safety (EHS) mandates.

Hazard Assessment & Chemical Causality

To manage a chemical safely, one must understand its reactive causality. This compound presents two distinct disposal challenges:

  • The Nitrile Moiety (Cyanide Risk): Nitriles are generally incompatible with strong acids and oxidizers. Mixing this compound with strong acidic waste streams can trigger exothermic hydrolysis, potentially . Therefore, strict segregation from acidic waste is a non-negotiable operational standard.

  • The Halogenated Quinoline Core (Dioxin Risk): Compounds containing chlorine and iodine cannot be disposed of in standard organic waste streams. If incinerated at standard temperatures, halogenated aromatics can act as precursors to polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs)—some of the most toxic environmental pollutants known. Environmental regulations mandate that halogenated organic waste must undergo to neutralize acidic byproducts like hydrogen chloride (HCl) and hydrogen iodide (HI)[2].

Physicochemical & Hazard Profile

The following table summarizes the critical quantitative data required for waste characterization and EHS documentation:

Property / Hazard ParameterSpecification
Chemical Name This compound
CAS Number 214483-20-2
Molecular Formula C10H4ClIN2
Molecular Weight 314.51 g/mol
Primary Waste Classification Halogenated Organic Waste; Toxic Solid
Critical Incompatibilities Strong acids, strong bases, strong oxidizing agents
Required Destruction Method High-Temperature Rotary Kiln Incineration (>1100°C)

Standard Operating Procedure (SOP): Waste Management & Disposal

This self-validating protocol ensures that every step of the disposal process mitigates the risk of accidental exposure or environmental release.

Phase 1: Segregation & Incompatibility Management

  • Designate a Specific Waste Stream: Establish a dedicated, clearly marked waste container exclusively for "Halogenated Organic Waste."

  • Verify Waste Compatibility (Self-Validation): Before adding this compound to any liquid waste carboy, verify the pH of the existing waste using indicator strips. Causality check: The pH must be neutral to slightly basic. Never add this compound to a container that has received acidic waste (e.g., HCl, H2SO4) to prevent HCN gas generation.

Phase 2: Containerization

  • Select Compatible Materials: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined containers. Avoid metal containers, as trace moisture can lead to the formation of corrosive hydrohalic acids that degrade the vessel.

  • Seal and Inspect: Ensure the container has a tight-fitting, screw-cap lid. Inspect the threads for powder residue before sealing to prevent micro-exposures.

Phase 3: Labeling & EHS Transfer

  • Apply Regulatory Labels: Attach a standard Hazardous Waste tag. Explicitly list "this compound" (do not use abbreviations).

  • Check Hazard Boxes: Mark the boxes for "Toxic" and "Halogenated." Add a specific warning: "Contains Nitrile - DO NOT MIX WITH ACIDS."

  • Initiate EHS Pickup: Transfer the container to your facility's 3 and request an EHS pickup within the regulatory timeframe[3].

Phase 4: Final Destruction (EHS/Vendor Responsibility)

  • High-Temperature Incineration: EHS contractors will transport the waste to a permitted facility. The compound is subjected to rotary kiln incineration at temperatures exceeding 1100°C with a minimum 2-second gas residence time.

  • Caustic Scrubbing: The exhaust gases are passed through alkaline scrubbers (e.g., NaOH) to capture and neutralize the vaporized chlorine and iodine species, preventing atmospheric contamination.

Emergency Spill Response Protocol

In the event of a powder spill on the bench or floor, execute the following steps immediately:

  • Isolate the Area: Evacuate non-essential personnel. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Put on a fitted N95 or P100 particulate respirator, safety goggles, a lab coat, and double-layered nitrile gloves.

  • Neutral Containment (No Acids): Do not use acidic spill neutralizers. Cover the spilled powder with an4[4].

  • Mechanical Collection: Using a non-sparking plastic scoop, carefully sweep the mixture to avoid generating airborne dust.

  • Waste Packaging: Place the collected material into a heavy-duty plastic pail or biohazard bag designated for halogenated solid waste. Seal tightly and label as "Spill Debris: Halogenated Nitrile."

  • Decontamination: Wash the spill surface with a mild alkaline detergent and water. Dispose of the cleaning materials in the same hazardous waste container.

Process Visualization: Disposal Workflow

The following diagram illustrates the critical decision matrix and workflow for safely disposing of this compound.

G Start Waste Generation: This compound Decision Is the receiving waste stream acidic? Start->Decision Danger CRITICAL HAZARD: Potential HCN Gas Release DO NOT MIX Decision->Danger Yes Segregation Segregate into Halogenated Organic Waste Decision->Segregation No Container Seal in HDPE/PTFE-lined Compatible Container Segregation->Container Labeling Label: Halogenated Waste, Toxic, Nitrile Container->Labeling Disposal High-Temp Incineration (>1100°C) with Caustic Scrubbing Labeling->Disposal

Workflow for the safe segregation and disposal of halogenated nitrile waste.

References

  • Bacterial Biofilm Eradication Agents: A Current Review | Source: nih.gov | 1

  • Chemwatch GHS SDS in English (European) 58660-8 | Source: sdfine.com |

  • THE ENVIRONMENT (PROTECTION) RULES, 1986 | Source: hspcb.org.in |

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: epa.gov | 2

  • Chemical Waste - EHS - MIT | Source: mit.edu | 3

  • Hazardous Laboratory Chemicals Disposal Guide - Reed College | Source: reed.edu | 4

Sources

Personal protective equipment for handling 4-Chloro-6-iodoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

CAS: 214483-20-2 Physical State: Solid (typically off-white to yellow powder) Primary Hazard Class: Irritant / Acute Toxin

Immediate Directive: Treat 4-Chloro-6-iodoquinoline-3-carbonitrile as a high-potency halogenated heterocyclic . While officially classified as an irritant (H315, H319, H335) and harmful if swallowed (H302), the presence of the nitrile moiety and multiple halogens (Cl, I) necessitates handling precautions equivalent to Occupational Health Hazard Band (OHHB) 3 .

Go/No-Go Safety Check:

  • NO open-bench weighing. All manipulation must occur within a certified chemical fume hood.

  • NO single-gloving if dissolving in penetrating solvents (e.g., DCM, DMSO).

  • NO storage near strong oxidizers or acids (Risk of HCN evolution).

Hazard Architecture & Risk Assessment

As scientists, we do not merely follow rules; we understand the reactivity that dictates them. This compound’s structure drives its specific safety profile:

  • The Quinoline Core: A planar, lipophilic scaffold that facilitates membrane permeability. This increases the risk of systemic absorption via dermal contact.

  • The Carbonitrile (-CN) Group: While stable under neutral conditions, metabolic processing or thermal decomposition (fire) can release hydrogen cyanide (HCN) or toxic nitrogen oxides (NOx).

  • Halogen Substituents (4-Cl, 6-I):

    • Sensitization: Halogenated aromatics are frequent skin sensitizers.

    • Reactivity: The 4-chloro position in quinolines is electrophilic (susceptible to nucleophilic aromatic substitution). This makes the compound reactive toward biological nucleophiles (proteins/DNA), underpinning its potential toxicity.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for handling >10 mg of substance.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double Gloving Inner: 4 mil Nitrile (Inspection layer).Outer: 5-8 mil Nitrile (Sacrificial layer).Rationale: Nitrile provides excellent protection against the solid. If dissolved in DCM or Chloroform, use Silver Shield/Laminate liners immediately.
Respiratory Engineering Control Fume Hood (Face velocity: 0.5 m/s).If hood is unavailable (Emergency only): Full-face respirator with P100 (HEPA) + OV/AG cartridges.
Eye/Face Chemical Goggles Standard safety glasses are insufficient for powders due to "bounce-back" risk during weighing. Use indirect-vent goggles.
Body Barrier Coat Tyvek® lab coat or chemically resistant apron over standard cotton coat. Closed-toed leather/synthetic shoes (no mesh).
Visualization: PPE Selection Logic

Figure 1: Decision logic for selecting PPE based on experimental state.

PPE_Selection Start Start: Handling this compound State What is the Physical State? Start->State Solid Solid / Powder State->Solid Dry Powder Solution Solution / Reaction Mixture State->Solution Dissolved PPE_Solid Protocol A: - Fume Hood - Double Nitrile Gloves - Goggles Solid->PPE_Solid Solvent_Check Solvent Type? Solution->Solvent_Check Standard_Solvent Standard (MeOH, Water, Ethyl Acetate) Solvent_Check->Standard_Solvent Penetrating_Solvent Penetrating (DCM, DMSO, DMF) Solvent_Check->Penetrating_Solvent PPE_Sol_Std Protocol B: - Fume Hood - Double Nitrile Gloves - Face Shield (Splash Risk) Standard_Solvent->PPE_Sol_Std PPE_Sol_High Protocol C: - Fume Hood - Laminate/Silver Shield Gloves - Double Gloving Mandatory Penetrating_Solvent->PPE_Sol_High

Operational Protocols
A. Weighing and Transfer (The Critical Zone)

The highest risk of exposure occurs during the transfer of dry powder due to static charge and aerosolization.

  • Static Neutralization: Use an ionizing fan or antistatic gun inside the hood before opening the vial. Quinolines are often "sticky" and static-prone.

  • The "Tunnel" Method: Do not transfer over the open bench. Place the receiving vessel and the source container deep inside the hood (at least 6 inches back).

  • Damping: If the protocol permits, pre-wet the receiving vessel with solvent to trap any airborne dust immediately upon transfer.

  • Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe before removing it from the hood. Dispose of the wipe as hazardous waste.

B. Emergency Spill Response

Do not attempt to clean a spill >500 mg without assistance.

Figure 2: Immediate response workflow for solid spills.

Spill_Response Alert SPILL DETECTED Assess Assess Volume & Location Alert->Assess Minor Minor Spill (<500mg) Inside Hood Assess->Minor Low Risk Major Major Spill (>500mg) OR Outside Hood Assess->Major High Risk PPE_Check Verify PPE: Double Gloves, Goggles, Lab Coat Minor->PPE_Check Evacuate Evacuate Area Call EHS/Emergency Major->Evacuate Cover Gently cover with damp paper towels (Prevents dust) PPE_Check->Cover Scoop Scoop material into Waste Container C Cover->Scoop Clean Wipe surface with Soap/Water x3 Scoop->Clean Dispose Dispose all cleanup materials as Haz Waste Clean->Dispose

Waste Management & Disposal

Improper disposal of halogenated nitriles is a frequent compliance violation.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Organic Solid"Toxic Solid - Halogenated Heterocycle (Contains Iodine/Chlorine)"
Liquid Waste Halogenated Organic"Halogenated Solvent Waste" (Do not mix with Acid Waste)
Sharps/Glass Contaminated Sharps"Chemically Contaminated Sharps"

Neutralization Warning: Do NOT attempt to chemically neutralize this compound in the lab using bleach or strong acids.

  • Bleach (Hypochlorite): Can react with the amine/quinoline nitrogen, potentially forming unstable N-chloro species.

  • Acids: Can hydrolyze the nitrile, releasing toxic byproducts.

  • Disposal Path: High-temperature incineration by a licensed waste contractor is the only approved disposal method.

References
  • PubChem. (n.d.). 4-Chloroquinoline Compound Summary (CID 69140). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Washington State University EHS. (n.d.). Safe Handling of Halogenated Solvents and Organics. Retrieved March 5, 2026, from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-iodoquinoline-3-carbonitrile
Reactant of Route 2
4-Chloro-6-iodoquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.